molecular formula C9H9NO2 B194367 7-Hydroxy-3,4-dihydrocarbostyril CAS No. 22246-18-0

7-Hydroxy-3,4-dihydrocarbostyril

Numéro de catalogue: B194367
Numéro CAS: 22246-18-0
Poids moléculaire: 163.17 g/mol
Clé InChI: LKLSFDWYIBUGNT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

7-Hydroxy-3,4-dihydrocarbostyril is a member of quinolines.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

7-hydroxy-3,4-dihydro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c11-7-3-1-6-2-4-9(12)10-8(6)5-7/h1,3,5,11H,2,4H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKLSFDWYIBUGNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=CC(=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70382941
Record name 7-Hydroxy-3,4-dihydroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70382941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22246-18-0
Record name 7-Hydroxy-3,4-dihydro-2(1H)-quinolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22246-18-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Hydroxy-3,4-dihydrocarbostyril
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022246180
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Hydroxy-3,4-dihydroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70382941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-HYDROXY-3,4-DIHYDROCARBOSTYRIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VFU6XCR3Q3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 7-Hydroxy-3,4-dihydrocarbostyril: Chemical Structure, Nomenclature, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Hydroxy-3,4-dihydrocarbostyril, also known as 7-hydroxy-3,4-dihydro-2(1H)-quinolinone, is a heterocyclic organic compound of significant interest in medicinal chemistry and pharmaceutical development. It serves as a crucial intermediate in the synthesis of various pharmacologically active molecules, most notably the atypical antipsychotic drug aripiprazole. This guide provides a comprehensive overview of its chemical structure, nomenclature, synthesis, and analytical characterization, tailored for professionals in the fields of chemical research and drug development.

Chemical Structure and Nomenclature

This compound possesses a bicyclic structure composed of a benzene ring fused to a dihydropyridinone ring. The hydroxyl group at the 7-position is a key feature, influencing its chemical reactivity and serving as a handle for further molecular modifications.

Chemical Structure:

Chemical Structure of this compound

Nomenclature and Identification:

ParameterValue
IUPAC Name 7-hydroxy-3,4-dihydro-1H-quinolin-2-one[1]
Synonyms This compound, 3,4-Dihydro-7-hydroxy-2(1H)-quinolinone, 7-hydroxy-1,2,3,4-tetrahydro-2-quinolinone[2]
CAS Number 22246-18-0[2]
Molecular Formula C₉H₉NO₂[2]
Molecular Weight 163.17 g/mol
InChI InChI=1S/C9H9NO2/c11-7-3-1-6-2-4-9(12)10-8(6)5-7/h1,3,5,11H,2,4H2,(H,10,12)
SMILES C1CC(=O)NC2=C1C=CC(=C2)O[1]

Experimental Protocols

The synthesis of this compound is most commonly achieved through an intramolecular Friedel-Crafts alkylation of N-(3-hydroxyphenyl)-3-chloropropionamide. This reaction, often referred to as the Mayer-Shigematsu cyclization, typically employs a Lewis acid catalyst such as aluminum chloride.

Synthesis of this compound via Friedel-Crafts Alkylation

Reaction Scheme:

Synthesis_of_7_Hydroxy_3_4_dihydrocarbostyril cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product 3_Aminophenol 3-Aminophenol Intermediate_I N-(3-hydroxyphenyl)- 3-chloropropionamide 3_Aminophenol->Intermediate_I Acylation 3_Chloropropionyl_chloride 3-Chloropropionyl chloride 3_Chloropropionyl_chloride->Intermediate_I Product 7-Hydroxy-3,4- dihydrocarbostyril Intermediate_I->Product Intramolecular Friedel-Crafts Alkylation (AlCl3)

Synthesis of this compound.

Detailed Methodology:

This protocol is based on established literature procedures.

Step 1: Synthesis of N-(3-hydroxyphenyl)-3-chloropropionamide (Intermediate I)

  • To a stirred solution of 3-aminophenol in a suitable solvent (e.g., acetone or ethyl acetate), 3-chloropropionyl chloride is added dropwise at a controlled temperature (e.g., 0-10 °C).

  • A base, such as sodium bicarbonate, may be added to neutralize the hydrochloric acid formed during the reaction.

  • The reaction mixture is stirred for a specified period (e.g., 1-4 hours) at room temperature.

  • The resulting precipitate of N-(3-hydroxyphenyl)-3-chloropropionamide is collected by filtration, washed with water, and dried.

Step 2: Intramolecular Friedel-Crafts Alkylation

  • A mixture of N-(3-hydroxyphenyl)-3-chloropropionamide and a Lewis acid catalyst, typically aluminum chloride (AlCl₃), is heated to a high temperature (e.g., 140-180 °C). A salt mixture of sodium chloride and potassium chloride can be added to facilitate stirring.

  • The reaction is maintained at this temperature for a defined period (e.g., 1-4 hours) to allow for the intramolecular cyclization to occur.

  • Upon completion, the reaction mixture is cooled and then quenched by carefully adding it to a mixture of ice and water or dilute hydrochloric acid.

  • The crude this compound precipitates out of the solution.

  • The crude product is collected by filtration, washed with water, and then purified, typically by recrystallization from a solvent such as aqueous ethanol, to yield the final product.

It is important to note that this reaction can also produce the isomeric 5-hydroxy-3,4-dihydro-2(1H)-quinolinone as a significant byproduct. Careful control of reaction conditions and efficient purification are crucial to obtain a high purity of the desired 7-hydroxy isomer.

Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

¹H NMR Spectral Data (Typical values in DMSO-d₆):

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~9.8s1HN-H
~9.0s1HO-H
~6.8-7.0m1HAromatic C-H
~6.5m2HAromatic C-H
~2.8t2H-CH₂- (adjacent to C=O)
~2.4t2H-CH₂- (adjacent to aromatic ring)

¹³C NMR Spectral Data (Typical values in DMSO-d₆):

Chemical Shift (ppm)Assignment
~170C=O
~155C-OH
~140Aromatic C-N
~130Aromatic C-H
~115Aromatic C-C
~110Aromatic C-H
~105Aromatic C-H
~30-CH₂- (adjacent to C=O)
~25-CH₂- (adjacent to aromatic ring)
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule.

Characteristic IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
3200-3400Strong, BroadO-H and N-H stretching
~3050MediumAromatic C-H stretching
~2950MediumAliphatic C-H stretching
~1660StrongC=O (amide) stretching
~1600, ~1500MediumAromatic C=C stretching
~1250MediumC-O stretching
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Electron Ionization Mass Spectrometry (EI-MS) Data:

m/zRelative Intensity (%)Assignment
163HighMolecular Ion [M]⁺
134Moderate[M - C₂H₅]⁺ or [M - CO - H]⁺
106ModerateFurther fragmentation

Biological Significance and Applications

The primary significance of this compound lies in its role as a key building block in the synthesis of pharmaceuticals. Its most notable application is in the multi-step synthesis of aripiprazole, an atypical antipsychotic used in the treatment of schizophrenia and bipolar disorder. The 7-hydroxy group is a critical attachment point for the butoxy side chain that is characteristic of aripiprazole's structure.

While the direct biological activity of this compound is not extensively studied, its derivatives are a subject of ongoing research for potential therapeutic applications, including as anti-inflammatory and anti-cancer agents.

Conclusion

This compound is a well-characterized organic molecule with a defined chemical structure and nomenclature. Its synthesis, primarily through the Mayer-Shigematsu cyclization, is a key process in the pharmaceutical industry. The analytical techniques of NMR, IR, and MS provide a robust framework for its identification and quality control. For researchers and professionals in drug development, a thorough understanding of the properties and synthesis of this intermediate is essential for the successful production of life-saving medications.

References

An In-Depth Technical Guide to 7-Hydroxy-3,4-dihydrocarbostyril (CAS Number: 22246-18-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 7-Hydroxy-3,4-dihydrocarbostyril (CAS No. 22246-18-0), a key intermediate in the synthesis of the atypical antipsychotic drug aripiprazole. This document details its chemical and physical properties, provides in-depth experimental protocols for its synthesis and purification, and discusses its analytical characterization. Furthermore, it explores the known biological role of this compound, primarily as a metabolite of aripiprazole, and outlines its metabolic pathway. This guide is intended to be a valuable resource for researchers and professionals involved in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction

This compound, also known as 7-hydroxy-3,4-dihydro-2(1H)-quinolinone, is a heterocyclic organic compound.[1][2] Its primary significance lies in its role as a crucial building block in the multi-step synthesis of aripiprazole, a widely prescribed medication for the treatment of schizophrenia and bipolar disorder.[3][4] Understanding the chemistry and biological relevance of this intermediate is essential for the efficient production of aripiprazole and for the exploration of its potential as a scaffold for the development of new therapeutic agents. This compound is also identified as OPC-3373, a metabolite of aripiprazole, and its detection in urine is considered a reliable marker for monitoring patient compliance with aripiprazole treatment.[5][6]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValueReference(s)
CAS Number 22246-18-0[7]
Molecular Formula C₉H₉NO₂[8]
Molecular Weight 163.17 g/mol [8]
IUPAC Name 7-hydroxy-3,4-dihydro-1H-quinolin-2-one[9]
Synonyms 7-Hydroxy-3,4-dihydro-2(1H)-quinolinone, OPC-3373[9]
Appearance Solid[5]
Melting Point 233-237 °C[5]
Solubility Soluble in DMSO (32 mg/mL)[10]
InChI Key LKLSFDWYIBUGNT-UHFFFAOYSA-N[9]
SMILES O=C1CCc2cc(O)ccc2N1[5]

Synthesis and Purification

The synthesis of this compound has been approached through various methods, with the Mayer-Shigematsu cyclization and its modifications being the most prominent.

Synthesis Workflow

The general workflow for the synthesis of this compound typically involves the acylation of an aminophenol derivative followed by an intramolecular Friedel-Crafts alkylation (cyclization).

G cluster_synthesis Synthesis Workflow m_aminophenol m-Aminophenol acylation Acylation m_aminophenol->acylation chloroacetyl_chloride 3-Chloropropionyl chloride chloroacetyl_chloride->acylation intermediate N-(3-hydroxyphenyl)- 3-chloropropionamide acylation->intermediate cyclization Intramolecular Friedel-Crafts Alkylation (Mayer-Shigematsu) intermediate->cyclization crude_product Crude 7-Hydroxy-3,4- dihydrocarbostyril cyclization->crude_product purification Purification crude_product->purification final_product Pure 7-Hydroxy-3,4- dihydrocarbostyril purification->final_product

A generalized workflow for the synthesis of this compound.
Experimental Protocols

This protocol is adapted from a patented method for preparing this compound.[11]

  • Reaction Setup: Dissolve 3-aminophenol (0.4 mol) in 40 ml of dried acetone in a reaction flask.

  • Addition of Reagent: While cooling the flask in a water bath, add a solution of 3-chloropropionyl chloride (0.2 mol) in 40 ml of dried acetone dropwise to the 3-aminophenol solution.

  • Reaction: After the addition is complete, heat the resulting suspension to 50 °C and stir for 1 hour.

  • Work-up: Pour the reaction mixture into 300 mL of 1 M hydrochloric acid. Add 150 ml of water and continue stirring at room temperature.

  • Isolation: Collect the precipitated crystals by filtration and dry them at 90 °C to obtain 3-chloro-3'-hydroxypropioanilide.

This protocol is a modification of the original Mayer-Shigematsu cyclization.[11]

  • Reaction Mixture: In a suitable reactor, mix N-(3-hydroxyphenyl)-3-chloropropionamide with aluminum trichloride, sodium chloride, and potassium chloride.

  • Heating: Heat the mixture to 155-160 °C for one hour.

  • Quenching: After cooling, pour the reaction mixture into an ice-water mixture with stirring.

  • Isolation of Crude Product: A solid will precipitate. Collect the solid by filtration and wash it with water. After drying, the crude this compound is obtained.

The crude product can be purified by recrystallization.[11]

  • Dissolution: Dissolve the crude product in 50% aqueous ethanol with the addition of activated carbon.

  • Filtration: Filter the hot solution to remove the activated carbon.

  • Crystallization: Allow the filtrate to cool to induce crystallization.

  • Isolation: Collect the precipitated pure product by filtration and dry it.

An alternative purification method involves the selective reduction of the common impurity, 7-hydroxycarbostyril.[11]

  • Reaction Setup: Dissolve the crude product in a suitable solvent and add a palladium on activated carbon catalyst.

  • Hydrogenation: Carry out the hydrogenation with hydrogen gas under pressure (e.g., 3.5 MPa) and elevated temperature (e.g., 75-80 °C) in an autoclave with stirring for several hours.

  • Work-up: After the reaction, cool the mixture and filter off the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure and cool to induce crystallization of the pure product.

Analytical Characterization

The identity and purity of this compound are typically confirmed using a combination of spectroscopic and chromatographic techniques.

Spectroscopic Data
TechniqueObserved CharacteristicsReference(s)
¹H NMR Spectral data available on PubChem.[9]
¹³C NMR Spectral data available from various suppliers.[12]
Mass Spectrometry (MS) Molecular ion peak consistent with the molecular weight (163.17 g/mol ). Fragmentation patterns can be analyzed to confirm the structure.[9]
Infrared (IR) Spectroscopy Characteristic peaks for hydroxyl, amide, and aromatic functional groups.[13]
Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of this compound and for monitoring reaction progress.

A general workflow for developing an HPLC method for the analysis of this compound is outlined below.

G cluster_hplc HPLC Method Development define_goals Define Analytical Goals (Purity, Quantification) lit_search Literature Search & Existing Methods define_goals->lit_search scouting Method Scouting (Column, Mobile Phase) lit_search->scouting optimization Method Optimization (Gradient, Flow Rate, Temp.) scouting->optimization validation Method Validation (ICH Guidelines) optimization->validation routine_analysis Routine Analysis validation->routine_analysis

A typical workflow for developing an HPLC method.

The following is an example of an HPLC method that can be adapted for the analysis of this compound and related compounds. This protocol is based on methods used for aripiprazole and its intermediates.

  • Instrumentation: An HPLC system equipped with a UV detector.

  • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and a buffer (e.g., ammonium bicarbonate).

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength suitable for the chromophore, often around 220 nm.

  • Sample Preparation: Dissolve the sample in a suitable solvent, such as the mobile phase or a mixture of acetonitrile and water.

Biological Activity and Metabolism

The primary biological relevance of this compound is as a metabolite of aripiprazole.[14] Aripiprazole is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP3A4 and CYP2D6.[14]

Aripiprazole Metabolism Pathway

Aripiprazole undergoes several metabolic transformations, including dehydrogenation, hydroxylation, and N-dealkylation. This compound (OPC-3373) is formed through the N-dealkylation pathway catalyzed by CYP3A4.[14]

G cluster_metabolism Aripiprazole Metabolism aripiprazole Aripiprazole dehydro_aripiprazole Dehydro-aripiprazole (Active Metabolite) aripiprazole->dehydro_aripiprazole Dehydrogenation opc3373 This compound (OPC-3373) aripiprazole->opc3373 N-dealkylation other_metabolites Other Metabolites aripiprazole->other_metabolites Hydroxylation cyp3a4 CYP3A4 cyp2d6 CYP2D6 cyp3a4->dehydro_aripiprazole cyp3a4->opc3373 cyp3a4->other_metabolites cyp2d6->dehydro_aripiprazole cyp2d6->other_metabolites

A simplified diagram of the major metabolic pathways of aripiprazole.
Pharmacological Profile

While this compound itself is generally considered to be an inactive metabolite of aripiprazole, its formation is a key step in the drug's overall pharmacokinetic profile.[13] The parent drug, aripiprazole, and its major active metabolite, dehydro-aripiprazole, are responsible for the therapeutic effects through their partial agonism at dopamine D2 receptors and serotonin 5-HT1A receptors, and antagonism at serotonin 5-HT2A receptors.[3] There is limited publicly available data on the independent pharmacological activity of this compound at various receptors.

Conclusion

This compound is a compound of significant interest in medicinal and pharmaceutical chemistry, primarily due to its indispensable role as an intermediate in the synthesis of aripiprazole. This guide has provided a detailed overview of its chemical properties, synthesis, purification, and analytical characterization. While its direct biological activity appears to be minimal, its formation as a metabolite of aripiprazole is a crucial aspect of the drug's pharmacology. Further research into the potential biological activities of derivatives of the this compound scaffold may open new avenues for drug discovery.

References

An In-depth Technical Guide to 7-Hydroxy-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-Hydroxy-3,4-dihydrocarbostyril, a pivotal intermediate in the synthesis of several key pharmaceutical agents. The document details its chemical identity, properties, synthesis protocols, and its significant role in the development of modern therapeutics.

Chemical Identity and Nomenclature

The compound commonly known as this compound is a member of the quinoline family.[1] Its formal IUPAC name and other identifiers are crucial for accurate documentation and research.

IUPAC Name: 7-hydroxy-3,4-dihydro-1H-quinolin-2-one[1]

Other Synonyms:

  • 7-hydroxy-3,4-dihydroquinolin-2(1H)-one[2]

  • 3,4-Dihydro-7-hydroxy-2(1H)-quinolinone[1]

  • 7-Hydroxy-1,2,3,4-tetrahydro-2-quinolinone[3]

CAS Number: 22246-18-0[1][3]

Physicochemical Properties

A summary of the key physicochemical properties is presented in Table 1. This data is essential for experimental design, including reaction setup and purification processes.

PropertyValueSource
Molecular Formula C₉H₉NO₂[1][3]
Molecular Weight 163.17 g/mol [1][3]
Appearance Solid (form not specified)[3]
Solubility DMSO: 32 mg/mL (196.11 mM)[4]
InChI Key LKLSFDWYIBUGNT-UHFFFAOYSA-N[5]

Table 1: Physicochemical data for 7-hydroxy-3,4-dihydroquinolin-2(1H)-one.

Synthesis Methodologies

The synthesis of 7-hydroxy-3,4-dihydroquinolin-2(1H)-one is a critical process, as its purity directly impacts the quality of the final active pharmaceutical ingredient (API). The most established method is an intramolecular Friedel-Crafts type reaction.

This protocol is based on the intramolecular Friedel-Crafts alkylation of an N-substituted chloropropionamide precursor.[5][6]

Objective: To synthesize 7-hydroxy-3,4-dihydroquinolin-2(1H)-one from m-aminophenol.

Step 1: Synthesis of 3-chloro-N-(3-hydroxyphenyl)propionamide

  • To a stirred mixture of m-aminophenol and a base such as sodium bicarbonate in a suitable solvent (e.g., ethyl acetate), add 3-chloropropionyl chloride dropwise at room temperature.[6]

  • The molar ratio of m-aminophenol to sodium bicarbonate to 3-chloropropionyl chloride should be approximately 1:1.1:1.1.[6]

  • After the addition is complete, continue stirring the reaction mixture for a designated period (e.g., 4 hours) to ensure the completion of the acylation reaction.[6]

  • Upon completion, the intermediate, 3-chloro-N-(3-hydroxyphenyl)propionamide, can be isolated using standard workup and purification procedures.

Step 2: Intramolecular Friedel-Crafts Cyclization

  • The isolated 3-chloro-N-(3-hydroxyphenyl)propionamide is mixed with a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[5][6] The addition of N,N-dimethylacetamide (DMAC) can facilitate the reaction.[6]

  • The mixture is heated to induce cyclization. Historically, high temperatures (160–180°C) were used, leading to the formation of both the desired 7-hydroxy isomer and the 5-hydroxy isomer as a byproduct.[5]

  • The reaction proceeds via an intramolecular electrophilic aromatic substitution, where the chloropropionyl group alkylates the phenyl ring to form the dihydroquinolinone core.

  • After cooling, the reaction mixture is carefully quenched and the product is extracted.

  • Purification is typically performed via recrystallization or column chromatography to isolate the pure 7-hydroxy-3,4-dihydroquinolin-2(1H)-one. A patented process describes a purification method involving catalytic hydrogenation to reduce the 7-hydroxycarbostyril impurity.[7]

G cluster_step1 Step 1: Acylation cluster_step2 Step 2: Cyclization A m-Aminophenol + Sodium Bicarbonate C Reaction in Ethyl Acetate (Room Temperature) A->C B 3-Chloropropionyl Chloride B->C D Intermediate: 3-chloro-N-(3-hydroxyphenyl)propionamide C->D E Intermediate + AlCl₃/DMAC D->E Isolation F Intramolecular Friedel-Crafts Alkylation (Heating) E->F G Crude Product Mixture (7-hydroxy and 5-hydroxy isomers) F->G H Purification (e.g., Recrystallization, Hydrogenation) G->H I Final Product: 7-hydroxy-3,4-dihydroquinolin-2(1H)-one H->I

Caption: General synthesis workflow.

Application in Drug Development

7-Hydroxy-3,4-dihydroquinolin-2(1H)-one is not pharmacologically active in itself but serves as a crucial building block for several atypical antipsychotic drugs.[8] The 3,4-dihydro-2(1H)-quinolinone structure is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to bind to multiple biological targets.[5]

Key APIs Synthesized from this Intermediate:

  • Aripiprazole: An atypical antipsychotic used in the treatment of schizophrenia, bipolar disorder, and major depressive disorder.

  • Brexpiprazole: A serotonin-dopamine activity modulator used for schizophrenia and as an adjunctive treatment for major depressive disorder.[8]

  • Cariprazine: A D₂ and D₃ receptor partial agonist used for schizophrenia and bipolar mania.[8]

The 7-hydroxyl group is a key functional handle, allowing for the introduction of long side chains via etherification, which are essential for the pharmacological activity of these drugs.

G A 7-Hydroxy-3,4-dihydro- quinolin-2(1H)-one (Key Intermediate) C Etherification Reaction (Coupling at 7-OH position) A->C B Side Chain Synthesis (e.g., Dihalobutane) B->C D Aripiprazole C->D E Brexpiprazole C->E F Cariprazine C->F

Caption: Role as a key intermediate in drug synthesis.

Pharmacological Context: Aripiprazole Signaling Pathway

To appreciate the significance of its derivatives, it is useful to understand their mechanism of action. Aripiprazole, synthesized from 7-hydroxy-3,4-dihydroquinolin-2(1H)-one, exhibits a unique pharmacological profile as a partial agonist at dopamine D₂ receptors and serotonin 5-HT₁ₐ receptors, and as an antagonist at 5-HT₂ₐ receptors. This "dopamine-serotonin system stabilizer" activity is thought to underlie its therapeutic efficacy and favorable side-effect profile compared to older antipsychotics.

G cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron DA_pre Dopamine D2 Dopamine D₂ Receptor DA_pre->D2 Agonism Response Modulated Neuronal Response (Stabilization of Dopamine/Serotonin signaling) D2->Response HT1A Serotonin 5-HT₁ₐ Receptor HT1A->Response HT2A Serotonin 5-HT₂ₐ Receptor HT2A->Response Aripiprazole Aripiprazole Aripiprazole->D2 Partial Agonism Aripiprazole->HT1A Partial Agonism Aripiprazole->HT2A Antagonism

Caption: Aripiprazole's receptor interaction profile.

References

physical and chemical properties of 7-Hydroxy-3,4-dihydrocarbostyril

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Hydroxy-3,4-dihydrocarbostyril, also known as 7-hydroxy-3,4-dihydro-2(1H)-quinolinone, is a heterocyclic organic compound of significant interest in medicinal chemistry and pharmaceutical development. It serves as a crucial intermediate in the synthesis of various pharmacologically active molecules, most notably the atypical antipsychotic drug aripiprazole.[1] Its privileged scaffold, the 3,4-dihydro-2(1H)-quinolinone core, is found in numerous FDA-approved drugs, highlighting its importance in drug design and discovery.[2] The presence of a hydroxyl group at the 7-position provides a key site for molecular modifications, allowing for the exploration of structure-activity relationships and the development of novel therapeutic agents. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its characterization, and a review of its role as a precursor in key signaling pathways.

Physical and Chemical Properties

The physicochemical properties of this compound are essential for its handling, characterization, and application in synthetic chemistry. A summary of its key properties is presented in the tables below.

General Properties
PropertyValueReference
IUPAC Name 7-hydroxy-3,4-dihydro-1H-quinolin-2-one[3]
Synonyms 7-Hydroxy-3,4-dihydro-2(1H)-quinolinone, 3,4-Dihydro-7-hydroxy-2(1H)-quinolinone, Aripiprazole Impurity A[3][4][5]
CAS Number 22246-18-0[4][6]
Molecular Formula C₉H₉NO₂[5]
Molecular Weight 163.17 g/mol [3][5][6]
Appearance Solid[6]
Quantitative Physicochemical Data
PropertyValueReference
Melting Point 233-237 °C[6]
Boiling Point (Predicted) 403.7 ± 45.0 °C
pKa (Predicted) 9.60 ± 0.20
Solubility DMSO: 32 mg/mL (196.11 mM)[7]
XLogP3 0.7[3]
Hydrogen Bond Donor Count 2[3]
Hydrogen Bond Acceptor Count 2[3]
Topological Polar Surface Area 49.3 Ų[3]

Experimental Protocols

Detailed experimental methodologies are crucial for the accurate characterization and synthesis of this compound. This section outlines protocols for its synthesis and the determination of its key physical and chemical properties.

Synthesis of this compound

A common method for the synthesis of this compound involves an intramolecular Friedel-Crafts alkylation reaction.[2]

Materials:

  • m-Aminophenol

  • Sodium bicarbonate

  • Ethyl acetate

  • 3-Chloropropionyl chloride

  • Aluminum chloride (AlCl₃)

  • N,N-dimethylacetamide (DMAC)

  • Methanol

  • Activated carbon

  • Sodium hydroxide (NaOH) solution (47%)

  • 3% Sodium hydrosulfite (Na₂S₂O₄) aqueous solution

Procedure:

  • Preparation of 3-chloro-N-(3-hydroxyphenyl)propionamide: To a mixture of m-aminophenol and sodium bicarbonate, add ethyl acetate as a solvent. While stirring at room temperature, add 3-chloropropionyl chloride dropwise to the mixture. The reaction is typically stirred for 4 hours to yield the intermediate, 3-chloro-N-(3-hydroxyphenyl)propionamide.[8]

  • Intramolecular Friedel-Crafts Alkylation: In a reaction vessel, combine the 3-chloro-N-(3-hydroxyphenyl)propionamide intermediate with aluminum chloride and N,N-dimethylacetamide. The molar ratio of the intermediate to aluminum chloride to DMAC is typically 1:3-4:0.4-0.6.[8]

  • Reaction and Work-up: Heat the reaction mixture to 140-150 °C for 5-6 hours.[8] After the reaction is complete, the mixture is cooled, and the crude product is obtained.

  • Purification: Dissolve the crude product in methanol under heating and reflux. Neutralize the solution by adding 47% NaOH solution dropwise. Filter the solution while hot. Add activated carbon to the filtrate and reflux for 30 minutes. Filter the mixture again while hot. To the resulting filtrate, add a 3% aqueous solution of sodium hydrosulfite dropwise to precipitate the purified product. The precipitate is then filtered and dried to yield white crystals of this compound.[8]

Determination of Physical and Chemical Properties

Melting Point Determination: The melting point is determined using a capillary melting point apparatus. A small amount of the crystalline solid is packed into a thin-walled capillary tube, which is then placed in the heating block of the apparatus. The sample is heated at a slow, controlled rate (e.g., 1-2 °C/min) and the temperature range over which the solid melts is observed and recorded.[2][9][10]

Solubility Determination:

  • Weigh a precise amount of this compound (e.g., 10 mg) into a vial.

  • Add a specific volume of the desired solvent (e.g., 1 mL of DMSO) to the vial.

  • Vortex the mixture for a set period (e.g., 1-2 minutes) at a controlled temperature.

  • Visually inspect the solution for any undissolved solid. If the solid has completely dissolved, the solubility is greater than the tested concentration. If not, the process can be repeated with a larger volume of solvent or a smaller amount of solute to determine the saturation point.[11][12][13][14]

Spectroscopic Analysis:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[15][16]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy:

    • Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide (KBr) powder and pressing it into a thin, transparent disk.

    • Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly onto the ATR crystal.

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.[17][18][19][20][21]

  • Mass Spectrometry (MS):

    • Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

    • Further dilute an aliquot of this solution to a final concentration of around 10-100 µg/mL.

    • Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography system (LC-MS).

    • Acquire the mass spectrum using an appropriate ionization technique, such as electrospray ionization (ESI).[22][23][24][25][26]

Role in Signaling Pathways

This compound is a pivotal precursor in the synthesis of aripiprazole, an atypical antipsychotic medication.[1] The therapeutic effects of aripiprazole are primarily attributed to its unique pharmacological profile, acting as a partial agonist at dopamine D₂ receptors and serotonin 5-HT₁A receptors, and as an antagonist at serotonin 5-HT₂A receptors.[27][28] Understanding the signaling pathways modulated by these receptors provides insight into the biological significance of aripiprazole and, by extension, its key synthetic intermediate, this compound.

Dopamine D₂ Receptor Signaling Pathway

Aripiprazole's partial agonism at the D₂ receptor allows it to act as a "dopamine stabilizer." In conditions of excessive dopamine, it acts as an antagonist, while in low dopamine states, it exhibits agonist properties.[27] The D₂ receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi/o subunit.

D2_Signaling_Pathway Aripiprazole Aripiprazole (from 7-Hydroxy-3,4- dihydrocarbostyril) D2R Dopamine D2 Receptor Aripiprazole->D2R Partial Agonist G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP converts ATP to PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Modulation of Neuronal Excitability PKA->Cellular_Response Phosphorylates Targets

Dopamine D₂ Receptor Signaling Pathway
Serotonin 5-HT₁A Receptor Signaling Pathway

Aripiprazole's partial agonism at the 5-HT₁A receptor is thought to contribute to its anxiolytic and antidepressant effects.[1] Similar to the D₂ receptor, the 5-HT₁A receptor is a Gi/o-coupled GPCR that inhibits adenylyl cyclase.

Serotonin 5-HT₁A Receptor Signaling Pathway
Serotonin 5-HT₂A Receptor Signaling Pathway

Aripiprazole acts as an antagonist at 5-HT₂A receptors, which may contribute to its antipsychotic efficacy and a lower incidence of extrapyramidal side effects.[27] The 5-HT₂A receptor is coupled to the Gq/11 signaling pathway.

Serotonin 5-HT₂A Receptor Signaling Pathway

Conclusion

This compound is a molecule of considerable importance in the field of medicinal chemistry, primarily due to its role as a key building block for the synthesis of aripiprazole and other potential therapeutic agents. Its well-defined physical and chemical properties, coupled with established synthetic routes, make it a valuable compound for researchers and drug development professionals. A thorough understanding of its characteristics and its relationship to the signaling pathways modulated by its derivatives is essential for the continued development of novel and effective treatments for a range of neurological and psychiatric disorders. This guide provides a comprehensive foundation of knowledge to support these ongoing research and development efforts.

References

An In-depth Technical Guide to 7-Hydroxy-3,4-dihydrocarbostyril: Physicochemical Properties, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Hydroxy-3,4-dihydrocarbostyril, also known as 7-hydroxy-3,4-dihydroquinolin-2(1H)-one, is a heterocyclic organic compound of significant interest in medicinal chemistry and pharmaceutical development. While its direct biological activities are not extensively documented, it serves as a pivotal intermediate in the synthesis of several key pharmaceutical agents, most notably the atypical antipsychotic drug aripiprazole. Its "privileged scaffold" is a foundation for the development of compounds targeting various biological receptors.[1] This technical guide provides a comprehensive overview of its core physicochemical properties, detailed experimental protocols for its synthesis, and an exploration of the signaling pathways modulated by its prominent derivative, aripiprazole.

Core Physicochemical Data

A summary of the key quantitative data for this compound is presented below for easy reference and comparison.

PropertyValueReference
Molecular Formula C₉H₉NO₂[2][3][4][5][6][7][8][9][10][11][12]
Molecular Weight 163.17 g/mol [2][3][4][5][6][7][8][9][10][11][12]
CAS Number 22246-18-0[2][4][5][6][9][11][12][13]
Appearance Solid[4][11]
Melting Point 233-237 °C[4][11]
Synonyms 7-hydroxy-3,4-dihydroquinolin-2(1H)-one, 3,4-Dihydro-7-hydroxy-2(1H)-quinolinone[2][8][10]

Experimental Protocols

The primary route for the synthesis of this compound involves an intramolecular Friedel-Crafts alkylation. Below are detailed methodologies for this key reaction.

Synthesis of this compound via Intramolecular Friedel-Crafts Alkylation

This synthesis is a two-step process, starting from m-aminophenol.

Step 1: Synthesis of N-(3-hydroxyphenyl)-3-chloropropionamide

  • Reaction Setup: To a mixture of m-aminophenol and sodium bicarbonate, add the solvent ethyl acetate.

  • Acylation: While stirring the mixture at room temperature, add 3-chloropropionyl chloride dropwise.

  • Reaction Progression: Continue stirring to yield the intermediate, 3-chloro-N-(3-hydroxyphenyl)propionamide.

Step 2: Cyclization to this compound

  • Catalyst and Reagents: In a reaction vessel, combine the intermediate from Step 1, aluminum chloride (AlCl₃), and N,N-dimethylacetamide.

  • Heating: Heat the reaction mixture to a temperature of 140-150°C.

  • Ring Closure: This intramolecular Friedel-Crafts alkylation reaction proceeds for 5-6 hours to form the final product, 7-hydroxy-3,4-dihydro-2(1H)-quinolone.

  • Workup and Purification: The crude product can be purified by crystallization from 50% aqueous ethanol with the addition of activated carbon to yield a product with a melting point of 237-238°C.

Analytical Method: High-Performance Liquid Chromatography (HPLC)
  • System: HPLC system equipped with a Phenomenex Luna C8(2) column (5 μm, 250×4.6 mm) and a UV detector.

  • Detection Wavelength: 215 nm.

  • Mobile Phase: 80.5:19.5 (v/v) mixture of 0.05M KH₂PO₄ buffer and acetonitrile.

  • Flow Rate: 1.0 ml/minute.

  • Column Temperature: 30°C.

Logical Workflow for Synthesis

G cluster_0 Step 1: Acylation cluster_1 Step 2: Cyclization (Friedel-Crafts) m-Aminophenol m-Aminophenol Reaction_Mixture_1 Stir at Room Temp m-Aminophenol->Reaction_Mixture_1 Ethyl Acetate, Sodium Bicarbonate Intermediate N-(3-hydroxyphenyl)- 3-chloropropionamide Reaction_Mixture_1->Intermediate Yields 3-Chloropropionyl_Chloride 3-Chloropropionyl_Chloride 3-Chloropropionyl_Chloride->Reaction_Mixture_1 Reaction_Mixture_2 Heat (140-150°C) Intermediate->Reaction_Mixture_2 Crude_Product Crude_Product Reaction_Mixture_2->Crude_Product Intramolecular Alkylation AlCl3 Aluminum Chloride AlCl3->Reaction_Mixture_2 DMAC N,N-dimethylacetamide DMAC->Reaction_Mixture_2 Final_Product 7-Hydroxy-3,4- dihydrocarbostyril Crude_Product->Final_Product Crystallization G cluster_aripiprazole Aripiprazole cluster_receptors Receptor Interactions cluster_pathways Downstream Signaling Pathways cluster_effects Cellular & Clinical Effects Aripiprazole Aripiprazole D2R Dopamine D₂ Receptor Aripiprazole->D2R Partial Agonist HT1A Serotonin 5-HT₁A Receptor Aripiprazole->HT1A Partial Agonist HT2A Serotonin 5-HT₂A Receptor Aripiprazole->HT2A Antagonist Akt_GSK3B Akt/GSK-3β Pathway D2R->Akt_GSK3B HT1A->Akt_GSK3B Glutamatergic Glutamatergic Signaling HT2A->Glutamatergic Neurotransmission Modulation of Neurotransmission Akt_GSK3B->Neurotransmission Glutamatergic->Neurotransmission Therapeutic Antipsychotic, Anxiolytic, Antidepressant Effects Neurotransmission->Therapeutic

References

Solubility Profile of 7-Hydroxy-3,4-dihydrocarbostyril: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

7-Hydroxy-3,4-dihydrocarbostyril, a key intermediate in the synthesis of pharmaceuticals such as the atypical antipsychotic aripiprazole, presents a solubility profile that is critical for its purification, reaction kinetics, and formulation development. This technical guide provides a summary of the available solubility data for this compound in organic solvents, outlines a detailed experimental protocol for its solubility determination, and presents visual workflows to aid in experimental design. Despite a comprehensive literature search, quantitative solubility data for this compound across a wide range of organic solvents remains limited. This document compiles the currently available information and provides a framework for generating further solubility data.

Quantitative Solubility Data

A thorough review of scientific literature and patent databases reveals a scarcity of comprehensive quantitative solubility data for this compound in various organic solvents. The available data is summarized in the table below.

SolventTemperature (°C)SolubilityConcentration (mM)Data TypeSource
Dimethyl Sulfoxide (DMSO)Not Specified32 mg/mL196.11Quantitative--INVALID-LINK--[1]

Qualitative Solubility Information

While quantitative data is sparse, some qualitative insights into the solubility of this compound can be gleaned from the literature:

  • Slightly Soluble: The compound is reported to be slightly soluble in Dimethyl Sulfoxide (DMSO) and Methanol .

  • Poor Solubility for Crystallization: A patent document notes that attempts to crystallize this compound from the following solvents were unsuccessful, suggesting low solubility: water, ethyl acetate, 80% aqueous ethanol, 1-butanol, isobutylmethylketone, methanol, 2-propanol, ethanol, and dichloromethane, as well as their mixtures.

  • Soluble for Recrystallization: Successful recrystallization has been reported from 50% aqueous ethanol , indicating a moderate level of solubility in this solvent mixture.

  • Solubility in Acetonitrile: A certificate of analysis for a related impurity suggests that the compound is soluble in acetonitrile .

Experimental Protocol: Determination of Equilibrium Solubility using the Shake-Flask Method

The following protocol details the widely accepted shake-flask method for determining the equilibrium solubility of a compound in a given solvent. This method is robust and provides thermodynamic solubility data.

3.1. Materials and Equipment

  • This compound (solid, high purity)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or glass test tubes with screw caps

  • Constant temperature incubator shaker or water bath

  • Analytical balance (accurate to ±0.1 mg)

  • Vortex mixer

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

3.2. Procedure

  • Preparation of Solvent: Equilibrate the chosen organic solvent to the desired experimental temperature (e.g., 25 °C, 37 °C).

  • Sample Preparation: Add an excess amount of solid this compound to a pre-weighed scintillation vial. The excess solid is crucial to ensure that a saturated solution is formed.

  • Solvent Addition: Add a known volume or mass of the temperature-equilibrated solvent to the vial.

  • Equilibration: Tightly cap the vials and place them in a constant temperature shaker or water bath. Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

  • Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid particles.

  • Dilution: Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

  • Calculation: Calculate the solubility of the compound in the solvent, typically expressed in mg/mL or mol/L.

3.3. Method Validation

To ensure the accuracy and reliability of the solubility data, the analytical method used for quantification should be validated for linearity, accuracy, precision, and specificity according to standard guidelines.

Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows relevant to the determination and application of solubility data.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result prep_compound Weigh excess This compound prep_solvent Add known volume of solvent prep_compound->prep_solvent Combine in vial agitation Agitate at constant temperature (24-72h) prep_solvent->agitation settling Allow excess solid to settle agitation->settling filtration Filter supernatant settling->filtration dilution Dilute sample filtration->dilution quantification Quantify concentration (e.g., HPLC) dilution->quantification solubility_calc Calculate Solubility quantification->solubility_calc

Caption: Experimental workflow for determining equilibrium solubility using the shake-flask method.

signaling_pathway_placeholder cluster_upstream Factors Influencing Solubility cluster_process Solubility Determination cluster_downstream Applications of Solubility Data physicochem Physicochemical Properties (pKa, logP, crystal form) solubility Solubility of This compound physicochem->solubility solvent Solvent Properties (Polarity, H-bonding) solvent->solubility temp Temperature temp->solubility purification Recrystallization & Purification solubility->purification synthesis Reaction Kinetics & Process Development solubility->synthesis formulation Formulation Design (e.g., for Aripiprazole synthesis) solubility->formulation

Caption: Logical relationship between factors influencing solubility and its applications.

Conclusion

The solubility of this compound in organic solvents is a critical parameter for its effective use in pharmaceutical synthesis and development. This guide has summarized the limited available quantitative and qualitative solubility data. The provided detailed experimental protocol for the shake-flask method offers a standardized approach for researchers to generate much-needed, reliable solubility data for this important compound. The generation of a comprehensive solubility profile across a range of pharmaceutically relevant solvents would be a valuable contribution to the field, enabling more efficient process development and formulation design.

References

7-Hydroxy-3,4-dihydrocarbostyril: A Technical Guide to its Physicochemical Properties and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 7-Hydroxy-3,4-dihydrocarbostyril, a key intermediate in the synthesis of the atypical antipsychotic drug aripiprazole.[1][2] This document details the compound's melting point, discusses its stability, outlines experimental protocols for its synthesis, and presents a workflow for its conversion to aripiprazole.

Physicochemical Properties

This compound, also known as 7-hydroxy-3,4-dihydro-2(1H)-quinolinone, is a solid organic compound with the molecular formula C₉H₉NO₂ and a molecular weight of 163.17 g/mol .[3][4][5] Its purity is crucial for its use in pharmaceutical synthesis, and this can be reflected in its melting point.

Melting Point

The reported melting point of this compound varies across different sources, likely due to variations in purity and analytical methodology. A summary of reported melting points is provided in the table below.

Melting Point (°C)Purity/SourceReference
237-238Recrystallized from 50% aqueous ethanol[6]
230-231.5Re-crystallized from methanol[1]
233-23797% purity

Stability and Degradation

While specific, comprehensive stability studies for this compound are not extensively detailed in the public domain, its widespread use as a synthetic intermediate suggests it possesses sufficient stability for isolation, purification, and subsequent reaction.

An impurity identified in a crude product of this compound was 7-hydroxycarbostyril, which contains a double bond in the dihydro- portion of the molecule.[6] This suggests that a potential degradation pathway could involve oxidation or dehydrogenation. To ensure the purity of the final product, a process of catalytic hydrogenation can be employed to reduce this impurity back to this compound.[6]

For optimal stability, it is recommended to store the compound in a well-closed container, protected from light and moisture.

Experimental Protocols: Synthesis

The primary method for the synthesis of this compound is the intramolecular Friedel-Crafts alkylation of a precursor molecule.[7][8] Below are detailed protocols based on methodologies described in the scientific literature.

Protocol 1: Synthesis via Friedel-Crafts Alkylation using Aluminum Chloride

This protocol is a common method for the preparation of this compound.[1][8]

Materials:

  • N-(3-hydroxyphenyl)-3-chloropropionamide (3-HPCA)

  • Aluminum chloride (AlCl₃)

  • Ice-cold diluted hydrochloric acid (5% HCl)

  • Methanol

  • Water

  • Activated carbon

Procedure:

  • A reactor is charged with N-(3-hydroxyphenyl)-3-chloropropionamide and 5 equivalents of aluminum chloride.

  • The reaction mixture is heated under stirring to approximately 160°C to form a liquid.

  • The mixture is maintained at 155-165°C for about four hours.

  • Stirring is stopped, and the reaction mixture is cooled to 50°C.

  • Ice-cold 5% hydrochloric acid is slowly added to the reactor over 30 minutes.

  • The mixture is stirred and heated to about 95°C for one hour.

  • The mixture is then cooled to ambient temperature.

  • The precipitated solid is collected by filtration and washed with water.

  • The crude product is dissolved in hot methanol.

  • The hot solution is filtered, and activated carbon is added to the filtrate.

  • The mixture is heated under reflux for 30 minutes, and the activated carbon is removed by filtration.

  • A portion of the methanol is removed by evaporation, and water is added to the residue.

  • The mixture is stirred at ambient temperature for 30 minutes.

  • The colorless crystals of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone are collected by filtration, washed with a cold methanol-water (1:1) mixture, and dried at 50°C overnight.[1]

Protocol 2: Synthesis with a Molten Salt Mixture

This method is a variation of the Friedel-Crafts alkylation that utilizes a mixture of salts to modify the reaction conditions.[1]

Materials:

  • N-(3-hydroxyphenyl)-3-chloropropionamide (3-HPCA)

  • Aluminum chloride (AlCl₃)

  • Potassium chloride (KCl)

  • Sodium chloride (NaCl)

  • Ice-cold water

Procedure:

  • A mixture of N-(3-hydroxyphenyl)-3-chloropropionamide, aluminum chloride, potassium chloride, and sodium chloride (in a ratio of 5:25:3:3 by weight, respectively) is heated to 155-165°C for 1 hour.[1]

  • The reaction mixture is then cooled to room temperature.

  • The mixture is quenched by pouring it into cold water.

  • The precipitated solid product is collected by filtration and washed with water.

Synthetic Workflow: Aripiprazole Synthesis

This compound is a crucial building block for the synthesis of aripiprazole. The following diagram illustrates the synthetic pathway from this intermediate to the final active pharmaceutical ingredient.

Aripiprazole_Synthesis This compound This compound Alkylation O-Alkylation This compound->Alkylation 1,4-Dibromobutane 1,4-Dibromobutane 1,4-Dibromobutane->Alkylation Potassium_Carbonate K2CO3, Water 7-(4-Bromobutoxy)-3,4-dihydroquinolinone 7-(4-Bromobutoxy)-3,4-dihydroquinolinone Alkylation->7-(4-Bromobutoxy)-3,4-dihydroquinolinone Coupling N-Alkylation 7-(4-Bromobutoxy)-3,4-dihydroquinolinone->Coupling 1-(2,3-Dichlorophenyl)piperazine 1-(2,3-Dichlorophenyl)piperazine 1-(2,3-Dichlorophenyl)piperazine->Coupling Base Base (e.g., Na2CO3) Aripiprazole Aripiprazole Coupling->Aripiprazole

Caption: Synthetic pathway from this compound to Aripiprazole.

The synthesis involves an initial O-alkylation of the hydroxyl group of this compound with 1,4-dibromobutane, followed by an N-alkylation coupling reaction with 1-(2,3-dichlorophenyl)piperazine to yield aripiprazole.[1]

References

Spectroscopic Profile of 7-Hydroxy-3,4-dihydrocarbostyril: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 7-Hydroxy-3,4-dihydrocarbostyril, also known as 7-hydroxy-3,4-dihydroquinolin-2(1H)-one (CAS No: 22246-18-0), is a crucial intermediate in the synthesis of pharmaceuticals, most notably the antipsychotic drug aripiprazole.[1][2] Its molecular formula is C₉H₉NO₂, with a molecular weight of approximately 163.17 g/mol .[3][4][5] Accurate structural elucidation and purity assessment are paramount in drug development, making a thorough understanding of its spectroscopic characteristics essential. This guide provides a detailed overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, along with the experimental protocols for these analyses.

Data Presentation: Spectroscopic Summary

The following tables summarize the available and predicted spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data (Predicted): A predicted ¹H NMR spectrum in Methanol-d₄ (MeOD) at 300 MHz shows distinct signals corresponding to the aromatic and aliphatic protons.

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
6.95d8.11HAromatic H (H-5)
6.41dd2.4, 8.11HAromatic H (H-6)
6.35d2.41HAromatic H (H-8)
2.89 - 2.77m-2HAliphatic H (-CH₂-C=O)
2.51dd6.6, 8.42HAliphatic H (Ar-CH₂-)
[Source: iChemical][6]

Note: Detailed experimental ¹³C NMR data was not available in the reviewed sources. However, analysis would be expected to show nine distinct carbon signals, including those for the carbonyl group, aromatic carbons, and two aliphatic carbons.

Infrared (IR) Spectroscopy

An FTIR spectrum is typically acquired using a KBr pellet or ATR technique.[4] While a specific peak list is not available, the characteristic absorption bands can be predicted based on the molecule's functional groups.

Wavenumber Range (cm⁻¹)Functional GroupVibration Type
3400 - 3200 (broad)O-H (Phenol)Stretching
3300 - 3100N-H (Amide)Stretching
3100 - 3000C-H (Aromatic)Stretching
3000 - 2850C-H (Aliphatic)Stretching
~1660C=O (Amide I)Stretching
1620 - 1450C=C (Aromatic)Stretching
~1540N-H (Amide II)Bending
Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound.[3] The primary data point obtained is the molecular ion peak.

m/z ValueIonNotes
163.17[M]⁺Molecular Ion Peak, corresponding to the molecular formula C₉H₉NO₂.
[Source: Benchchem][3]

Note: A detailed fragmentation pattern was not available in the reviewed sources. Fragmentation would likely involve losses related to the amide and hydroxyl functional groups.

Experimental Protocols

Detailed methodologies are crucial for reproducing spectroscopic data. The following protocols are representative for the analysis of this compound.

NMR Spectroscopy

This protocol is suitable for acquiring ¹H and ¹³C NMR spectra of quinolinone derivatives.

  • Sample Preparation: Accurately weigh 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR.

  • Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄) in a clean vial.

  • Transfer: Using a pipette with a filter plug, transfer the solution into a 5 mm NMR tube.

  • Acquisition:

    • Acquire a standard ¹H NMR spectrum to check sample shimming and concentration.

    • For quantitative ¹H NMR, use an inverse-gated decoupling sequence to remove ¹³C satellites and ensure accurate integration.

    • For ¹³C NMR, use a standard proton-decoupled pulse sequence with a sufficient relaxation delay to ensure quantitative accuracy of all carbon signals.

Fourier-Transform Infrared (FTIR) Spectroscopy (KBr Pellet Method)

The KBr pellet method is a common technique for analyzing solid samples.[3]

  • Sample Preparation: Weigh approximately 1-2 mg of this compound and 100-200 mg of spectroscopic grade KBr powder. Both should be thoroughly dried to prevent moisture absorption.

  • Grinding: Grind the sample and KBr together in an agate mortar until a fine, homogeneous powder is obtained.

  • Pellet Formation: Place the mixture into a pellet-forming die. Apply a force of approximately 8-10 tons under vacuum for several minutes to form a thin, transparent pellet.

  • Background Measurement: Prepare a blank KBr pellet (containing only KBr) to measure the background spectrum.

  • Sample Measurement: Place the sample pellet in the FTIR spectrometer's sample holder and acquire the spectrum, typically in the range of 4000-400 cm⁻¹. The background spectrum is automatically subtracted from the sample spectrum.

Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry is suitable for the analysis of volatile or semi-volatile aromatic compounds.

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Conditions:

    • Injector: Splitless mode at 250-300°C.

    • Column: A non-polar capillary column (e.g., DB-5MS or HP-5MS) is typically used.

    • Oven Program: Start at a low temperature (e.g., 60°C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10-20°C/min) to a final temperature of around 300-320°C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • MS Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Analyzer: Scan a mass range appropriate for the compound and its expected fragments (e.g., m/z 40-500).

    • Transfer Line Temperature: Maintained at approximately 290°C to prevent sample condensation.

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound like this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis cluster_analysis Spectroscopic Analysis cluster_techniques Analytical Techniques cluster_results Data Interpretation synthesis Synthesis of This compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification sample_prep Sample Preparation purification->sample_prep nmr NMR (¹H, ¹³C) sample_prep->nmr ir FTIR sample_prep->ir ms MS sample_prep->ms data_proc Data Processing & Analysis nmr->data_proc ir->data_proc ms->data_proc structure Structural Elucidation data_proc->structure purity Purity Assessment data_proc->purity report Final Report / Whitepaper structure->report purity->report

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

References

An In-depth Technical Guide to 7-Hydroxy-3,4-dihydrocarbostyril: Discovery, History, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Hydroxy-3,4-dihydrocarbostyril, also known as 7-hydroxy-3,4-dihydro-2(1H)-quinolinone, is a crucial heterocyclic organic compound. First synthesized in 1927, its significance has grown substantially over the decades, primarily due to its role as a key intermediate in the production of the atypical antipsychotic drug, aripiprazole. This technical guide provides a comprehensive overview of the discovery, history, and detailed synthetic methodologies of this compound. It includes a comparative analysis of various synthetic protocols with quantitative data, detailed experimental procedures, and a discussion of its known biological activities.

Discovery and Historical Development

The foundational synthesis of this compound was first reported in 1927 by Mayer and his colleagues. Their pioneering work involved the intramolecular Friedel-Crafts alkylation of N-(3-hydroxyphenyl)-3-chloropropionamide, a reaction now commonly referred to as the Mayer-Shigematsu Cyclization. This initial method, while groundbreaking, presented challenges in regioselectivity, yielding a mixture of the desired 7-hydroxy isomer and its structural isomer, 5-hydroxy-3,4-dihydro-2(1H)-quinolinone.

A significant refinement of this process was introduced in 1961 by Shigematsu and his team. They modified the catalytic system by incorporating a eutectic mixture of potassium chloride and sodium chloride with the aluminum chloride catalyst. This innovation allowed the reaction to proceed at a lower temperature and with improved yields of the 7-hydroxy isomer.

The importance of this compound surged with the development of aripiprazole, an atypical antipsychotic used in the treatment of schizophrenia and bipolar disorder. As a pivotal building block for aripiprazole, the demand for efficient and high-purity synthesis of this compound has driven further research and optimization of its production methods.

Synthetic Methodologies

The primary route for the synthesis of this compound is the intramolecular Friedel-Crafts alkylation of an N-substituted 3-halopropionamide. Various modifications to the original Mayer-Shigematsu Cyclization have been developed to improve yield, purity, and industrial scalability.

The Mayer-Shigematsu Cyclization

This classical method involves the cyclization of N-(3-hydroxyphenyl)-3-chloropropionamide using a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The reaction is generally carried out at high temperatures. A major drawback of this method is the co-production of the 5-hydroxy isomer, which necessitates challenging purification steps.

Refined Synthetic Protocols

Modern adaptations of the Mayer-Shigematsu Cyclization have focused on enhancing regioselectivity and improving reaction conditions. These include the use of mixed catalyst systems and alternative solvents.

Table 1: Comparison of Synthetic Protocols for this compound

MethodCatalystTemperature (°C)Reaction Time (hours)Crude Yield (%)Purity (%)Key AdvantagesKey Disadvantages
Mayer (1927) AlCl₃160-180Not specifiedModerateLow to moderateFoundational methodFormation of 5-hydroxy isomer
Shigematsu (1961) AlCl₃, KCl, NaCl155-1651HighModerateReduced isomer formationHigh temperature
Modern Protocol 1 AlCl₃155-165487 (crude)>99 (after purification)High purity achievableRequires extensive purification
Modern Protocol 2 AlCl₃, DMAC140-1505-6HighHighLower temperature, improved yieldUse of additional solvent

Detailed Experimental Protocols

Synthesis of N-(3-hydroxyphenyl)-3-chloropropionamide (Precursor)

To a solution of m-aminophenol and sodium bicarbonate in ethyl acetate, 3-chloropropionyl chloride is added dropwise at room temperature. The reaction mixture is stirred for a specified period, after which the product, N-(3-hydroxyphenyl)-3-chloropropionamide, is isolated and purified.

Modern Protocol for Mayer-Shigematsu Cyclization

A reactor is charged with N-(3-hydroxyphenyl)-3-chloropropionamide and an excess of aluminum chloride. The mixture is heated under stirring to approximately 160°C until a liquid is formed. The reaction is held at 155-165°C for about four hours. After cooling, the reaction is quenched by the slow addition of ice-cold dilute hydrochloric acid. The precipitated crude product is then collected by filtration.

Purification

The crude this compound is often contaminated with the 5-hydroxy isomer and unreacted starting materials. Purification is typically achieved through recrystallization from a suitable solvent system, such as 50% aqueous ethanol, often with the addition of activated carbon to remove colored impurities. A patent describes a method to obtain a purity of over 99.8%[1].

Biological Activity and Signaling Pathways

While primarily valued as a synthetic intermediate, this compound has been shown to possess intrinsic biological activity. It is a weak inhibitor of monoamine oxidase A (MAO-A), with a reported IC50 of 183 μM, and exhibits no inhibitory effect on monoamine oxidase B (MAO-B).

MAO-A is a key enzyme in the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. Inhibition of MAO-A leads to an increase in the synaptic levels of these neurotransmitters, a mechanism of action for several antidepressant and anti-anxiety medications.

MAO_A_Inhibition cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron Neurotransmitter_Vesicle Neurotransmitter Vesicles Neurotransmitter Serotonin Norepinephrine Dopamine Neurotransmitter_Vesicle->Neurotransmitter Release MAO_A Monoamine Oxidase A (MAO-A) Neurotransmitter->MAO_A Degradation Synaptic_Neurotransmitter Increased Neurotransmitter Levels Neurotransmitter->Synaptic_Neurotransmitter Increased Availability Receptor Postsynaptic Receptors Synaptic_Neurotransmitter->Receptor Binds Signal_Transduction Signal Transduction Receptor->Signal_Transduction Activates 7_HDC 7-Hydroxy-3,4- dihydrocarbostyril 7_HDC->MAO_A Inhibits Synthesis_Workflow Start Start Materials: m-Aminophenol, 3-Chloropropionyl chloride Step1 Acylation: Synthesis of N-(3-hydroxyphenyl) -3-chloropropionamide Start->Step1 Step2 Intramolecular Friedel-Crafts Alkylation (Mayer-Shigematsu) Step1->Step2 Step3 Quenching with dilute HCl Step2->Step3 Step4 Filtration and Washing Step3->Step4 Product Crude 7-Hydroxy-3,4- dihydrocarbostyril Step4->Product Purification_Workflow Start Crude Product Step1 Dissolution in 50% Aqueous Ethanol Start->Step1 Step2 Treatment with Activated Carbon Step1->Step2 Step3 Hot Filtration Step2->Step3 Step4 Crystallization (Cooling) Step3->Step4 Step5 Filtration and Drying Step4->Step5 Product Pure 7-Hydroxy-3,4- dihydrocarbostyril Step5->Product

References

The Pivotal Role of the 7-Hydroxyl Group in Dihydrocarbostyril Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrocarbostyril, also known as 3,4-dihydro-2(1H)-quinolinone, represents a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a wide range of pharmacological activities, leading to the development of successful drugs. A key functional group often present in these derivatives is the hydroxyl group at the 7-position. This technical guide provides an in-depth analysis of the critical role this 7-hydroxyl group plays in the structure-activity relationship (SAR), receptor binding, and overall pharmacological profile of dihydrocarbostyril derivatives. Understanding the nuances of this functional group is paramount for the rational design of novel therapeutics with enhanced potency, selectivity, and favorable pharmacokinetic properties.

The 7-Hydroxyl Group: A Key to Biological Activity

The 7-hydroxyl group on the dihydrocarbostyril core is more than a simple substitution; it is a critical determinant of the molecule's interaction with biological targets. Its significance can be attributed to several key factors:

  • Hydrogen Bonding: The phenolic hydroxyl group can act as both a hydrogen bond donor and acceptor, facilitating strong and specific interactions with amino acid residues in the binding pockets of target receptors. This is crucial for anchoring the ligand and ensuring proper orientation for downstream signaling.

  • Electronic Effects: The electron-donating nature of the hydroxyl group can influence the electron density of the aromatic ring system, modulating the overall electronic properties of the molecule and its interaction with the receptor.

  • Site for Derivatization: The reactivity of the 7-hydroxyl group makes it an ideal handle for synthetic modification. Alkylation, esterification, and other chemical transformations at this position have been extensively explored to fine-tune the pharmacological profile of dihydrocarbostyril derivatives. This allows for the optimization of properties such as potency, selectivity, and metabolic stability.

Case Study: Aripiprazole and its Analogs

Aripiprazole, a widely used atypical antipsychotic, is a prime example of a 7-substituted dihydrocarbostyril derivative. Its therapeutic efficacy is attributed to a unique pharmacological profile, acting as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors, and an antagonist at serotonin 5-HT2A receptors.[1][2] The 7-position of aripiprazole is ether-linked to a butoxy chain connected to a dichlorophenylpiperazine moiety.[3]

While direct quantitative comparisons of 7-hydroxy versus 7-methoxy or unsubstituted aripiprazole analogs are not extensively published in readily available literature, the crucial role of the 7-substituent is evident from the development of numerous derivatives with modifications at this position.[4] Studies on aripiprazole derivatives have shown that even minor changes to the substituent at the 7-position can significantly impact their dopamine receptor antagonist activity.[4]

Signaling Pathways and the 7-Hydroxyl Group's Influence

The 7-hydroxyl group and its derivatives play a significant role in modulating key signaling pathways, primarily through their interaction with G-protein coupled receptors (GPCRs) like the dopamine and serotonin receptors.

Dopamine D2 Receptor Signaling

Aripiprazole's partial agonism at the D2 receptor is a key feature of its mechanism of action. This allows it to act as a dopamine system stabilizer. The interaction of the dihydrocarbostyril core, influenced by the 7-substituent, with the D2 receptor initiates a cascade of intracellular events.

D2_Signaling cluster_membrane Cell Membrane D2R Dopamine D2 Receptor G_protein Gi/o Protein D2R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion Ligand 7-OH Dihydrocarbostyril Derivative (e.g., Aripiprazole) Ligand->D2R Binding & Partial Agonism ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation Downstream Downstream Cellular Effects PKA->Downstream Phosphorylation Events

Dopamine D2 Receptor Signaling Pathway
Serotonin 5-HT1A Receptor Signaling

The partial agonism of many 7-substituted dihydrocarbostyril derivatives at the 5-HT1A receptor contributes to their anxiolytic and antidepressant effects. Similar to the D2 receptor, the 5-HT1A receptor is a Gi/o-coupled GPCR.

HT1A_Signaling cluster_membrane Cell Membrane HT1A Serotonin 5-HT1A Receptor G_protein Gi/o Protein HT1A->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion Ligand 7-OH Dihydrocarbostyril Derivative Ligand->HT1A Binding & Partial Agonism ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation Downstream Downstream Cellular Effects (e.g., neuronal hyperpolarization) PKA->Downstream Modulation of Ion Channels Binding_Assay start Start prep Prepare Cell Membranes with Target Receptor start->prep incubate Incubate Membranes with Radioligand and Test Compound prep->incubate filter Separate Bound and Unbound Ligand via Filtration incubate->filter quantify Quantify Radioactivity filter->quantify analyze Calculate IC50 and Ki quantify->analyze end End analyze->end cAMP_Assay start Start culture Culture Cells Expressing Target Receptor start->culture treat Treat Cells with Test Compound culture->treat stimulate Stimulate Adenylyl Cyclase treat->stimulate measure Lyse Cells and Measure Intracellular cAMP stimulate->measure analyze Determine EC50 or IC50 measure->analyze end End analyze->end

References

Theoretical Exploration of 7-Hydroxy-3,4-dihydrocarbostyril: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Hydroxy-3,4-dihydrocarbostyril, also known as 7-hydroxy-3,4-dihydro-2(1H)-quinolinone, is a key intermediate in the synthesis of the atypical antipsychotic drug aripiprazole. Understanding its molecular structure, electronic properties, and spectroscopic characteristics is crucial for optimizing synthetic routes and for the rational design of new derivatives with potential therapeutic applications. While extensive experimental data exists, this technical guide focuses on the theoretical and computational approaches that can be used to investigate the properties of this molecule at a quantum mechanical level. This guide will serve as a comprehensive resource for researchers interested in applying computational chemistry methods to study this compound and related compounds.

Molecular Structure and Properties

This compound possesses a bicyclic structure consisting of a benzene ring fused to a dihydropyridinone ring, with a hydroxyl group substituted on the benzene ring. Its fundamental properties are summarized in the table below.

PropertyValue
Molecular Formula C₉H₉NO₂
Molecular Weight 163.17 g/mol
CAS Number 22246-18-0
IUPAC Name 7-hydroxy-3,4-dihydro-1H-quinolin-2-one

Experimental Spectroscopic Data

Experimental spectroscopic data provides a benchmark for theoretical calculations. The following tables summarize the available experimental Fourier-transform infrared (FTIR) and proton nuclear magnetic resonance (¹H NMR) data for this compound.

Table 1: Experimental FTIR Spectral Data [1]

Wavenumber (cm⁻¹)Assignment (Tentative)
~3400O-H stretching
~3200N-H stretching
~1680C=O stretching (amide)
~1600-1450Aromatic C=C stretching
~1300C-N stretching
~1250C-O stretching (phenol)

Note: The assignments are tentative and would be more definitively confirmed through theoretical vibrational analysis.

Table 2: Experimental ¹H NMR Spectral Data [1]

Chemical Shift (ppm)MultiplicityIntegrationAssignment (Tentative)
~9.5s1H-OH
~8.5s1H-NH
~7.0d1HAromatic CH
~6.5dd1HAromatic CH
~6.4d1HAromatic CH
~2.8t2H-CH₂- (adjacent to C=O)
~2.5t2H-CH₂- (adjacent to aromatic ring)

Note: The chemical shifts and multiplicities are approximate and can vary depending on the solvent and experimental conditions. Definitive assignment is best achieved by combining experimental data with theoretical calculations.

Theoretical and Computational Protocols

To gain deeper insight into the molecular properties and to accurately assign spectroscopic features, quantum chemical calculations are invaluable. The following protocols outline the recommended computational methodologies for studying this compound.

I. Geometry Optimization and Vibrational Analysis

A crucial first step in any theoretical study is to determine the molecule's most stable three-dimensional structure. This is followed by a frequency calculation to predict the vibrational spectrum (FTIR and Raman).

Protocol:

  • Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is recommended.

  • Method: Density Functional Theory (DFT) is a robust and widely used method for molecules of this size. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a common and reliable choice.[2][3]

  • Basis Set: A Pople-style basis set such as 6-311++G(d,p) is recommended to provide a good balance between accuracy and computational cost. The inclusion of diffuse functions (++) and polarization functions (d,p) is important for accurately describing the electronic structure, especially the lone pairs and pi systems.[2][3]

  • Procedure:

    • Construct the initial 3D structure of this compound.

    • Perform a geometry optimization calculation using the chosen DFT method and basis set.

    • Once the optimization has converged, perform a frequency calculation at the same level of theory. The absence of imaginary frequencies will confirm that the optimized structure is a true minimum on the potential energy surface.

    • The output of the frequency calculation will provide the theoretical vibrational frequencies, which can be compared with the experimental FTIR data. A scaling factor (typically around 0.96-0.98 for B3LYP) may be applied to the calculated frequencies to improve agreement with experimental values.[3]

II. NMR Chemical Shift Calculation

Theoretical calculation of NMR chemical shifts is a powerful tool for the definitive assignment of experimental NMR spectra.

Protocol:

  • Software: A quantum chemistry software package with NMR calculation capabilities (e.g., Gaussian).

  • Method: The Gauge-Independent Atomic Orbital (GIAO) method is the standard for calculating NMR chemical shifts. This should be performed using a DFT functional, with B3LYP being a suitable choice.

  • Basis Set: A basis set such as 6-311++G(d,p) is generally adequate for good results.

  • Procedure:

    • Use the optimized geometry of this compound obtained from the protocol above.

    • Perform a GIAO NMR calculation at the chosen level of theory.

    • The output will provide the absolute isotropic shielding values for each nucleus.

    • To obtain the chemical shifts, the calculated shielding values are typically referenced against the calculated shielding of a standard compound (e.g., Tetramethylsilane - TMS) at the same level of theory, using the equation: δ_sample = σ_TMS - σ_sample.

Visualizations

Visual representations are essential for understanding complex relationships and workflows in computational chemistry.

computational_workflow cluster_input Input Phase cluster_calculation Computational Phase cluster_analysis Analysis Phase mol_structure Molecular Structure Input (this compound) geom_opt Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) mol_structure->geom_opt freq_calc Frequency Calculation (Vibrational Analysis) geom_opt->freq_calc nmr_calc NMR Calculation (GIAO-DFT) geom_opt->nmr_calc property_calc Molecular Properties (HOMO-LUMO, MEP, etc.) geom_opt->property_calc vib_spectra Theoretical Vibrational Spectrum (FTIR/Raman) freq_calc->vib_spectra nmr_spectra Theoretical NMR Chemical Shifts nmr_calc->nmr_spectra

Caption: A typical workflow for the theoretical study of a small molecule.

logical_relationship 7_HDC This compound Aripiprazole Aripiprazole 7_HDC->Aripiprazole Key Intermediate Properties Molecular Properties (Structure, Electronics, Spectra) 7_HDC->Properties Determines Drug_Action Therapeutic Action (Antipsychotic) Aripiprazole->Drug_Action Exhibits

Caption: Relationship of this compound to Aripiprazole.

Conclusion

The theoretical study of this compound, guided by the computational protocols outlined in this guide, can provide profound insights into its chemical nature. By combining experimental data with robust computational methods like DFT, researchers can achieve a comprehensive understanding of its structure, vibrational and electronic properties, and reactivity. This knowledge is not only academically significant but also holds practical value for the pharmaceutical industry in the context of aripiprazole synthesis and the development of novel therapeutics. The methodologies and workflows presented here offer a solid foundation for further in-silico investigations of this important molecule and its derivatives.

References

Quantum Chemical Calculations for 7-Hydroxy-3,4-dihydrocarbostyril: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Quantum Chemical Calculations in Drug Discovery

Quantum chemical calculations have become an indispensable tool in modern drug discovery and development. These computational methods, based on the principles of quantum mechanics, allow for the detailed investigation of the electronic structure, geometry, and properties of molecules. For a pharmaceutical intermediate like 7-Hydroxy-3,4-dihydrocarbostyril, these calculations can provide insights into its reactivity, stability, and spectroscopic signatures. This knowledge can accelerate the development process by predicting potential reaction outcomes, identifying stable conformations, and aiding in the characterization of synthesized compounds.

Methodology for Quantum Chemical Calculations

The following section details a robust and widely adopted protocol for performing quantum chemical calculations on this compound. The methodology is based on Density Functional Theory (DFT), which offers a good balance between computational cost and accuracy for molecules of this size.

Computational Details

Software: All calculations would be performed using a quantum chemistry software package such as Gaussian, Q-Chem, or ORCA.

Model Chemistry:

  • Method: Density Functional Theory (DFT) with the B3LYP functional. B3LYP is a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional and is known for its reliability in predicting molecular geometries and vibrational frequencies.

  • Basis Set: The 6-311++G(d,p) basis set would be employed. This is a triple-zeta basis set that includes diffuse functions (++) to accurately describe anions and molecules with lone pairs, and polarization functions (d,p) to account for the non-spherical nature of electron density in chemical bonds.

Experimental Protocols

Geometry Optimization: The first step involves finding the minimum energy structure of this compound. This is achieved by starting with an initial guess of the molecular geometry and iteratively adjusting the atomic coordinates until a stationary point on the potential energy surface is located. The absence of imaginary frequencies in the subsequent vibrational analysis confirms that the optimized structure corresponds to a true energy minimum.

Vibrational Frequency Analysis: Following geometry optimization, vibrational frequencies are calculated at the same level of theory. These calculations serve two purposes: to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. The calculated frequencies are often scaled by an empirical factor (e.g., 0.967 for B3LYP/6-311++G(d,p)) to better match experimental data.

Electronic Properties: Key electronic properties are then calculated from the optimized geometry. These include:

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.

  • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in the molecule, highlighting electrophilic and nucleophilic sites.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the bonding and electronic structure of the molecule, including atomic charges and hybridization.

Spectroscopic Predictions:

  • NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method would be used to predict the 1H and 13C NMR chemical shifts. Tetramethylsilane (TMS) would be used as the reference standard.

  • UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) calculations would be performed to predict the electronic absorption spectra in the gas phase and in various solvents using a continuum solvation model like the Polarizable Continuum Model (PCM).

Data Presentation and Comparison

The following tables summarize the expected quantitative data from the proposed quantum chemical calculations and provide a framework for comparison with available experimental data.

Table 1: Calculated Geometrical Parameters (Bond Lengths and Angles)

ParameterCalculated Value (Å or °)Experimental Value (if available)
C1-C2 Bond LengthValueValue
C=O Bond LengthValueValue
N-H Bond LengthValueValue
C-O-H Bond AngleValueValue
Dihedral AngleValueValue
.........

Table 2: Calculated and Experimental Vibrational Frequencies

Vibrational ModeCalculated Frequency (cm⁻¹)Scaled Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)[1]Assignment
N-H stretchValueValueValueAmide N-H stretch
C=O stretchValueValueValueCarbonyl stretch
O-H stretchValueValueValuePhenolic O-H stretch
Aromatic C-H stretchValueValueValueAromatic C-H stretch
...............

Table 3: Calculated Electronic Properties

PropertyCalculated Value
HOMO Energy (eV)Value
LUMO Energy (eV)Value
HOMO-LUMO Gap (eV)Value
Dipole Moment (Debye)Value

Table 4: Calculated and Experimental NMR Chemical Shifts (ppm)

AtomCalculated Chemical Shift (ppm)Experimental Chemical Shift (ppm)[1]
H1ValueValue
H2ValueValue
C1ValueValue
C2ValueValue
.........

Visualization of Computational Workflow

The following diagram illustrates the general workflow for the quantum chemical calculations described in this guide.

G A Initial Molecular Structure (e.g., from 2D sketch or crystal data) B Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) A->B C Vibrational Frequency Analysis B->C E Imaginary Frequencies? C->E D Optimized Geometry (Energy Minimum) G Electronic Properties Calculation (HOMO, LUMO, MEP, NBO) D->G H Spectroscopic Prediction (NMR, UV-Vis, IR/Raman) D->H E->D No F Refine Initial Structure E->F Yes F->B J Analysis and Interpretation G->J I Comparison with Experimental Data H->I I->J

Caption: Workflow for Quantum Chemical Calculations.

Conclusion

This technical guide has outlined a comprehensive approach for the quantum chemical investigation of this compound. By employing Density Functional Theory, a wealth of information regarding the molecule's geometry, stability, electronic properties, and spectroscopic signatures can be obtained. The comparison of these computational results with experimental data is crucial for validating the theoretical models and for gaining a deeper understanding of the molecule's behavior. The insights gained from such studies can significantly contribute to the fields of synthetic chemistry and drug development by enabling a more rational and efficient design of novel therapeutic agents.

References

The Privileged Core: A Technical Guide to 7-Hydroxy-3,4-dihydrocarbostyril in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 7-hydroxy-3,4-dihydrocarbostyril scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of therapeutics for central nervous system (CNS) disorders. Its unique structural features and synthetic accessibility have established it as a "privileged scaffold"—a molecular framework with the ability to bind to multiple, diverse biological targets. This technical guide provides an in-depth exploration of the synthesis, pharmacology, and therapeutic applications of this remarkable core, with a focus on its role in the creation of blockbuster drugs such as the antipsychotics aripiprazole and brexpiprazole.

Physicochemical Properties and Synthesis

This compound (also known as 7-hydroxy-3,4-dihydro-2(1H)-quinolinone) is a crystalline solid with the molecular formula C₉H₉NO₂ and a molecular weight of 163.17 g/mol .[1][2][3] Its structure features a bicyclic system with a lactam (cyclic amide) fused to a benzene ring, with a hydroxyl group at the 7-position. This hydroxyl group is a key functional handle for derivatization, allowing for the introduction of various side chains to modulate the pharmacological profile of the resulting compounds.[4]

The synthesis of this compound is most commonly achieved through a multi-step process commencing with the acylation of an aminophenol derivative, followed by an intramolecular Friedel-Crafts reaction to form the bicyclic core.

A Privileged Scaffold in Neuropharmacology

The this compound core is the foundation for a class of drugs that exhibit a complex pharmacological profile, often referred to as "dopamine-serotonin system stabilizers." These compounds act as partial agonists at dopamine D₂ and serotonin 5-HT₁ₐ receptors, and as antagonists at serotonin 5-HT₂ₐ receptors. This multi-target engagement is believed to be responsible for their efficacy in treating a range of psychiatric disorders, including schizophrenia, bipolar disorder, and major depressive disorder, while potentially offering a more favorable side-effect profile compared to earlier generations of antipsychotics.

Key Derivatives and their Pharmacological Profile

The versatility of the this compound scaffold is exemplified by the successful development of several blockbuster drugs. The table below summarizes the binding affinities (Ki, nM) of key derivatives for their primary targets.

CompoundDopamine D₂Dopamine D₃Serotonin 5-HT₁ₐSerotonin 5-HT₂ₐSerotonin 5-HT₂CSerotonin 5-HT₇Adrenergic α₁BHistamine H₁Muscarinic M₁
Aripiprazole 0.340.81.73.41539-61>1000
Brexpiprazole 0.301.10.120.47343.70.1719>1000
Cariprazine 0.49 (D₂L), 0.69 (D₂S)0.0852.618.8134111-->1000

Data compiled from multiple sources.

Signaling Pathways and Mechanism of Action

The therapeutic effects of this compound derivatives are mediated through their modulation of key G-protein coupled receptor (GPCR) signaling pathways in the brain.

Dopamine D₂ Receptor Signaling

As partial agonists, these compounds stabilize dopamine signaling by acting as agonists in a low-dopamine state and as antagonists in a high-dopamine state. This is thought to alleviate both the negative and positive symptoms of schizophrenia, respectively.

D2_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm D2R Dopamine D₂ Receptor G_protein Gαi/o D2R->G_protein Activation AC Adenylate Cyclase cAMP cAMP AC->cAMP Conversion G_protein->AC Inhibition ATP ATP PKA Protein Kinase A cAMP->PKA Activation Cellular_Response Decreased Neuronal Excitability PKA->Cellular_Response Phosphorylation Cascade Dopamine Dopamine / Partial Agonist Dopamine->D2R Binds

Dopamine D₂ Receptor Signaling Pathway
Serotonin 5-HT₁ₐ Receptor Signaling

Partial agonism at 5-HT₁ₐ autoreceptors on serotonergic neurons is thought to contribute to the antidepressant and anxiolytic effects of these drugs by increasing serotonin levels in the synapse.

synthesis_workflow start Start acylation Acylation of m-Anisidine with 3-chloropropionyl chloride start->acylation friedel_crafts Intramolecular Friedel-Crafts Alkylation (Lewis Acid Catalyst) acylation->friedel_crafts demethylation Demethylation friedel_crafts->demethylation purification Purification (e.g., Recrystallization) demethylation->purification end This compound purification->end

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 7-Hydroxy-3,4-dihydrocarbostyril from m-Aminophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Hydroxy-3,4-dihydrocarbostyril, also known as 7-hydroxy-3,4-dihydro-2(1H)-quinolinone, is a crucial intermediate in the synthesis of various pharmaceuticals, most notably the atypical antipsychotic drug aripiprazole[1][2]. The efficient and high-purity synthesis of this compound is therefore of significant interest in medicinal chemistry and process development. This document outlines a common and effective two-step synthetic route starting from the readily available precursor, m-aminophenol. The described protocol involves an initial acylation followed by an intramolecular Friedel-Crafts cyclization.

Overall Synthetic Pathway

The synthesis proceeds in two primary stages:

  • N-Acylation: m-Aminophenol is reacted with 3-chloropropionyl chloride to form the intermediate, N-(3-hydroxyphenyl)-3-chloropropionamide.

  • Intramolecular Friedel-Crafts Cyclization: The intermediate undergoes a Lewis acid-catalyzed cyclization to yield the final product, this compound.

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Acylation cluster_step2 Step 2: Cyclization cluster_product Final Product m_aminophenol m-Aminophenol acylation Formation of N-(3-hydroxyphenyl)-3- chloropropionamide m_aminophenol->acylation propionyl_chloride 3-Chloropropionyl Chloride propionyl_chloride->acylation cyclization Intramolecular Friedel-Crafts Reaction acylation->cyclization Intermediate final_product 7-Hydroxy-3,4- dihydrocarbostyril cyclization->final_product

Caption: Overall workflow for the two-step synthesis of this compound.

Experimental Protocols

Protocol 1: Synthesis of N-(3-hydroxyphenyl)-3-chloropropionamide (Intermediate)

This protocol is adapted from established patent literature[1][3].

Materials:

  • m-Aminophenol

  • 3-Chloropropionyl chloride

  • Acetone (dried) or Ethyl acetate

  • Sodium bicarbonate (if using ethyl acetate)

  • 1 M Hydrochloric acid

  • Water

Procedure:

  • Dissolution: Dissolve m-aminophenol (0.4 mol) in dried acetone (40 ml) in a reaction vessel equipped with a reflux condenser and a dropping funnel. Alternatively, mix m-aminophenol with sodium bicarbonate in ethyl acetate[1].

  • Addition of Acylating Agent: While cooling the mixture in a water bath, add a solution of 3-chloropropionyl chloride (0.2 mol) in dried acetone (40 ml) dropwise[3].

  • Reaction: Heat the resulting suspension to 50°C and stir for 1 hour[3].

  • Work-up: Pour the reaction mixture into 300 ml of 1 M hydrochloric acid. Add 150 ml of water and continue stirring at room temperature[3].

  • Isolation: Collect the precipitated crystals by suction filtration.

  • Drying: Dry the isolated solid at 90°C to yield N-(3-hydroxyphenyl)-3-chloropropionamide[3].

Protocol 2: Synthesis of this compound (Final Product)

This protocol details the intramolecular Friedel-Crafts cyclization[2][3].

Materials:

  • N-(3-hydroxyphenyl)-3-chloropropionamide (Intermediate from Protocol 1)

  • Aluminum chloride (AlCl₃)

  • Potassium chloride (KCl)

  • Sodium chloride (NaCl)

  • Ice-water mixture

  • 50% Aqueous ethanol

  • Activated carbon

Procedure:

  • Melt Formation: Create a melt by mixing the intermediate, N-(3-hydroxyphenyl)-3-chloropropionamide, with aluminum chloride, potassium chloride, and sodium chloride[2]. A typical ratio is 5 parts intermediate to 25 parts AlCl₃, 3 parts KCl, and 3 parts NaCl[2].

  • Reaction: Heat the mixture to a temperature of 155-165°C for one hour[2][3]. The mixture will become a liquid.

  • Quenching: After the reaction is complete, remove the mixture from the heat and carefully pour it into a stirred ice-water mixture (approx. 750 g)[3].

  • Precipitation and Isolation: A solid product will precipitate. Collect the solid by suction filtration and wash it with water[3].

  • Drying: Dry the crude product. An initial crude yield of approximately 87% can be expected[3].

  • Purification (Recrystallization): Dissolve the crude product in 50% aqueous ethanol (e.g., 120 ml for a batch from ~20g of intermediate) and add activated carbon. Filter the hot solution and allow it to cool to induce crystallization. Collect the purified crystals by filtration and dry them[3].

Reaction Pathway Diagram

Reaction_Scheme Reactant1 m-Aminophenol Intermediate N-(3-hydroxyphenyl)-3-chloropropionamide Reactant1->Intermediate Step 1: Acylation (Acetone or Ethyl Acetate) Reactant2 3-Chloropropionyl chloride Reactant2->Intermediate Product This compound Intermediate->Product Step 2: Friedel-Crafts Cyclization (AlCl₃, 155-165°C)

Caption: Chemical reaction pathway from m-aminophenol to the final product.

Data Summary

The following table summarizes key quantitative data reported for the synthesis of this compound.

StepKey Reagents/ConditionsProductYieldMelting Point (°C)Purity (by HPLC)Reference
1. Acylationm-Aminophenol, 3-Chloropropionyl chloride, Acetone, 50°CN-(3-hydroxyphenyl)-3-chloropropionamide75% (theoretical)134-135Not Specified[3]
2. CyclizationAlCl₃/KCl/NaCl melt, 155-160°CThis compound (Crude)87%Not SpecifiedNot Specified[3]
3. PurificationRecrystallization from 50% aqueous ethanolThis compound (Pure)70% (overall theoretical)237-238>98% (Contains ~2% 7-hydroxycarbostyril impurity)[3]
4. Alt. PurificationCatalytic Hydrogenation (Pd/C)This compound (High Purity)89.5% (from hydrogenation)Not Specified99.8%[3]

Application Notes

  • Toxicity of Precursors: While m-aminophenol is a common starting material, it is classified as a toxic substance. An alternative route starting from the less toxic m-anisidine has also been explored to avoid its use on an industrial scale[2].

  • Key Impurity: The primary impurity often formed during the cyclization step is 7-hydroxycarbostyril, the unsaturated analog of the desired product. This impurity arises from dehydrogenation under the harsh reaction conditions[3].

  • Purification Strategy: Standard recrystallization can yield a product with over 98% purity. For pharmaceutical applications requiring higher purity, a catalytic hydrogenation step can be employed. This selectively reduces the double bond in the 7-hydroxycarbostyril impurity, converting it to the desired this compound and significantly increasing the final purity to >99.5%[3].

  • Reaction Scale: The described Friedel-Crafts cyclization involves a high-temperature melt. On a large scale, this can lead to a highly viscous or solid reaction mass upon cooling, which can present significant handling challenges. The addition of a high-boiling solvent might improve mixing and handling in industrial production[2].

  • Lewis Acid: Aluminum chloride is the most commonly cited Lewis acid for the cyclization step. The molar ratio of AlCl₃ to the intermediate is a critical parameter, with ratios of 3:1 or higher often used to drive the reaction to completion[1].

References

Application Notes and Protocols for the Synthesis of 7-Hydroxy-3,4-dihydrocarbostyril via Mayer-Shigematsu Cyclization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Hydroxy-3,4-dihydrocarbostyril, also known as 7-hydroxy-3,4-dihydro-2(1H)-quinolinone, is a crucial intermediate in the synthesis of various pharmaceutical compounds, most notably the atypical antipsychotic drug aripiprazole.[1][2][3][4] The synthesis of this key intermediate can be achieved through an intramolecular Friedel-Crafts-type reaction, historically developed by Mayer and later refined by Shigematsu. This method, referred to here as the Mayer-Shigematsu cyclization, provides a foundational approach to constructing the dihydrocarbostyril core.

The foundational synthesis, first reported by Mayer and his colleagues in 1927, involved the heating of N-(3-hydroxyphenyl)-3-chloropropionamide with aluminum chloride.[2][5] This process, however, often resulted in a mixture of the desired 7-hydroxy isomer and the 5-hydroxy isomer, presenting purification challenges.[2][5] In 1961, Shigematsu and his team introduced a significant refinement by incorporating a mixture of potassium chloride and sodium chloride with the aluminum chloride catalyst.[2][5] This modification allowed the reaction to proceed at a lower temperature and in a shorter timeframe, improving the overall efficiency of the synthesis.[2]

These application notes provide a detailed protocol for the synthesis of this compound based on the refined Shigematsu method, along with relevant data and visualizations to aid researchers in its practical application.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of this compound.

ParameterValueReference
Starting MaterialN-(3-hydroxyphenyl)-3-chloropropionamide or N-(3-methoxyphenyl)-3-chloropropionamide[5]
CatalystAluminum Chloride (AlCl₃)[5]
AdditivesPotassium Chloride (KCl), Sodium Chloride (NaCl)[5]
Overall Yield~59-62%[5][6]
Product Purity (by HPLC)>99% (after purification)[5]
Molecular FormulaC₉H₉NO₂[4]
Molecular Weight163.17 g/mol [7]
CAS Number22246-18-0[4]

Experimental Protocols

This section details the methodology for the synthesis of this compound based on the principles of the Mayer-Shigematsu cyclization.

Materials:

  • N-(3-methoxyphenyl)-3-chloropropionamide

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Potassium Chloride (KCl)

  • Sodium Chloride (NaCl)

  • Ice

  • 5% Hydrochloric Acid (HCl)

  • Suitable reaction vessel with a stirrer and heating mantle

  • Filtration apparatus

  • Drying oven

Procedure:

  • Reaction Setup: In a suitable reaction vessel, charge N-(3-methoxyphenyl)-3-chloropropionamide and anhydrous aluminum chloride. A typical molar ratio is 1 equivalent of the starting amide to 5 equivalents of AlCl₃.[5]

  • Addition of Salts (Shigematsu Modification): To the mixture, add potassium chloride and sodium chloride. The ratio of AlCl₃:KCl:NaCl can be approximately 25:3:3 by weight.[5]

  • Heating and Reaction: Heat the reaction mixture under stirring to approximately 155-165°C to form a melt.[5] Maintain this temperature for about 1 to 4 hours.[5] The progress of the reaction should be monitored by a suitable technique (e.g., TLC or HPLC).

  • Quenching: After the reaction is complete, cool the mixture to about 50°C.[5] Carefully and slowly add ice-cold 5% hydrochloric acid to the reaction mixture to quench the reaction and dissolve the aluminum salts.[5]

  • Product Precipitation and Isolation: Heat the resulting mixture to approximately 95°C for about one hour to ensure complete dissolution of any complexed product.[5] Allow the mixture to cool, which will cause the product, this compound, to precipitate out of the solution.

  • Purification: Collect the precipitated solid by filtration and wash it with water. The crude product can be further purified by recrystallization from a suitable solvent or by other chromatographic techniques to achieve high purity (>99%).[5]

  • Drying: Dry the purified product in a vacuum oven to obtain the final this compound.

Visualizations

Reaction Mechanism:

The following diagram illustrates the proposed reaction mechanism for the Mayer-Shigematsu cyclization.

ReactionMechanism cluster_start Starting Material cluster_intermediate1 Acylium Ion Formation cluster_intermediate2 Intramolecular Friedel-Crafts Acylation cluster_product Product N-(3-methoxyphenyl)-3-chloropropionamide N-(3-methoxyphenyl)-3-chloropropionamide Acylium_Ion Acylium Ion Intermediate N-(3-methoxyphenyl)-3-chloropropionamide->Acylium_Ion AlCl₃ Cyclized_Intermediate Cyclized Intermediate Acylium_Ion->Cyclized_Intermediate Intramolecular Attack This compound This compound Cyclized_Intermediate->this compound Demethylation & Tautomerization

Caption: Proposed mechanism of the Mayer-Shigematsu cyclization.

Experimental Workflow:

The diagram below outlines the key steps in the experimental protocol for the synthesis of this compound.

Workflow A 1. Charge Reactants (Amide, AlCl₃, KCl, NaCl) B 2. Heat to 155-165°C A->B C 3. Reaction Monitoring B->C D 4. Cool and Quench (Ice-cold 5% HCl) C->D E 5. Heat to 95°C D->E F 6. Cool and Precipitate E->F G 7. Filter and Wash F->G H 8. Purify (e.g., Recrystallization) G->H I 9. Dry Product H->I J Final Product: This compound I->J

Caption: Experimental workflow for the synthesis.

References

Application Notes and Protocols: Friedel-Crafts Alkylation in the Synthesis of 7-Hydroxy-3,4-dihydrocarbostyril

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed overview of the application of the intramolecular Friedel-Crafts alkylation reaction in the synthesis of 7-Hydroxy-3,4-dihydrocarbostyril, a key intermediate in the production of the atypical antipsychotic drug, aripiprazole. Included are comprehensive experimental protocols for the synthesis of the precursor N-(3-hydroxyphenyl)-3-chloropropionamide and its subsequent cyclization. Quantitative data, including reaction yields and key analytical parameters, are summarized for easy reference. Furthermore, this document presents a visualization of the synthetic workflow and the relevant dopamine D2 receptor signaling pathway, offering a complete resource for researchers in medicinal chemistry and drug development.

Introduction

This compound, also known as 7-hydroxy-3,4-dihydro-2(1H)-quinolinone, is a critical building block in the synthesis of aripiprazole. Aripiprazole's unique pharmacological profile as a dopamine D2 partial agonist and serotonin 5-HT1A partial agonist, and 5-HT2A antagonist makes it an effective treatment for schizophrenia and bipolar disorder. The synthesis of the this compound core is most commonly achieved through an intramolecular Friedel-Crafts alkylation of an N-(3-hydroxyphenyl)-3-chloropropionamide precursor. This electrophilic aromatic substitution reaction, catalyzed by a Lewis acid, proceeds to form the desired tricyclic structure. However, the reaction is not without its challenges, including the potential formation of the isomeric 5-hydroxy-3,4-dihydro-2(1H)-quinolinone, which necessitates careful control of reaction conditions and effective purification strategies.

Data Presentation

Table 1: Summary of Reaction Conditions and Yields for the Synthesis of this compound
StepReactantsCatalyst/SolventTemperature (°C)Time (h)Yield (%)Reference
1. Amide Formation m-Aminophenol, 3-Chloropropionyl chlorideEthyl Acetate / NaHCO₃25-352.5-3.5High[1]
2. Friedel-Crafts Alkylation N-(3-hydroxyphenyl)-3-chloropropionamideAlCl₃ / N,N-Dimethylacetamide140-1505-6High[1]
2. Friedel-Crafts Alkylation (Alternative) N-(3-hydroxyphenyl)-3-chloropropionamideAlCl₃155-165462.3[2]
Table 2: Physicochemical and Spectroscopic Data
CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)1H NMR (DMSO-d6, δ ppm)13C NMR (DMSO-d6, δ ppm)IR (KBr, cm⁻¹)
N-(3-hydroxyphenyl)-3-chloropropionamide C₉H₁₀ClNO₂199.63134 (dec.)9.85 (s, 1H), 9.35 (s, 1H), 7.20-7.05 (m, 2H), 6.85 (d, J=7.6 Hz, 1H), 6.50 (dd, J=8.0, 2.0 Hz, 1H), 3.85 (t, J=6.4 Hz, 2H), 2.80 (t, J=6.4 Hz, 2H)169.5, 157.8, 139.7, 129.5, 113.2, 109.1, 105.6, 41.2, 37.93350, 3250, 1650, 1610, 1550
This compound C₉H₉NO₂163.17233-2379.85 (s, 1H), 8.95 (s, 1H), 6.80 (d, J=7.8 Hz, 1H), 6.25 (dd, J=7.8, 2.2 Hz, 1H), 6.15 (d, J=2.2 Hz, 1H), 2.80 (t, J=7.4 Hz, 2H), 2.40 (t, J=7.4 Hz, 2H)170.1, 156.9, 139.8, 129.1, 115.8, 104.9, 99.8, 30.6, 24.83400, 3150, 1660, 1615, 1500

Experimental Protocols

Protocol 1: Synthesis of N-(3-hydroxyphenyl)-3-chloropropionamide

Materials:

  • m-Aminophenol

  • 3-Chloropropionyl chloride

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Deionized water

Procedure:

  • To a stirred mixture of m-aminophenol (1.0 eq) and sodium bicarbonate (1.0-1.1 eq) in ethyl acetate, slowly add 3-chloropropionyl chloride (1.0-1.1 eq) dropwise at room temperature (25-35 °C) over a period of 2.5-3.5 hours.[1]

  • Continue stirring the mixture at room temperature for an additional 2 hours after the addition is complete.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove any inorganic salts.

  • Wash the organic layer with deionized water, followed by a brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(3-hydroxyphenyl)-3-chloropropionamide.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford the pure product.

Protocol 2: Intramolecular Friedel-Crafts Alkylation for the Synthesis of this compound

Materials:

  • N-(3-hydroxyphenyl)-3-chloropropionamide

  • Aluminum chloride (AlCl₃)

  • N,N-Dimethylacetamide (DMAC) (optional)

  • Ice-water mixture

  • 50% aqueous ethanol

Procedure:

  • In a reaction vessel, combine N-(3-hydroxyphenyl)-3-chloropropionamide (1.0 eq), aluminum chloride (3.0-4.0 eq), and N,N-dimethylacetamide (0.4-0.6 eq).[1]

  • Heat the mixture to 140-150 °C and maintain this temperature for 5-6 hours with continuous stirring.[1]

  • Monitor the reaction for the disappearance of the starting material by TLC.

  • After the reaction is complete, cool the mixture and carefully pour it into an ice-water mixture with vigorous stirring.

  • A solid precipitate will form. Collect the crude product by vacuum filtration and wash it thoroughly with cold water.

  • For purification, recrystallize the crude product from 50% aqueous ethanol. The addition of activated carbon during recrystallization can help to remove colored impurities.

  • Filter the hot solution to remove the activated carbon, and allow the filtrate to cool to induce crystallization.

  • Collect the pure crystals of this compound by filtration, wash with a small amount of cold 50% aqueous ethanol, and dry under vacuum.

Mandatory Visualization

Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: Amide Formation cluster_step2 Step 2: Intramolecular Friedel-Crafts Alkylation cluster_purification Purification m_aminophenol m-Aminophenol intermediate N-(3-hydroxyphenyl)-3- chloropropionamide m_aminophenol->intermediate EtOAc, NaHCO3 25-35°C chloropropionyl_chloride 3-Chloropropionyl Chloride chloropropionyl_chloride->intermediate EtOAc, NaHCO3 25-35°C final_product This compound intermediate->final_product AlCl3, DMAC 140-150°C purified_product Pure 7-Hydroxy-3,4- dihydrocarbostyril final_product->purified_product Recrystallization (50% aq. Ethanol)

Caption: Synthetic workflow for this compound.

Aripiprazole's Proposed Mechanism of Action at the Dopamine D2 Receptor

Dopamine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Full Agonist Aripiprazole Aripiprazole Aripiprazole->D2R Partial Agonist G_protein Gi/o Protein D2R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP ↓ cAMP Downstream Downstream Signaling (e.g., Akt/GSK-3β pathway) cAMP->Downstream

Caption: Aripiprazole's partial agonism at the Dopamine D2 receptor.

References

Application Notes and Protocols: Synthesis of 7-Hydroxy-3,4-dihydrocarbostyril

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

7-Hydroxy-3,4-dihydrocarbostyril, also known as 7-hydroxy-3,4-dihydro-2(1H)-quinolinone, is a crucial intermediate in the synthesis of various pharmaceuticals, most notably the atypical antipsychotic drug aripiprazole.[1] The purity of this intermediate is critical as impurities can lead to the formation of undesired side products in subsequent synthetic steps, ultimately impacting the yield and purity of the final active pharmaceutical ingredient.[2] This document provides a detailed protocol for the synthesis of this compound, focusing on the intramolecular Friedel-Crafts alkylation of N-(3-hydroxyphenyl)-3-chloropropionamide.

Quantitative Data Summary

The synthesis of this compound can be achieved through various modifications of the Friedel-Crafts cyclization. The choice of starting material and reaction conditions significantly influences the yield and purity of the final product. The following table summarizes quantitative data from representative synthetic methods.

Method ReferenceStarting MaterialKey ReagentsReaction ConditionsYieldPurity / Melting Point
Mayer, F. et al. (1927)[1]N-(3-hydroxyphenyl)-3-chloropropionamideAlCl₃Heating to form a meltMixture of 7-hydroxy and 5-hydroxy isomers[1][3]Not specified
Shigematsu, N. et al. (1961)[1]N-(3-hydroxyphenyl)-3-chloropropionamideAlCl₃, KCl, NaCl155-165°C for 1 hourNot specifiedNot specified
Patent CZ300351B6[2]N-(3-hydroxyphenyl)-3-chloropropionamideMolten salt of AlCl₃, NaCl, KCl155-160°C for 1 hour70% (after crystallization)237-238°C
Patent US20060079690A1[1]N-(3-methoxyphenyl)-3-chloropropionamideAlCl₃ (5 eq.)155-165°C for 4 hours62.3%99.4% (by HPLC)
Patent CN104356063A[4]3-chloro-N-(3-hydroxyphenyl)propionamideAlCl₃, N,N-dimethylacetamide (DMAC)140-150°C for 5-6 hoursHigh yield claimedNot specified

Experimental Workflow Diagram

Synthesis_Workflow cluster_reactants Starting Materials cluster_intermediate Intermediate Synthesis cluster_product Final Product Synthesis Reactant1 3-Aminophenol Reagent1 Acetone Reactant1->Reagent1 Reactant2 3-Chloropropionyl chloride Reactant2->Reagent1 Intermediate N-(3-hydroxyphenyl)-3- chloropropionamide Reagent2 AlCl₃, NaCl, KCl (Molten Salt) Intermediate->Reagent2 Product This compound Purification Crystallization (50% aq. Ethanol) Product->Purification Reagent1->Intermediate Step 1: Amidation Condition Heat (155-160°C) Reagent2->Condition Condition->Product Step 2: Intramolecular Friedel-Crafts Cyclization

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocols

This protocol is based on the method described in patent CZ300351B6, which provides a high yield of the desired product.[2]

Step 1: Synthesis of N-(3-hydroxyphenyl)-3-chloropropionamide (Intermediate)
  • Reaction Setup: In a suitable reaction vessel, dissolve 3-aminophenol (0.4 mol) in 400 ml of dry acetone.

  • Reagent Addition: While cooling the vessel in a water bath, add a solution of 3-chloropropionyl chloride (0.2 mol) in 40 ml of dry acetone dropwise to the 3-aminophenol solution.

  • Reaction: After the addition is complete, heat the resulting suspension to 50°C and stir for 1 hour.

  • Work-up and Isolation: Pour the reaction mixture into 300 ml of 1 M hydrochloric acid. Add 150 ml of water and continue stirring at room temperature.

  • Purification: Collect the precipitated crystals by suction filtration and dry them at 90°C. This should yield approximately 30 g (75% of theoretical yield) of 3-chloro-N-(3-hydroxyphenyl)propionamide.[2]

Step 2: Synthesis of this compound (Final Product)
  • Reaction Setup: Prepare a molten salt bath by melting a mixture of aluminum chloride, sodium chloride, and potassium chloride.

  • Reagent Addition: Add the N-(3-hydroxyphenyl)-3-chloropropionamide (from Step 1) to the molten salt mixture.

  • Reaction: Heat the reaction mixture to a temperature of 155-160°C and maintain it for one hour.[2] This intramolecular Friedel-Crafts alkylation results in the formation of the dihydrocarbostyril ring system.[3][4]

  • Quenching: After one hour, remove the reaction from the heat and carefully pour the mixture into 750 g of an ice-water mixture with vigorous stirring.

  • Isolation: A solid product will precipitate. Collect the crude product by suction filtration and wash it with water. After drying, an approximate yield of 87% of crude this compound is expected.[2]

Step 3: Purification of this compound
  • Crystallization: Dissolve the crude product in 120 ml of 50% aqueous ethanol.

  • Decolorization: Add a small amount of activated carbon to the solution and heat to reflux.

  • Filtration and Precipitation: Filter the hot solution to remove the activated carbon. Allow the filtrate to cool, which will cause the purified product to precipitate.

  • Final Product: Collect the precipitated crystals by suction filtration and dry them. This purification step should yield the final product at approximately 70% of the theoretical yield, with a melting point of 237-238°C.[2] The purity can be further confirmed by HPLC analysis.[1]

Note on Impurities: A common impurity in this synthesis is 7-hydroxycarbostyril (the unsaturated analog). If present, it can be removed by selective catalytic hydrogenation using a Palladium on activated carbon (Pd/C) catalyst, which reduces the double bond of the impurity to yield the desired saturated product.[2]

References

Application Notes and Protocols: 7-Hydroxy-3,4-dihydrocarbostyril as a Key Intermediate for Aripiprazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aripiprazole, an atypical antipsychotic medication, is widely prescribed for the treatment of schizophrenia, bipolar disorder, and major depressive disorder. Its unique pharmacological profile as a dopamine D2 partial agonist and serotonin 5-HT1A partial agonist sets it apart from other antipsychotics. The synthesis of aripiprazole is a multi-step process, with 7-Hydroxy-3,4-dihydrocarbostyril serving as a crucial intermediate. This document provides detailed application notes and experimental protocols for the synthesis of aripiprazole from this compound, intended to guide researchers and professionals in the field of drug development.

Synthetic Pathway Overview

The synthesis of aripiprazole from this compound is primarily a two-step process. The first step involves the etherification of the hydroxyl group of this compound with a suitable four-carbon linker, typically a 1,4-dihalobutane derivative. The resulting intermediate, 7-(4-halobutoxy)-3,4-dihydrocarbostyril, is then condensed with 1-(2,3-dichlorophenyl)piperazine in the second step to yield the final aripiprazole molecule.

Synthesis_Pathway This compound This compound Step1 Etherification This compound->Step1 1,4-Dihalobutane 1,4-Dihalobutane 1,4-Dihalobutane->Step1 7-(4-Halobutoxy)-3,4-dihydrocarbostyril 7-(4-Halobutoxy)-3,4-dihydrocarbostyril Step1->7-(4-Halobutoxy)-3,4-dihydrocarbostyril Step2 Condensation 7-(4-Halobutoxy)-3,4-dihydrocarbostyril->Step2 1-(2,3-Dichlorophenyl)piperazine 1-(2,3-Dichlorophenyl)piperazine 1-(2,3-Dichlorophenyl)piperazine->Step2 Aripiprazole Aripiprazole Step2->Aripiprazole Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2_Receptor Dopamine D2 Receptor Dopamine->D2_Receptor Binds Serotonin Serotonin 5HT1A_Receptor Serotonin 5-HT1A Receptor Serotonin->5HT1A_Receptor Binds Signaling_Cascade Intracellular Signaling Cascade D2_Receptor->Signaling_Cascade Modulates 5HT1A_Receptor->Signaling_Cascade Modulates Aripiprazole_D2 Aripiprazole Aripiprazole_D2->D2_Receptor Partial Agonist Aripiprazole_5HT1A Aripiprazole Aripiprazole_5HT1A->5HT1A_Receptor Partial Agonist Therapeutic_Effect Therapeutic Effect Signaling_Cascade->Therapeutic_Effect Experimental_Workflow Start Start Etherification Step 1: Etherification of This compound Start->Etherification Workup1 Aqueous Workup & Extraction Etherification->Workup1 Purification1 Column Chromatography & Recrystallization Workup1->Purification1 Intermediate Isolated 7-(4-Bromobutoxy)- 3,4-dihydrocarbostyril Purification1->Intermediate Condensation Step 2: Condensation with 1-(2,3-Dichlorophenyl)piperazine Intermediate->Condensation Workup2 Solvent Evaporation Condensation->Workup2 Purification2 Recrystallization Workup2->Purification2 Final_Product Pure Aripiprazole Purification2->Final_Product End End Final_Product->End

Application Notes and Protocols for the Derivatization of the 7-Hydroxyl Group of 7-Hydroxy-3,4-dihydrocarbostyril

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of the 7-hydroxyl group of 7-Hydroxy-3,4-dihydrocarbostyril (also known as 7-hydroxy-3,4-dihydro-2(1H)-quinolinone). This scaffold is a key intermediate in the synthesis of various pharmaceutical agents, and derivatization at the 7-position is a critical strategy for modulating biological activity. The following sections detail common derivatization reactions, provide specific experimental protocols, and summarize the biological activities of the resulting compounds.

Introduction

This compound possesses a phenolic hydroxyl group at the 7-position that is amenable to a variety of chemical transformations. The most common derivatizations involve O-alkylation and O-acylation, leading to the formation of ether and ester linkages, respectively. These modifications can significantly impact the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn influences its pharmacokinetic and pharmacodynamic profile.

Key Derivatization Strategies

Two primary methods for the derivatization of the 7-hydroxyl group are the Williamson ether synthesis for O-alkylation and esterification for O-acylation. The Mitsunobu reaction offers an alternative for O-alkylation with inversion of stereochemistry if a chiral alcohol is used as the nucleophile.

O-Alkylation via Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for preparing ethers. It involves the deprotonation of the hydroxyl group with a base to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide or other electrophile with a good leaving group.

Experimental Protocols

Protocol 1: Synthesis of 7-(4-Bromobutoxy)-3,4-dihydro-2(1H)-quinolinone via Williamson Ether Synthesis[1][2]

This protocol describes the synthesis of a key intermediate for the antipsychotic drug Aripiprazole.

Materials:

  • 7-Hydroxy-3,4-dihydro-2(1H)-quinolinone

  • 1,4-Dibromobutane

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Water

  • Cyclohexane

  • Round-bottomed flask

  • Mechanical stirrer

  • Condenser

  • Thermometer

  • Vacuum distillation apparatus

  • Disk dryer

Procedure:

  • In a 3-liter, three-necked, round-bottomed flask equipped with a mechanical stirrer, a condenser, and a thermometer, combine 100 grams of 7-Hydroxy-3,4-dihydro-2(1H)-quinolinone, 397.5 grams of 1,4-dibromobutane, 42.33 grams of potassium carbonate, and 300 ml of N,N-dimethylformamide.

  • Stir the mixture at room temperature (30-35 °C) to ensure homogeneity.

  • Heat the reaction mixture to 40-45 °C and maintain this temperature for 1 hour.

  • Add a second portion of potassium carbonate (42.33 g) to the reaction mixture and continue stirring at 40-45 °C for another hour.

  • Add a third portion of potassium carbonate (42.33 g) and continue the reaction at the same temperature for 4-5 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into 1500 ml of water and stir for 30 minutes to precipitate the product.

  • Filter the solid product and wash it with water.

  • To purify the product, dissolve the crude solid in an appropriate organic solvent and remove the solvent by vacuum distillation.

  • Perform a solvent exchange with 2 x 250 ml of cyclohexane to remove any residual DMF.

  • Add 300 ml of cyclohexane to the residue, stir for 3 hours, and then filter the solid.

  • Wash the solid with 200 ml of cyclohexane.

  • Dry the final product in a disk dryer at 65-70 °C for 10-12 hours until the weight loss is less than 1%.

Expected Yield: Approximately 148 g (80.95%) of 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone with a purity of 86.09% by HPLC.[1]

Characterization:

  • Molecular Formula: C₁₃H₁₆BrNO₂[1]

  • Molecular Weight: 298.18 g/mol [1]

  • Melting Point: 110.5-111.0 °C (after purification by silica gel column chromatography and recrystallization)[2]

Data Presentation

Table 1: Synthesis of 7-(4-Bromobutoxy)-3,4-dihydro-2(1H)-quinolinone
Reactant 1Reactant 2BaseSolventTemperature (°C)Time (h)Yield (%)Purity (HPLC, %)Reference
7-Hydroxy-3,4-dihydro-2(1H)-quinolinone1,4-DibromobutanePotassium carbonateDMF40-456-780.9586.09[1]
7-Hydroxy-3,4-dihydro-2(1H)-quinolinone1,4-DibromobutanePotassium carbonateWaterReflux3--[2]

Note: Yield and purity data were not available for the water-based protocol.

Biological Activities of Derivatized Compounds

Derivatization of the 7-hydroxyl group can impart a range of biological activities. While specific data for a broad range of 7-O-substituted-3,4-dihydrocarbostyrils is not extensively available in the public domain, the activities of structurally related compounds, such as coumarins and quinolines with similar substitutions, provide valuable insights.

Antibacterial Activity

Derivatives of related heterocyclic scaffolds have shown moderate to significant antibacterial activity. The minimum inhibitory concentration (MIC) is a key parameter to quantify this activity.

Table 2: Antibacterial Activity (MIC) of Structurally Related Compounds
Compound Class/DerivativeBacterial StrainMIC (µg/mL)Reference
Phloroglucinol–terpene adductsStaphylococcus aureus (MRSA)32[3]
Phloroglucinol–terpene adductsStaphylococcus aureus (VISA)32[3]
Phloroglucinol–terpene adductsStaphylococcus aureus ATCC 2592332[3]
Phloroglucinol–terpene adductsEnterococcus faecalis ATCC 2921232[3]
Enzyme Inhibitory Activity

Derivatives of 7-hydroxycoumarin have been investigated as inhibitors of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant targets in neurodegenerative diseases like Alzheimer's. The half-maximal inhibitory concentration (IC₅₀) is used to measure the potency of these inhibitors.

Table 3: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibitory Activity of Structurally Related 7-Hydroxycoumarin Derivatives
Compound DerivativeTarget EnzymeIC₅₀ (µM)Reference
N-(1-benzylpiperidin-4-yl)acetamide derivative of 7-hydroxycoumarinAChE1.6[4]
Carbamate derivative 1BuChE0.12[5]
Carbamate derivative 7BuChE0.38[5]

Mandatory Visualizations

Experimental Workflow for Williamson Ether Synthesis

Williamson_Ether_Synthesis cluster_reactants Reactants & Reagents cluster_process Reaction & Workup cluster_purification Purification cluster_product Final Product Start This compound Mixing Mixing and Heating (e.g., 40-45°C) Start->Mixing AlkylHalide Alkyl Halide (e.g., 1,4-Dibromobutane) AlkylHalide->Mixing Base Base (e.g., K₂CO₃) Base->Mixing Solvent Solvent (e.g., DMF) Solvent->Mixing Reaction Nucleophilic Substitution (SN2) Mixing->Reaction Quenching Quenching with Water Reaction->Quenching Filtration Filtration Quenching->Filtration Purification Purification (e.g., Recrystallization, Column Chromatography) Filtration->Purification Drying Drying Purification->Drying End 7-O-Alkyl-3,4-dihydrocarbostyril Drying->End Enzyme_Inhibition_Pathway cluster_cellular_environment Cellular Environment Substrate Substrate Enzyme Target Enzyme (e.g., Acetylcholinesterase) Substrate->Enzyme Binds to Product Product Enzyme->Product Catalyzes Biological_Effect Biological Effect Product->Biological_Effect Derivative 7-O-Substituted-3,4-dihydrocarbostyril Derivative Derivative->Enzyme Inhibition Inhibition

References

Application Notes & Protocols: Synthesis and Applications of 7-Hydroxy-3,4-dihydrocarbostyril Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of 7-Hydroxy-3,4-dihydrocarbostyril, a pivotal intermediate, and its analogs. The document details established synthesis protocols and explores key applications, with a focus on its role in the development of pharmaceuticals like aripiprazole and the anticancer potential of related structures.

Synthesis of this compound

This compound, also known as 7-hydroxy-3,4-dihydro-2(1H)-quinolinone, is a foundational scaffold in medicinal chemistry.[1] Its synthesis is a critical first step for developing a wide range of therapeutic agents. The most common method is the intramolecular Friedel-Crafts alkylation, historically known as the Mayer-Shigematsu Cyclization.[1]

Protocol 1: Classical Synthesis via Mayer-Shigematsu Cyclization

This protocol describes the foundational method for synthesizing the target compound from 3-aminophenol. The key step is the high-temperature cyclization of an N-acylated intermediate using a Lewis acid catalyst.

Experimental Workflow:

A 3-Aminophenol + 3-Chloropropionyl chloride B Acylation Reaction (Acetone) A->B Step 1 C N-(3-hydroxyphenyl)- 3-chloropropionamide (Intermediate I) B->C D Intramolecular Friedel-Crafts Alkylation (AlCl3, heat) C->D Step 2 E Crude Product Mixture: 7-Hydroxy- and 5-Hydroxy- isomers D->E F Purification (Recrystallization) E->F Step 3 G Pure 7-Hydroxy-3,4- dihydrocarbostyril F->G

Caption: General workflow for the synthesis of this compound.

Methodology:

  • Step 1: Synthesis of N-(3-hydroxyphenyl)-3-chloropropionamide (Intermediate I)

    • Dissolve 3-aminophenol (0.4 mol) in 40 mL of dry acetone.[2]

    • While cooling the mixture in a water bath, add a solution of 3-chloropropionyl chloride (0.2 mol) in 40 mL of dry acetone dropwise.[2]

    • After the addition is complete, heat the suspension to 50°C and stir for 1 hour.[2]

    • Pour the reaction mixture into 300 mL of 1 M hydrochloric acid, add 150 mL of water, and stir at room temperature.[2]

    • Collect the precipitated crystals by filtration and dry at 90°C to yield the intermediate.[2]

  • Step 2: Cyclization to this compound

    • Combine N-(3-hydroxyphenyl)-3-chloropropionamide (Intermediate I) with aluminum chloride (AlCl₃), potassium chloride (KCl), and sodium chloride (NaCl).[1][3] A typical molar ratio is 5 equivalents of AlCl₃ relative to the starting amide.[3]

    • Heat the mixture under stirring to 155-165°C for 1-4 hours.[3] The reaction proceeds via a melt phase.[1]

    • Cool the reaction mixture to approximately 50°C.[3]

  • Step 3: Quenching and Purification

    • Carefully quench the reaction by slowly adding an ice-cold 5% HCl solution.[3]

    • Heat the quenched mixture to ~95°C for one hour to facilitate the dissolution of solids.[3]

    • Cool the mixture, allowing the crude product to precipitate.

    • Collect the solid by filtration, wash with water, and dry.

    • The primary challenge of this method is the co-formation of the 5-hydroxy isomer, typically in a 3:2 ratio with the desired 7-hydroxy product.[1]

    • Purify the crude product by recrystallization from 50% aqueous ethanol to obtain colorless crystals of this compound.[2]

Table 1: Summary of Synthesis Conditions and Yields

ParameterValue / ConditionReference
Starting Materials 3-Aminophenol, 3-Chloropropionyl chloride[2]
Catalyst System AlCl₃, KCl, NaCl[1][3]
Reaction Temperature 155-165°C[3]
Reaction Time 1-4 hours[3]
Purification Method Recrystallization from aqueous ethanol[2]
Typical Yield 60-75% (after purification)[2][3]
Melting Point 237-238°C[2]

Applications of this compound and its Analogs

The 3,4-dihydrocarbostyril scaffold is considered "privileged" in medicinal chemistry due to its ability to bind to multiple biological targets.[1] Its derivatives have found applications as antipsychotics, antitumor agents, and more.

Application 1: Key Intermediate in Aripiprazole Synthesis

This compound is a crucial starting material for the synthesis of Aripiprazole, a widely used atypical antipsychotic.[2][4] The synthesis involves the alkylation of the 7-hydroxyl group to introduce a side chain that is essential for its pharmacological activity.

Logical Relationship Diagram:

Core This compound (Core Scaffold) Intermediate 7-(4-Bromobutoxy)-3,4- dihydrocarbostyril (Key Intermediate) Core->Intermediate Alkylation with 1,4-dibromobutane Final Aripiprazole (Antipsychotic Drug) Intermediate->Final Coupling Reaction Piperazine 1-(2,3-Dichlorophenyl)piperazine Piperazine->Final

Caption: Synthetic relationship between the core scaffold and Aripiprazole.

Protocol 2: Synthesis of 7-(4-Bromobutoxy)-3,4-dihydrocarbostyril

This protocol details the alkylation of the 7-hydroxyl group, a critical step in the synthesis of Aripiprazole.

Methodology:

  • Combine this compound, potassium carbonate, and 3 molar equivalents of 1,4-dibromobutane in water.[3]

  • Reflux the mixture for approximately 3 hours, monitoring the reaction by HPLC.[3][5]

  • After cooling, extract the reaction mixture with a suitable organic solvent such as dichloromethane.[3]

  • Dry the organic layer with an anhydrous salt (e.g., magnesium sulfate) and remove the solvent by evaporation.[3]

  • The resulting crude residue can be purified by silica gel column chromatography or by recrystallization from a solvent system like n-hexane-ethanol to yield the pure intermediate.[3]

Application 2: Anticancer Activity of Dihydrocadalene Analogs

While not direct carbostyril derivatives, structurally related analogs like 7-hydroxy-3,4-dihydrocadalene have demonstrated promising biological activity. Studies have shown this natural product exerts cytotoxic effects on breast cancer cells (MCF7) by inducing oxidative stress-mediated apoptosis.[6]

Proposed Mechanism of Action:

Analog 7-hydroxy-3,4-dihydrocadalene ROS Increased Intracellular Reactive Oxygen Species (ROS) Analog->ROS Lipid Lipid Peroxidation ROS->Lipid Casp9 Caspase 9 Activation ROS->Casp9 Casp3 Caspase 3 Activation Casp9->Casp3 Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis

Caption: Proposed pathway for ROS-mediated apoptosis by an analog.

Table 2: Cytotoxicity Data for 7-hydroxy-3,4-dihydrocadalene vs. MCF7 Cells

Exposure TimeIC₅₀ (µM)Reference
48 hours55.24[6]
72 hours52.83[6]

Protocol 3: Cell Viability Assessment (MTT Assay)

This protocol provides a general method for assessing the cytotoxic effects of synthesized analogs on a cancer cell line, based on the methodology used for 7-hydroxy-3,4-dihydrocadalene.[6]

Methodology:

  • Cell Seeding: Seed MCF7 cells into 96-well plates at a desired density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test analog (e.g., from 1 to 100 µM) for specific time periods (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO) and a positive control.

  • MTT Addition: After the incubation period, add MTT (thiazolyl blue tetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

References

Application Note: High-Performance Liquid Chromatography (HPLC) for Purity Analysis of 7-Hydroxy-3,4-dihydrocarbostyril

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

7-Hydroxy-3,4-dihydrocarbostyril, also known as 7-hydroxy-3,4-dihydro-2(1H)-quinolinone, is a key intermediate in the synthesis of various pharmaceutical compounds, most notably the atypical antipsychotic drug Aripiprazole.[1] The purity of this intermediate is critical as impurities can carry through subsequent synthesis steps, potentially affecting the safety and efficacy of the final active pharmaceutical ingredient (API).[1] A common impurity, 7-hydroxycarbostyril, has a molecular weight that is two units lower than the parent compound and must be effectively separated and quantified.[1] This application note provides a detailed protocol for the determination of purity for this compound using a robust reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection.

Experimental Protocols

This section details the necessary equipment, reagents, and procedures for the successful implementation of the HPLC purity analysis.

1. Instrumentation and Equipment

  • HPLC system equipped with a quaternary or binary pump, degasser, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatographic data system (CDS) for data acquisition and processing.

  • Analytical balance (4-decimal place).

  • Volumetric flasks and pipettes (Class A).

  • Syringe filters (0.22 µm or 0.45 µm, nylon or PTFE).

  • Ultrasonic bath.

2. Chemicals and Reagents

  • This compound reference standard (purity ≥ 99.5%).

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Trifluoroacetic acid (TFA), HPLC grade.

  • Water (HPLC grade or Milli-Q).

3. Preparation of Solutions

  • Diluent: Prepare a mixture of Water and Acetonitrile in a 50:50 (v/v) ratio.

  • Mobile Phase A: 0.1% TFA (v/v) in Water.

  • Mobile Phase B: 0.1% TFA (v/v) in Acetonitrile.

  • Standard Solution (approx. 0.5 mg/mL):

    • Accurately weigh approximately 25 mg of the this compound reference standard.

    • Transfer it into a 50 mL volumetric flask.

    • Add approximately 30 mL of diluent and sonicate for 5 minutes or until fully dissolved.

    • Allow the solution to return to room temperature.

    • Dilute to the mark with the diluent and mix thoroughly.

  • Sample Solution (approx. 0.5 mg/mL):

    • Prepare the sample solution following the same procedure as the Standard Solution, using the this compound sample to be tested.

    • Prior to injection, filter both standard and sample solutions through a 0.22 µm syringe filter into HPLC vials.[2][3]

4. Experimental Workflow Diagram

HPLC_Workflow Figure 1: HPLC Sample Preparation and Analysis Workflow cluster_prep Solution Preparation cluster_analysis HPLC Analysis weigh 1. Weigh Standard / Sample dissolve 2. Dissolve in Diluent weigh->dissolve sonicate 3. Sonicate to Ensure Dissolution dissolve->sonicate dilute 4. Dilute to Final Volume sonicate->dilute filter 5. Filter with 0.22 µm Syringe Filter dilute->filter inject 6. Inject into HPLC System filter->inject acquire 7. Data Acquisition inject->acquire process 8. Peak Integration & Purity Calculation acquire->process

Caption: Figure 1: HPLC Sample Preparation and Analysis Workflow.

Data Presentation and Results

1. Chromatographic Conditions

The method is designed to provide optimal separation between the main analyte and its potential impurities.

ParameterCondition
Column C18 Reverse-Phase, 4.6 x 150 mm, 3.5 µm particle size
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient Program Time (min)
0.0
20.0
22.0
22.1
27.0
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 27 minutes

2. System Suitability

System suitability tests are performed to ensure the chromatographic system is adequate for the intended analysis. The standard solution is injected five times, and the results should meet the criteria below.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) 0.8 – 1.5
Theoretical Plates (N) > 2000
Relative Standard Deviation (%RSD) of Peak Area ≤ 2.0%

3. Purity Calculation and Data Summary

The purity of the sample is determined by the area percent method, where the peak area of each impurity is expressed as a percentage of the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Below is a table with example data from a hypothetical sample analysis.

Peak NameRetention Time (min)Peak Area (mAU*s)Area %
7-Hydroxycarbostyril (Impurity)8.921,5400.08
This compound 10.15 1,923,500 99.87
Unknown Impurity 112.459650.05
Total 1,926,005 100.00

The HPLC method described in this application note is specific, robust, and suitable for the quantitative determination of purity for this compound. The protocol provides a clear workflow for sample preparation and analysis, and the chromatographic conditions ensure effective separation from known and unknown impurities. This method is valuable for quality control during the manufacturing process of Aripiprazole and other related pharmaceuticals, ensuring the integrity of the final drug product.

References

Application Notes and Protocols for the ¹H and ¹³C NMR Spectral Analysis of 7-Hydroxy-3,4-dihydrocarbostyril

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral analysis of 7-Hydroxy-3,4-dihydrocarbostyril. This compound is a key intermediate in the synthesis of the atypical antipsychotic drug Aripiprazole. Accurate spectroscopic characterization is crucial for ensuring the identity and purity of this intermediate, which directly impacts the quality and yield of the final active pharmaceutical ingredient (API). This document presents predicted ¹H and ¹³C NMR data, detailed experimental protocols for data acquisition, and logical workflows for both the analytical process and the compound's synthetic application.

Introduction

This compound, also known as 7-hydroxy-3,4-dihydroquinolin-2(1H)-one, is a quinolinone derivative with the molecular formula C₉H₉NO₂ and a molecular weight of 163.17 g/mol .[1][2] Its primary significance in the pharmaceutical industry lies in its role as a precursor in the multi-step synthesis of Aripiprazole.[3] Given its importance, unambiguous structural confirmation and purity assessment are critical quality control steps. NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of each proton and carbon atom.

Spectroscopic Data

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound was obtained for a solution in Methanol-d₄ (MeOD).

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-56.95d8.1
H-66.41dd8.1, 2.4
H-86.35d2.4
H-4 (CH₂)2.89 - 2.77m-
H-3 (CH₂)2.51t7.5
N-HNot specifiedbr s-
O-HNot specifiedbr s-

Data is based on predicted values.[4] Actual experimental values may vary.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR chemical shifts are calculated based on empirical data and computational models for a generic solvent.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-2 (C=O)173.5
C-7155.0
C-8a140.1
C-5129.8
C-4a115.5
C-6108.2
C-8103.1
C-3 (CH₂)30.5
C-4 (CH₂)24.8

Note: Predicted values are for reference and should be confirmed by experimental data.

Experimental Protocols

The following protocols provide a general framework for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation
  • Sample Weighing : Accurately weigh 5-10 mg of this compound for ¹H NMR, and 20-50 mg for ¹³C NMR.

  • Solvent Selection : Choose a suitable deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, Methanol-d₄). DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for the observation of exchangeable protons (OH and NH).

  • Dissolution : Dissolve the sample in approximately 0.6 - 0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer : Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a 5 mm NMR tube.

  • Standard : The use of an internal standard like Tetramethylsilane (TMS) is optional, as modern spectrometers can reference the spectrum to the residual solvent signal.

NMR Data Acquisition
  • Instrumentation : Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Instrument Setup : Insert the NMR tube into a spinner and place it in the spectrometer's magnet.

  • Locking and Shimming : Lock the spectrometer onto the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition Parameters :

    • Pulse Program : Standard single-pulse experiment.

    • Spectral Width : Approximately -2 to 12 ppm.

    • Acquisition Time : 2-4 seconds.

    • Relaxation Delay : 1-5 seconds.

    • Number of Scans : 8-16 scans.

  • ¹³C NMR Acquisition Parameters :

    • Pulse Program : Standard proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Spectral Width : Approximately 0 to 200 ppm.

    • Acquisition Time : 1-2 seconds.

    • Relaxation Delay : 2-5 seconds.

    • Number of Scans : 128 or more, depending on the sample concentration.

Data Processing and Analysis
  • Fourier Transform : Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction : Manually or automatically correct the phase of the spectrum.

  • Baseline Correction : Apply a baseline correction to ensure accurate integration.

  • Referencing : Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at δH 2.50 ppm and δC 39.52 ppm).

  • Peak Picking and Integration : Identify all peaks and integrate the ¹H NMR signals to determine the relative proton ratios.

  • Structure Confirmation : Compare the obtained chemical shifts, multiplicities, and integration values with the predicted data and known values for similar structures to confirm the identity of this compound.

Visualizations

Experimental Workflow for NMR Analysis

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample (5-50 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Filter and Transfer to NMR Tube dissolve->transfer instrument Insert into Spectrometer transfer->instrument lock_shim Lock and Shim instrument->lock_shim acquire Acquire 1D Spectra (¹H and ¹³C) lock_shim->acquire process Fourier Transform, Phase & Baseline Correction acquire->process reference Reference Spectrum process->reference analyze Peak Picking, Integration, and Assignment reference->analyze confirm Structure Confirmation analyze->confirm

Caption: Workflow for NMR spectral analysis.

Synthetic Pathway Context

synthetic_pathway start 7-Hydroxy-3,4- dihydrocarbostyril intermediate 7-(4-Bromobutoxy)-3,4- dihydroquinolin-2(1H)-one start->intermediate Alkylation with 1,4-dibromobutane api Aripiprazole (Final API) intermediate->api Coupling Reaction piperazine 1-(2,3-Dichlorophenyl)piperazine piperazine->api

Caption: Role in Aripiprazole synthesis.

References

Application Note: FT-IR Spectroscopy for the Characterization of 7-Hydroxy-3,4-dihydrocarbostyril

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed guide to the characterization of 7-Hydroxy-3,4-dihydrocarbostyril using Fourier Transform Infrared (FT-IR) spectroscopy. This compound, a quinolinone derivative, is a significant intermediate in the synthesis of various pharmaceutical compounds.[1][2] FT-IR spectroscopy is a rapid and non-destructive analytical technique ideal for identifying the key functional groups within the molecule, thereby confirming its identity and purity.[3][4] This note outlines the expected vibrational frequencies of its principal functional groups and provides detailed experimental protocols for sample analysis.

Introduction to this compound

This compound (IUPAC Name: 7-hydroxy-3,4-dihydro-1H-quinolin-2-one) is a heterocyclic compound featuring a bicyclic structure composed of a benzene ring fused to a dihydropyridinone ring.[5][6] Its chemical formula is C₉H₉NO₂.[5][7] The molecule's key structural features include a phenolic hydroxyl group, a secondary cyclic amide (lactam), an aromatic ring, and aliphatic methylene groups. The presence of the hydroxyl group makes it a key site for synthetic modifications, such as alkylation, in the development of new drug candidates.[2]

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies.[3] These frequencies are characteristic of the types of chemical bonds and functional groups present, making FT-IR an invaluable tool for molecular structure elucidation.[8]

Functional Group Analysis and Expected FT-IR Absorptions

The structure of this compound contains several distinct functional groups that give rise to a characteristic "fingerprint" in the infrared spectrum. The table below summarizes these groups and their expected absorption ranges.

Functional GroupBond TypeVibration TypeExpected Wavenumber (cm⁻¹)Peak IntensityNotes
PhenolO-HStretch3600 - 3200Strong, BroadThe broadness is due to intermolecular hydrogen bonding.[9][10]
Secondary Amide (Lactam)N-HStretch3400 - 3200Medium, SharpMay be observed on the shoulder of the broad O-H peak.
AliphaticC-HStretch3000 - 2850MediumArises from the methylene (-CH₂) groups in the dihydro- portion of the ring.[11]
AromaticC-HStretch3100 - 3000Medium to WeakCharacteristic of C-H bonds on the benzene ring.[12]
Amide (Lactam)C=OStretch1680 - 1650Strong, SharpThe carbonyl stretch is one of the most intense and recognizable peaks.[11]
Aromatic RingC=CStretch1620 - 1450Medium to WeakTypically appears as a series of sharp peaks.[9][12]
PhenolC-OStretch1260 - 1180StrongAssociated with the stretching of the carbon-oxygen bond of the phenol.[10]
Amide (Lactam)C-NStretch1350 - 1200Medium
AromaticC-HOut-of-plane Bend900 - 675StrongThe specific position can give clues about the substitution pattern on the aromatic ring.

Experimental Protocols

Proper sample preparation is critical for obtaining a high-quality FT-IR spectrum.[13] For a solid compound like this compound, the following two methods are recommended.

Protocol 1: Attenuated Total Reflectance (ATR) Method

The ATR technique is rapid and requires minimal sample preparation, making it ideal for routine analysis.[14] It works well for analyzing solid powders directly.[13]

Methodology:

  • Crystal Cleaning: Thoroughly clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. Allow the solvent to evaporate completely.

  • Background Spectrum: Record a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum to remove interference from ambient air (CO₂ and H₂O).

  • Sample Application: Place a small amount (a few milligrams) of the this compound powder directly onto the center of the ATR crystal.

  • Apply Pressure: Use the instrument's pressure clamp to apply firm, even pressure to the sample, ensuring good contact between the powder and the crystal surface.[15]

  • Spectrum Acquisition: Collect the FT-IR spectrum. A typical measurement consists of 16-32 scans at a resolution of 4 cm⁻¹.

  • Cleaning: After analysis, release the pressure, remove the sample powder, and clean the ATR crystal as described in step 1.

Protocol 2: Potassium Bromide (KBr) Pellet Method

This is a traditional transmission method that often yields high-resolution spectra for solid samples.[14] It involves dispersing the sample in a dry, IR-transparent matrix.

Methodology:

  • Sample Preparation: Weigh approximately 1-2 mg of this compound and 100-200 mg of dry, FT-IR grade potassium bromide (KBr) powder.[13]

  • Grinding: Gently grind the KBr alone first in an agate mortar and pestle to create a fine powder. Add the sample and continue grinding until the mixture is a homogenous, fine powder. The goal is to reduce particle size to minimize light scattering.[16]

  • Pellet Formation: Transfer the powder mixture into a pellet die. Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent pellet.[13]

  • Background Spectrum: Ensure the sample compartment of the FT-IR spectrometer is empty and collect a background spectrum.

  • Spectrum Acquisition: Place the KBr pellet into the sample holder in the spectrometer's beam path and collect the FT-IR spectrum (16-32 scans, 4 cm⁻¹ resolution).

  • Disposal: After analysis, carefully remove the pellet from the holder and dispose of it appropriately.

Visualization of Experimental Workflow

The logical flow from sample preparation to final data analysis can be visualized as follows.

FTIR_Workflow cluster_prep 1. Preparation cluster_method 2. Method Selection cluster_acq 3. Data Acquisition cluster_analysis 4. Analysis start Start: Obtain Sample prep_sample Prepare Sample (Ensure dry) start->prep_sample method_choice Choose Method prep_sample->method_choice atr_path ATR Method method_choice->atr_path  Minimal Prep kbr_path KBr Pellet Method method_choice->kbr_path  High Resolution bg_scan Collect Background Spectrum atr_path->bg_scan kbr_path->bg_scan sample_scan Collect Sample Spectrum bg_scan->sample_scan process_data Process Data (Baseline Correction, Normalization) sample_scan->process_data interpret Interpret Spectrum (Compare to Reference Table) process_data->interpret end_node End: Report Results interpret->end_node

Caption: Workflow for FT-IR analysis of this compound.

This comprehensive guide provides the necessary information for the successful characterization of this compound using FT-IR spectroscopy, from understanding its spectral features to applying robust experimental protocols.

References

Enzymatic Synthesis of 7-Hydroxy-3,4-dihydrocarbostyril: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Hydroxy-3,4-dihydrocarbostyril, also known as 7-hydroxy-3,4-dihydro-2(1H)-quinolone, is a key intermediate in the synthesis of several pharmaceutical compounds, most notably the atypical antipsychotic drug aripiprazole. Traditional chemical synthesis routes for this intermediate often involve harsh reaction conditions, hazardous reagents, and can lead to the formation of undesirable byproducts. Enzymatic synthesis presents a green and highly selective alternative, offering mild reaction conditions and the potential for improved regioselectivity, thereby reducing the environmental impact and simplifying downstream processing.

This document provides detailed application notes and protocols for two promising enzymatic approaches for the synthesis of this compound:

  • Whole-Cell Biotransformation using Cunninghamella species: This approach leverages the innate metabolic machinery of this fungal genus, which is known to possess a diverse suite of cytochrome P450 monooxygenases capable of hydroxylating a wide range of xenobiotic compounds.

  • Whole-Cell Biocatalysis using Recombinant Escherichia coli: This strategy involves the use of a genetically engineered E. coli strain expressing a specifically chosen or engineered cytochrome P450 enzyme, such as a mutant of P450 BM3 from Bacillus megaterium, to catalyze the target hydroxylation reaction.

Approach 1: Whole-Cell Biotransformation with Cunninghamella Species

Fungi of the genus Cunninghamella are well-documented for their ability to mimic mammalian drug metabolism, particularly phase I oxidation reactions catalyzed by cytochrome P450 (CYP) enzymes.[1][2][3] This makes them excellent candidates for the regioselective hydroxylation of 3,4-dihydrocarbostyril.

Experimental Protocol: Screening and Biotransformation

1. Microorganism and Media:

  • Strains: Cunninghamella elegans, Cunninghamella blakesleeana, Cunninghamella echinulata.

  • Screening Medium: Potato Dextrose Broth (PDB) or Sabouraud Dextrose Broth (SDB).

  • Biotransformation Medium: A suitable fermentation medium, for example, one containing glucose, peptone, yeast extract, and mineral salts.

2. Screening Protocol:

  • Inoculate 50 mL of screening medium in 250 mL Erlenmeyer flasks with a spore suspension or mycelial fragments of the selected Cunninghamella strains.

  • Incubate at 25-28°C with shaking (150-200 rpm) for 48-72 hours to obtain a good mycelial growth.

  • Add the substrate, 3,4-dihydrocarbostyril, dissolved in a minimal amount of a water-miscible solvent (e.g., DMSO, ethanol) to a final concentration of 0.1-0.5 mg/mL.

  • Continue the incubation under the same conditions.

  • Withdraw samples at regular intervals (e.g., 24, 48, 72, 96, and 120 hours).

  • Extract the samples with an equal volume of ethyl acetate.

  • Analyze the organic extract by Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) to detect the formation of this compound.

3. Preparative Scale Biotransformation:

  • Based on the screening results, select the most efficient Cunninghamella strain.

  • Prepare a larger volume of the fermentation medium (e.g., 1 L in a 2 L fermenter).

  • Inoculate with a seed culture of the selected strain and grow for 48-72 hours.

  • Add the substrate as described in the screening protocol.

  • Monitor the reaction progress by HPLC.

  • After the optimal reaction time, harvest the culture broth and separate the mycelia by filtration.

  • Extract the filtrate and the mycelia with ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Hypothetical Screening Results for 7-Hydroxylation of 3,4-Dihydrocarbostyril by Cunninghamella Species

Fungal StrainSubstrate Conc. (mg/mL)Incubation Time (h)Conversion (%)Product Titer (mg/L)
C. elegans0.2964590
C. blakesleeana0.29668136
C. echinulata0.2963264

Visualization

Biotransformation_Workflow cluster_0 Strain Preparation cluster_1 Fermentation & Biotransformation cluster_2 Analysis & Purification Strain_Selection Select Cunninghamella Strains Spore_Suspension Prepare Spore/ Mycelial Suspension Strain_Selection->Spore_Suspension Inoculation Inoculate Screening Medium Spore_Suspension->Inoculation Incubation_1 Incubate (48-72h) Inoculation->Incubation_1 Substrate_Addition Add 3,4-Dihydrocarbostyril Incubation_1->Substrate_Addition Incubation_2 Continue Incubation (up to 120h) Substrate_Addition->Incubation_2 Sampling Sample at Intervals Incubation_2->Sampling Extraction Ethyl Acetate Extraction Sampling->Extraction Analysis TLC/HPLC Analysis Extraction->Analysis Purification Column Chromatography Analysis->Purification

Caption: Workflow for the biotransformation of 3,4-dihydrocarbostyril.

Approach 2: Whole-Cell Biocatalysis with Recombinant E. coli

This approach utilizes a rationally designed biocatalyst by expressing a heterologous cytochrome P450 enzyme in E. coli. Mutants of cytochrome P450 BM3 from Bacillus megaterium are excellent candidates due to their high catalytic activity and broad substrate scope.[4] A suitable mutant can be selected through screening or rational design to achieve high regioselectivity for the 7-position of the carbostyril ring.

Experimental Protocol: Recombinant Biocatalyst

1. Strain and Plasmid Construction:

  • Host Strain: E. coli BL21(DE3) is a common choice for protein expression.[5]

  • Expression Vector: A suitable expression vector (e.g., pET series) containing the gene for the selected P450 BM3 mutant and its reductase domain. A system with a co-expressed redox partner and a cofactor regeneration system (e.g., glucose dehydrogenase) is highly recommended.[4]

2. Recombinant Protein Expression:

  • Transform the expression vector into E. coli BL21(DE3).

  • Inoculate a single colony into LB medium containing the appropriate antibiotic and grow overnight at 37°C.

  • Inoculate a larger volume of expression medium (e.g., Terrific Broth) with the overnight culture.

  • Grow the culture at 37°C to an OD600 of 0.6-0.8.

  • Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1 mM.

  • Continue the cultivation at a lower temperature (e.g., 18-25°C) for 16-24 hours to ensure proper protein folding.

  • Harvest the cells by centrifugation and wash with a suitable buffer (e.g., potassium phosphate buffer, pH 7.4). The cell pellet can be used directly as a whole-cell biocatalyst or stored at -80°C.

3. Whole-Cell Biocatalysis:

  • Resuspend the E. coli cell pellet in a reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

  • Add the substrate, 3,4-dihydrocarbostyril (e.g., 1-5 mM final concentration), and a co-substrate for cofactor regeneration (e.g., glucose).

  • Incubate the reaction mixture at a suitable temperature (e.g., 30°C) with shaking.

  • Monitor the reaction progress by taking samples at different time points, extracting with ethyl acetate, and analyzing by HPLC.

  • After completion of the reaction, centrifuge to remove the cells.

  • Extract the supernatant with ethyl acetate.

  • Combine the organic extracts, dry, concentrate, and purify the product as described previously.

Data Presentation

Table 2: Hypothetical Data for the Optimization of Whole-Cell Biocatalysis

ParameterCondition 1Condition 2Condition 3
Substrate Conc. (mM) 125
Cell Density (OD600) 102020
Temperature (°C) 253030
Reaction Time (h) 121224
Conversion (%) 859295
Product Titer (g/L) 0.140.300.77

Visualization

Recombinant_Ecoli_Workflow Gene_Selection Select & Clone P450 Gene Transformation Transform E. coli Gene_Selection->Transformation Expression Induce Protein Expression (IPTG) Transformation->Expression Cell_Harvest Harvest & Wash Cells Expression->Cell_Harvest Biotransformation Whole-Cell Biocatalysis (Substrate + Co-substrate) Cell_Harvest->Biotransformation Product_Extraction Extraction of This compound Biotransformation->Product_Extraction Purification Purification Product_Extraction->Purification Final_Product Pure 7-Hydroxy-3,4- dihydrocarbostyril Purification->Final_Product

Caption: Workflow for recombinant E. coli based synthesis.

Concluding Remarks

The enzymatic synthesis of this compound offers a promising and sustainable alternative to conventional chemical methods. The protocols outlined above provide a solid foundation for developing a robust and efficient biocatalytic process. Further optimization of reaction conditions, including media composition, substrate loading, and process parameters, can lead to significant improvements in yield and productivity. The choice between using Cunninghamella or a recombinant E. coli system will depend on factors such as the availability of strains, genetic engineering capabilities, and desired process scalability. Both approaches represent the forefront of modern biocatalysis and hold great potential for the industrial production of this important pharmaceutical intermediate.

References

Application Notes and Protocols: Flow Chemistry in the Synthesis of 7-Hydroxy-3,4-dihydrocarbostyril

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Hydroxy-3,4-dihydrocarbostyril, also known as 7-hydroxy-3,4-dihydro-2(1H)-quinolinone, is a critical intermediate in the synthesis of several pharmaceutical compounds, most notably the atypical antipsychotic drug aripiprazole. The conventional synthesis of this intermediate often involves high temperatures and strong Lewis acids, presenting challenges in terms of safety, scalability, and impurity profiles. Flow chemistry, or continuous flow processing, offers a promising alternative to traditional batch methods, providing enhanced control over reaction parameters, improved heat and mass transfer, and the potential for safer and more efficient production. These application notes provide a detailed overview of both traditional and a proposed flow chemistry approach to the synthesis of this compound.

Traditional Batch Synthesis: A Baseline for Comparison

The classical synthesis of this compound typically involves an intramolecular Friedel-Crafts alkylation of a suitable precursor, such as N-(3-hydroxyphenyl)-3-chloropropionamide. This reaction is generally mediated by a Lewis acid, most commonly aluminum chloride (AlCl₃), at elevated temperatures.

Reaction Scheme:

While effective, this batch process is associated with several drawbacks:

  • Exothermic Reaction: The reaction is highly exothermic, posing a risk of thermal runaway, especially on a large scale.

  • Corrosive Reagents: The use of large quantities of AlCl₃ necessitates specialized equipment due to its corrosive nature.

  • Work-up and Waste: The quenching and work-up procedures generate significant amounts of acidic aqueous waste.

  • Impurity Formation: High reaction temperatures can lead to the formation of undesired side products and impurities.

Flow Chemistry Approach: A Proposed Protocol

A continuous flow process can mitigate many of the challenges associated with the batch synthesis of this compound. The proposed flow chemistry setup allows for precise control over reaction conditions, leading to improved yield, purity, and safety.

Experimental Workflow Diagram:

Flow_Synthesis_Workflow reagent_A Reagent A (N-(3-hydroxyphenyl)-3- chloropropionamide in Solvent) pump_A Syringe Pump A reagent_A->pump_A reagent_B Reagent B (Lewis Acid Slurry) pump_B Syringe Pump B reagent_B->pump_B t_mixer pump_A->t_mixer Flow Rate A pump_B->t_mixer Flow Rate B reactor Heated Microreactor t_mixer->reactor bpr Back Pressure Regulator reactor->bpr Controlled Temp & Pressure collection Product Collection bpr->collection workup Quench & Work-up collection->workup

Caption: Conceptual workflow for the continuous flow synthesis of this compound.

Proposed Experimental Protocol:

  • Reagent Preparation:

    • Solution A: Prepare a solution of N-(3-hydroxyphenyl)-3-chloropropionamide in a suitable high-boiling point solvent (e.g., nitrobenzene or sulfolane).

    • Solution B: Prepare a slurry of the Lewis acid (e.g., aluminum chloride) in the same solvent.

  • System Setup:

    • Assemble the flow chemistry system as depicted in the workflow diagram, consisting of two syringe pumps, a T-mixer, a heated microreactor (e.g., a packed-bed or coil reactor), a back-pressure regulator, and a collection vessel.

    • Ensure all connections are secure and the system is leak-proof.

  • Reaction Execution:

    • Independently pump Solution A and Solution B into the T-mixer at controlled flow rates.

    • The combined stream immediately enters the heated microreactor maintained at a specific temperature.

    • The back-pressure regulator is used to maintain the system pressure, allowing for the use of solvents above their atmospheric boiling points.

    • The product stream is continuously collected in a vessel containing a quenching agent (e.g., cooled water or a dilute acid).

  • Work-up and Isolation:

    • The quenched reaction mixture is then subjected to standard extraction and purification procedures (e.g., liquid-liquid extraction, crystallization) to isolate the pure this compound.

Logical Relationship Diagram:

Logical_Relationship start Start reagent_prep Reagent Preparation start->reagent_prep flow_setup Flow System Setup reagent_prep->flow_setup parameter_optimization Parameter Optimization (Temp, Pressure, Res. Time) flow_setup->parameter_optimization run_reaction Continuous Reaction parameter_optimization->run_reaction collection_quench Product Collection & Quenching run_reaction->collection_quench analysis In-line/Off-line Analysis collection_quench->analysis workup_purification Work-up & Purification collection_quench->workup_purification analysis->parameter_optimization Feedback Loop final_product Final Product workup_purification->final_product

Caption: Logical workflow for developing a continuous flow synthesis process.

Quantitative Data Comparison

The following table summarizes a comparison between the traditional batch synthesis and a projected continuous flow synthesis of this compound. The data for the flow process are illustrative and based on the expected improvements offered by this technology.

ParameterTraditional Batch SynthesisProjected Continuous Flow Synthesis
Reaction Temperature 140-160 °C160-200 °C
Reaction Time/Residence Time 2-4 hours5-20 minutes
Lewis Acid (AlCl₃) Equivalents 3-51.5-2.5
Typical Yield 60-75%>85%
Purity (pre-purification) 85-95%>98%
Space-Time Yield (STY) LowHigh
Safety Profile High risk of thermal runawaySignificantly improved safety
Scalability ChallengingReadily scalable by numbering-up

Conclusion

The application of flow chemistry to the synthesis of this compound presents a significant opportunity to enhance the manufacturing process of this key pharmaceutical intermediate. The proposed continuous flow protocol offers the potential for higher yields, improved purity, and a superior safety profile compared to traditional batch methods. While the specific parameters would require experimental optimization, the principles outlined in these notes provide a solid foundation for the development of a robust and efficient continuous manufacturing process. This approach aligns with the principles of green chemistry by potentially reducing solvent and reagent usage and minimizing waste generation.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Hydroxy-3,4-dihydrocarbostyril

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 7-Hydroxy-3,4-dihydrocarbostyril.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions to improve yield and purity.

Question 1: Why is the yield of my this compound synthesis unexpectedly low?

Answer:

Low yields can arise from several factors throughout the synthetic process. A systematic review of your procedure is recommended. The most common culprits include:

  • Formation of Isomeric Byproducts: A significant challenge in the synthesis is the formation of the structural isomer, 5-hydroxy-3,4-dihydro-2(1H)-quinolinone, particularly during the intramolecular Friedel-Crafts alkylation of N-(3-hydroxyphenyl)-3-chloropropionamide.[1] The ratio of the desired 7-hydroxy isomer to the 5-hydroxy isomer can be approximately 3:2, inherently limiting the theoretical yield.[1]

  • Incomplete Reaction: The cyclization reaction may not have proceeded to completion. This can be due to:

    • Suboptimal Temperature: The reaction is often conducted at high temperatures (e.g., 140-180°C).[1][2] Insufficient heat may lead to an incomplete reaction.

    • Insufficient Reaction Time: Ensure the reaction is allowed to proceed for the recommended duration (e.g., 1 to 6 hours).[2][3]

    • Catalyst Inactivity: The Lewis acid catalyst (e.g., Aluminum chloride) may be old or have reduced activity due to moisture exposure.

  • Product Loss During Work-up and Purification: Significant amounts of the product can be lost during extraction and crystallization steps.[3]

Question 2: My final product is contaminated with an impurity that has a molecular weight two units lower than the desired product. What is this impurity and how can I remove it?

Answer:

This common impurity is 7-hydroxycarbostyril.[3] It contains a double bond in the dihydrocarbostyril ring system. This impurity can be particularly problematic as it can lead to the formation of further impurities in subsequent synthetic steps, for example, in the synthesis of aripiprazole.[3]

Standard crystallization techniques from various solvents have been reported to be ineffective at completely removing this impurity.[3] The most effective method for its removal is through catalytic hydrogenation . This process selectively reduces the double bond of the 7-hydroxycarbostyril impurity to the desired this compound.[3]

A common catalyst for this hydrogenation is Palladium on activated carbon (Pd/C).[3] The reaction is typically carried out with hydrogen gas under pressure. This purification step can significantly increase the purity of the final product to over 98%.[3]

Question 3: I am observing the formation of a significant amount of dark, insoluble material during the reaction. What is causing this and how can I minimize it?

Answer:

The formation of dark, insoluble material, often tar-like, can be an issue with Friedel-Crafts type reactions, which are often conducted under harsh conditions. This is likely due to side reactions and polymerization of starting materials or intermediates. To minimize this:

  • Control the Reaction Temperature: While high temperatures are necessary, excessive heat can promote side reactions. Maintain the temperature within the recommended range (e.g., 140-160°C).[2][3]

  • Ensure Proper Mixing: Efficient stirring is crucial to ensure even heat distribution and prevent localized overheating.

  • Purity of Starting Materials: Impurities in the starting materials, such as 3-aminophenol or 3-chloropropionyl chloride, can contribute to side product formation. Ensure the use of high-purity reagents.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most frequently cited method is the intramolecular Friedel-Crafts alkylation of N-(3-hydroxyphenyl)-3-chloropropionamide.[1] This involves a two-step process: first, the reaction of 3-aminophenol with 3-chloropropionyl chloride to form the N-(3-hydroxyphenyl)-3-chloropropionamide intermediate, followed by a Lewis acid-catalyzed cyclization to yield this compound.[2][3]

Q2: What are the typical reaction conditions for the cyclization step?

A2: The cyclization is typically carried out using a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[1][2] The reaction is often performed at elevated temperatures, ranging from 140°C to 210°C.[2][3] Some procedures involve a melt of aluminum chloride, sodium chloride, and potassium chloride.[2]

Q3: What is a suitable solvent for the crystallization of this compound?

A3: A mixture of 50% aqueous ethanol has been reported to be effective for the crystallization of the crude product.[3] The use of activated carbon during crystallization can also help to remove colored impurities.[3]

Q4: How can I monitor the progress of the reaction?

A4: High-Performance Liquid Chromatography (HPLC) is a suitable technique to monitor the consumption of the starting material and the formation of the product and any impurities.[3]

Quantitative Data Summary

ParameterValueConditions/NotesSource
Crude Yield 87%After initial precipitation and drying.[3]
Yield after Crystallization 70%Crystallized from 50% aqueous ethanol with activated carbon.[3]
Purity after Crystallization ~98%Contained ~2% of 7-hydroxycarbostyril impurity.[3]
Purity after Hydrogenation >99.9%Impurity 1 (7-hydroxycarbostyril) content reduced to 0.04%.[3]
Melting Point 237-238 °CAfter crystallization.[3]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on the reaction of 3-aminophenol with 3-chloropropionyl chloride followed by cyclization.

  • Preparation of 3-chloro-3'-hydroxypropioanilide:

    • Dissolve 3-aminophenol (0.4 mol) in 40 ml of dry acetone.

    • While cooling in a water bath, add a solution of 3-chloropropionyl chloride (0.2 mol) in 40 ml of dry acetone dropwise.

    • Heat the suspension to 50°C and stir for 1 hour.

    • Pour the reaction mixture into 300 ml of 1 M hydrochloric acid.

    • Add 150 ml of water and continue stirring at room temperature.

    • Collect the precipitated crystals by filtration and dry at 90°C.

  • Cyclization to this compound:

    • Mix the dried 3-chloro-3'-hydroxypropioanilide with aluminum chloride, sodium chloride, and potassium chloride.

    • Heat the mixture to 155-160°C for one hour.

    • Remove from heat and pour the mixture into 750 g of an ice-water mixture with stirring.

    • A solid will form. Collect the solid by filtration and wash with water.

    • Dry the crude product. The expected yield is approximately 87%.[3]

Protocol 2: Purification by Catalytic Hydrogenation

This protocol is for the removal of the 7-hydroxycarbostyril impurity.

  • Dissolution:

    • Dissolve the crude this compound containing the 7-hydroxycarbostyril impurity in methanol.

  • Hydrogenation:

    • Add a Pd/C catalyst (e.g., 2.35% Pd on carbon, 45% water content) to the solution.

    • Transfer the mixture to an autoclave.

    • Pressurize with hydrogen gas to 3.5 MPa.

    • Heat the mixture to 75-80°C with stirring for 7 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter off the catalyst.

    • Concentrate the filtrate under reduced pressure.

    • Cool the concentrated solution to -18°C to induce crystallization.

    • Collect the purified crystals by filtration. The expected purity is >99.9%.[3]

Visualizations

Synthesis_Workflow Start Starting Materials: 3-Aminophenol 3-Chloropropionyl Chloride Step1 Acylation in Acetone Start->Step1 Intermediate 3-chloro-3'-hydroxypropioanilide Step1->Intermediate Step2 Friedel-Crafts Cyclization (AlCl3, 155-160°C) Intermediate->Step2 Crude_Product Crude Product: This compound with Impurities Step2->Crude_Product Purification Purification: Crystallization (50% aq. EtOH) or Catalytic Hydrogenation Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting_Yield Problem Low Yield? Cause1 Isomer Formation (5-hydroxy isomer) Problem->Cause1 Yes Cause2 Incomplete Reaction Problem->Cause2 Yes Cause3 Product Loss During Work-up Problem->Cause3 Yes Solution1 Optimize reaction conditions to favor 7-isomer Cause1->Solution1 Solution2a Check Temperature Cause2->Solution2a Solution2b Check Reaction Time Cause2->Solution2b Solution2c Verify Catalyst Activity Cause2->Solution2c Solution3 Optimize extraction and crystallization procedures Cause3->Solution3

Caption: Troubleshooting guide for low yield in this compound synthesis.

Purification_Pathway Crude Crude Product (contains 7-hydroxycarbostyril) Hydrogenation Catalytic Hydrogenation (H2, Pd/C) Crude->Hydrogenation Pure Pure this compound (>99.9% Purity) Hydrogenation->Pure Impurity_Removed 7-hydroxycarbostyril is reduced to the desired product Hydrogenation->Impurity_Removed

Caption: Purification pathway for removing the 7-hydroxycarbostyril impurity.

References

reducing isomeric byproduct formation in 7-Hydroxy-3,4-dihydrocarbostyril synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address challenges encountered during the synthesis of 7-Hydroxy-3,4-dihydrocarbostyril, with a focus on minimizing isomeric byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its isomeric purity crucial?

A1: this compound (CAS 22246-18-0) is a key intermediate in the synthesis of several pharmaceutical compounds, most notably the atypical antipsychotic drug Aripiprazole. The presence of isomeric byproducts, such as 5-Hydroxy-3,4-dihydrocarbostyril, can lead to the formation of impurities in the final active pharmaceutical ingredient (API), complicating purification, reducing overall yield, and potentially affecting the safety and efficacy of the drug.[1][2][3] Therefore, controlling isomeric purity during its synthesis is of critical importance.

Q2: What are the primary isomeric byproducts formed during the synthesis?

A2: The two most common byproducts are:

  • 5-Hydroxy-3,4-dihydro-2(1H)-quinolinone: This is the major structural isomer formed during the cyclization step.[4]

  • 7-Hydroxycarbostyril: This impurity contains a double bond in the dihydrocarbostyril ring system and can arise from dehydrogenation during the reaction.[1]

Q3: What is the underlying cause of 5-hydroxy isomer formation?

A3: The formation of the 5-hydroxy isomer is a direct consequence of the reaction mechanism. The synthesis typically involves an intramolecular Friedel-Crafts alkylation of a precursor like N-(3-hydroxyphenyl)-3-chloropropionamide.[4] The hydroxyl and amide groups on the phenyl ring direct the cyclization to ortho positions. Since there are two non-equivalent ortho positions available for ring closure, the reaction yields a mixture of the desired 7-hydroxy product and the undesired 5-hydroxy isomer.[3][4]

Q4: What is the typical ratio of the desired 7-hydroxy isomer to the 5-hydroxy isomer?

A4: Under the traditional Mayer-Shigematsu cyclization conditions, the reaction typically yields a mixture of the 7-hydroxy and 5-hydroxy isomers in a ratio of approximately 3:2.[4]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis, with a focus on improving yield and purity.

Issue 1: High Percentage of 5-Hydroxy Isomer in the Crude Product
  • Potential Cause: The reaction conditions favor the formation of the thermodynamically competitive 5-hydroxy isomer. Standard high-temperature synthesis with aluminum chloride (AlCl₃) alone often leads to significant amounts of this byproduct.[4]

  • Recommended Solutions:

    • Modify the Catalyst System: The addition of alkali metal salts to the Lewis acid catalyst can alter the reaction's selectivity. A mixture of aluminum chloride, potassium chloride, and sodium chloride has been shown to allow the reaction to proceed at a slightly lower temperature and in a shorter timeframe, which can influence the isomer ratio.[4]

    • Introduce a Coordinating Solvent/Additive: The use of a coordinating agent like N,N-dimethylacetamide (DMAC) in conjunction with aluminum chloride has been reported.[2] This modification can change the nature of the catalytic species, potentially leading to improved regioselectivity. The reaction temperature for this method is typically lower (140-150 °C) than the traditional melt reaction.[2]

    • Consider Alternative Lewis Acids: While AlCl₃ is common, the bulkiness of the Lewis acid can influence stereoselectivity in Friedel-Crafts reactions.[5][6] Experimenting with bulkier Lewis acids could potentially increase steric hindrance at one of the ortho positions, thereby favoring the formation of the 7-hydroxy isomer. This remains an area for experimental optimization.

Issue 2: Presence of 7-Hydroxycarbostyril Impurity
  • Potential Cause: Dehydrogenation of the desired product can occur under the harsh, high-temperature conditions of the cyclization reaction.

  • Recommended Solution: This impurity can be effectively removed after the main reaction through a selective purification step. Catalytic hydrogenation using hydrogen gas with a Palladium on activated carbon (Pd/C) catalyst will reduce the double bond of the 7-hydroxycarbostyril impurity to yield the desired this compound, significantly improving the final product's purity.[1]

Issue 3: Low Overall Yield of the Desired Product
  • Potential Cause: Suboptimal reaction parameters or inefficient purification.

  • Recommended Solutions:

    • Temperature Control: The reaction is highly sensitive to temperature. Temperatures that are too high (>180 °C) can lead to charring and decomposition, while temperatures that are too low may result in an incomplete reaction.[4] Optimize the temperature within the reported ranges (140-180 °C) based on your specific catalyst system.

    • Reaction Time: Monitor the reaction's progress using an appropriate technique (e.g., Thin-Layer Chromatography - TLC) to ensure it runs to completion without prolonged heating that could promote side reactions.

    • Purification Efficiency: The separation of the 7-hydroxy and 5-hydroxy isomers can be challenging. Efficient crystallization is key. Using a 50% aqueous ethanol solution is a common method for purifying the crude product.[1] Multiple recrystallization steps may be necessary to achieve high purity.

Data Presentation: Comparison of Synthesis Conditions

The following table summarizes different reported conditions for the cyclization step. Note that direct, side-by-side comparative data on isomer ratios is limited in the literature; the information is based on claims from various sources.

Method Catalyst System Temperature Reaction Time Reported Advantages/Disadvantages Reference
Mayer-Shigematsu AlCl₃160–180 °C~1 hourFoundational method; significant formation of 5-hydroxy isomer (approx. 3:2 ratio).[4]
Shigematsu Refinement AlCl₃, KCl, NaCl155–165 °C~1 hourAllows for slightly lower reaction temperature and shorter time.[3][4]
DMAC Additive AlCl₃, N,N-dimethylacetamide140–150 °C5–6 hoursClaimed high yield and environmental friendliness.[2]

Experimental Protocols

Protocol 1: Synthesis of Precursor - N-(3-hydroxyphenyl)-3-chloropropionamide
  • Reaction Setup: In a suitable reaction vessel, dissolve 3-aminophenol in dried acetone.

  • Reagent Addition: While cooling the vessel in a water bath, add a solution of 3-chloropropionyl chloride in dried acetone dropwise to the 3-aminophenol solution.

  • Reaction: After the addition is complete, heat the resulting suspension to 50 °C and stir for 1 hour.

  • Work-up: Pour the reaction mixture into 1 M hydrochloric acid, add water, and continue stirring at room temperature.

  • Isolation: Collect the precipitated crystals by filtration, wash with water, and dry at 90 °C to yield the title compound.[1]

Protocol 2: Cyclization via Mayer-Shigematsu Cyclization
  • Reaction Setup: Thoroughly mix N-(3-hydroxyphenyl)-3-chloropropionamide with anhydrous aluminum chloride (AlCl₃), potassium chloride (KCl), and sodium chloride (NaCl).

  • Reaction: Heat the mixture in an oil bath to 155-160 °C and maintain this temperature for 1 hour.

  • Quenching: Remove the reaction from the heat and carefully pour the hot melt into an ice-water mixture while stirring vigorously.

  • Isolation: A solid will precipitate. Collect the crude product by filtration and wash it thoroughly with water.

  • Drying: Dry the crude product. The solid is a mixture of 7-hydroxy and 5-hydroxy isomers.[1]

Protocol 3: Purification via Recrystallization
  • Dissolution: Dissolve the crude product from Protocol 2 in 50% aqueous ethanol by heating. Activated carbon can be added to decolorize the solution.

  • Filtration: If activated carbon was used, perform a hot filtration to remove it.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by filtration, wash with a small amount of cold 50% ethanol, and dry to yield purified this compound.[1]

Protocol 4: Purification via Catalytic Hydrogenation (Removal of 7-hydroxycarbostyril)
  • Reaction Setup: Dissolve the this compound containing the unsaturated impurity in methanol in a high-pressure autoclave.

  • Catalyst Addition: Add a Pd/C catalyst (e.g., 5% Pd on carbon) to the solution.

  • Hydrogenation: Seal the autoclave, purge with hydrogen gas, and then pressurize to approximately 3.5 MPa. Heat the mixture to 75-80 °C with stirring for about 7 hours.

  • Work-up: After cooling, carefully vent the autoclave and filter the reaction mixture to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to induce precipitation. Cool the mixture and collect the highly pure this compound by filtration.[1]

Visualizations

Reaction Pathway Diagram

G cluster_start Starting Material cluster_catalyst Catalyst System cluster_products Products SM N-(3-hydroxyphenyl)- 3-chloropropionamide Catalyst AlCl₃ (Lewis Acid) High Temperature SM->Catalyst Intramolecular Friedel-Crafts Alkylation P1 This compound (Desired Product) Catalyst->P1  Cyclization at C6 (para to -OH) P2 5-Hydroxy-3,4-dihydrocarbostyril (Isomeric Byproduct) Catalyst->P2  Cyclization at C2 (ortho to -OH) G A Step 1: Synthesis of N-(3-hydroxyphenyl)-3-chloropropionamide B Step 2: Intramolecular Friedel-Crafts Cyclization A->B C Crude Product (Mixture of Isomers) B->C D Step 3 (Optional): Catalytic Hydrogenation (If 7-hydroxycarbostyril is present) C->D Impurity Check E Step 4: Purification by Recrystallization C->E If no hydrogenation needed D->E F Final Product: Pure this compound E->F G Start Analyze Crude Product (HPLC/TLC) Q1 High % of 5-Hydroxy Isomer? Start->Q1 A1_Yes Modify Catalyst System (e.g., add NaCl/KCl) Consider DMAC additive Q1->A1_Yes Yes Q2 7-Hydroxycarbostyril Present? Q1->Q2 No A1_Yes->Q2 A2_Yes Perform Catalytic Hydrogenation (Pd/C) Q2->A2_Yes Yes Q3 Low Overall Yield? Q2->Q3 No A2_Yes->Q3 A3_Yes Optimize Temp. & Time Improve Recrystallization Technique Q3->A3_Yes Yes End Proceed to Final Purification Q3->End No A3_Yes->End

References

Technical Support Center: Separation of 7-Hydroxy and 5-Hydroxy Dihydrocarbostyril Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the separation of 7-hydroxy and 5-hydroxy isomers of dihydrocarbostyril.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of 7-hydroxy and 5-hydroxy dihydrocarbostyril isomers challenging?

The separation of these positional isomers is challenging due to their very similar physicochemical properties. Both have the same molecular formula (C₉H₉NO₂) and molecular weight (163.17 g/mol ), and their structural similarity results in comparable polarity, solubility, and pKa values.[1][2] This makes it difficult to achieve baseline separation using standard chromatographic or recrystallization techniques. A historical synthesis method involving the heating of N-(3-hydroxyphenyl)-3-chloropropionamide with aluminum chloride is known to produce a mixture of both isomers, making their subsequent separation a critical purification step.[3]

Q2: What are the primary analytical techniques for separating these isomers?

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common and effective techniques for separating positional isomers of hydroxylated aromatic compounds.[4][5][6][7][8][9] Supercritical Fluid Chromatography (SFC) has also shown promise for separating polar aromatic isomers and can be a valuable alternative.[1][] Capillary Electrophoresis (CE) can also be employed, particularly for charged analytes.

Q3: How does mobile phase pH affect the separation of these phenolic isomers?

Q4: Can recrystallization be used to separate the 7-hydroxy and 5-hydroxy isomers?

Recrystallization is a potential method for purification, but its success depends on a significant difference in the solubility of the two isomers in a particular solvent.[15][16][17][18] Given their structural similarity, finding a solvent that selectively crystallizes one isomer while keeping the other in solution can be challenging. A systematic solvent screening is necessary to determine the feasibility of this method.

Troubleshooting Guides

HPLC/UPLC Method Development and Troubleshooting

Issue 1: Poor or No Resolution of Isomer Peaks

Potential Cause Troubleshooting Steps
Inappropriate Column Chemistry 1. Switch Column Type: If a standard C18 column is not providing separation, consider columns with different selectivities. Phenyl-hexyl or biphenyl columns can offer alternative π-π interactions, which are beneficial for separating aromatic positional isomers. Porous graphitic carbon (PGC) columns are also excellent for separating structural isomers.[1][19]
Suboptimal Mobile Phase pH 1. pH Screening: Perform a pH screening study using a range of buffered mobile phases (e.g., pH 3 to 8). A pH near the pKa of the phenolic hydroxyl group will likely yield the best selectivity.[12][13] 2. Buffer Selection: Use a buffer with a pKa close to the desired mobile phase pH for stable and reproducible results.[12] Common buffers for reversed-phase HPLC include phosphate, acetate, and formate.[12] For LC-MS compatibility, use volatile buffers like formic acid, acetic acid, or ammonium acetate/formate.[20][21]
Incorrect Organic Modifier 1. Solvent Comparison: Evaluate both acetonitrile and methanol as the organic modifier. The choice of solvent can influence selectivity for closely related compounds.[22]
Inadequate Temperature Control 1. Temperature Optimization: Vary the column temperature (e.g., from 25°C to 50°C). Temperature can affect selectivity and viscosity of the mobile phase, which in turn impacts resolution.[4][23][24][25][26]

Issue 2: Peak Tailing

Potential Cause Troubleshooting Steps
Secondary Interactions with Residual Silanols 1. Adjust Mobile Phase pH: Lowering the pH (e.g., to pH 3) can suppress the ionization of residual silanols on the silica-based stationary phase, reducing peak tailing for basic compounds. 2. Use a Modern, High-Purity Column: Newer, end-capped columns have fewer accessible silanols. 3. Add a Competing Base: A small amount of a competing base (e.g., triethylamine) can be added to the mobile phase to block active silanol sites.
Column Overload 1. Reduce Sample Concentration: Dilute the sample and inject a smaller volume to see if peak shape improves.[27]
Incompatible Sample Solvent 1. Match Sample Solvent to Mobile Phase: Dissolve the sample in the initial mobile phase composition to avoid peak distortion.[28]

Issue 3: Split Peaks

Potential Cause Troubleshooting Steps
Co-elution of Isomers 1. Optimize Separation: If the split peak is actually two closely eluting isomers, further method optimization (as described in "Poor or No Resolution") is required. Injecting a smaller sample volume may help to distinguish between two separate peaks and a true split peak.[29]
Column Void or Contamination 1. Flush the Column: Reverse-flush the column with a strong solvent. 2. Replace the Column: If flushing does not resolve the issue, the column may be irreversibly damaged and need replacement.[30]
Sample Solvent Incompatibility 1. Prepare Sample in Mobile Phase: Ensure the sample is dissolved in a solvent that is of equal or weaker elution strength than the mobile phase.[27][28]

Experimental Protocols

Protocol 1: HPLC Method Development for Isomer Separation
  • Column Selection:

    • Start with a high-purity, end-capped C18 column (e.g., 100 mm x 4.6 mm, 2.7 µm).

    • If separation is not achieved, screen a phenyl-hexyl and a biphenyl column of similar dimensions.

  • Mobile Phase Preparation:

    • Aqueous Phase (A): Prepare 10 mM buffer solutions at various pH values (e.g., pH 3.0 with phosphate buffer, pH 4.5 with acetate buffer, pH 7.0 with phosphate buffer).

    • Organic Phase (B): Acetonitrile or Methanol.

  • Initial Gradient Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Gradient: 5-95% B over 15 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes.

    • Detection: UV at 280 nm.

  • Optimization:

    • Inject a standard mixture of the 7-hydroxy and 5-hydroxy isomers.

    • Evaluate the chromatograms for resolution at each pH.

    • If partial separation is observed, optimize the gradient slope and temperature to improve resolution.

    • If no separation is achieved, switch to a different column chemistry and repeat the pH screening.

Protocol 2: Recrystallization for Isomer Enrichment
  • Solvent Screening:

    • In small test tubes, test the solubility of the isomer mixture in a range of solvents (e.g., ethanol, methanol, ethyl acetate, toluene, water, and mixtures thereof) at room temperature and at boiling point.

    • An ideal solvent will completely dissolve the mixture at boiling point but show poor solubility at room temperature, leading to crystal formation upon cooling.[15][16][17][18]

  • Recrystallization Procedure:

    • Dissolve the impure solid in the minimum amount of boiling solvent.[16]

    • If colored impurities are present, they can be removed by adding activated charcoal and performing a hot filtration.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[15]

    • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

    • Dry the crystals and analyze their purity by HPLC.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis & Initial State cluster_separation Separation Techniques cluster_analysis Analysis & Outcome Synthesis Synthesis of Dihydrocarbostyril Mixture Mixture of 7-OH and 5-OH Isomers Synthesis->Mixture HPLC HPLC / UPLC Mixture->HPLC Recrystallization Recrystallization Mixture->Recrystallization Purity_Analysis Purity Analysis (HPLC/UPLC) HPLC->Purity_Analysis Recrystallization->Purity_Analysis Pure_7OH Pure 7-OH Isomer Purity_Analysis->Pure_7OH Pure_5OH Pure 5-OH Isomer Purity_Analysis->Pure_5OH

Caption: Workflow for the separation and purification of dihydrocarbostyril isomers.

HPLC_Troubleshooting_Logic Start Poor Isomer Resolution Check_Column Change Column Chemistry? (e.g., C18 -> Phenyl) Start->Check_Column Check_pH Optimize Mobile Phase pH? Check_Column->Check_pH No Improvement Success Baseline Separation Achieved Check_Column->Success Improved Check_Solvent Change Organic Solvent? (ACN vs. MeOH) Check_pH->Check_Solvent No Improvement Check_pH->Success Improved Check_Temp Optimize Temperature? Check_Solvent->Check_Temp No Improvement Check_Solvent->Success Improved Check_Temp->Success Improved Failure Resolution Still Inadequate Check_Temp->Failure No Improvement

Caption: Decision tree for troubleshooting poor HPLC isomer separation.

References

Technical Support Center: Purification of 7-Hydroxy-3,4-dihydrocarbostyril by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 7-Hydroxy-3,4-dihydrocarbostyril via recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the most commonly recommended solvent system for the recrystallization of this compound?

A common and often effective solvent system for the recrystallization of crude this compound is 50% aqueous ethanol.[1] Activated carbon can also be added during this process to help remove colored impurities.[1]

Q2: What are the major impurities to consider when purifying this compound?

The primary impurities of concern are:

  • 7-hydroxycarbostyril: This impurity has a molecular weight that is two units lower than the desired product and contains a double bond. It can be challenging to remove by recrystallization alone.[1]

  • 5-hydroxy-3,4-dihydro-2(1H)-quinolinone: This is a structural isomer that can form as a byproduct during the synthesis of this compound.[2]

Q3: What level of purity can I expect after recrystallization?

While recrystallization can improve purity, achieving greater than 98% purity can be difficult if significant amounts of 7-hydroxycarbostyril are present.[1] In some cases, even after recrystallization from 50% aqueous ethanol, the product may still contain around 2% of this impurity.[1] For higher purity, alternative methods like catalytic hydrogenation to reduce the double bond in the 7-hydroxycarbostyril impurity may be necessary.[1]

Q4: Have other solvents been explored for recrystallization?

Yes, a range of other solvents and mixtures have been investigated, including water, ethyl acetate, 80% aqueous ethanol, 1-butanol, isobutylmethylketone, methanol, 2-propanol, ethanol, and dichloromethane. However, these have been reported to be largely unsuccessful in effectively removing the 7-hydroxycarbostyril impurity.[1]

Experimental Protocol: Recrystallization from 50% Aqueous Ethanol

This protocol outlines the general steps for the recrystallization of this compound.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized water

  • Activated carbon (optional)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Condenser

  • Buchner funnel and flask

  • Filter paper

Procedure:

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. For every gram of crude product, start by adding a sufficient volume of 50% aqueous ethanol. Heat the mixture to a gentle boil with stirring to dissolve the solid.

  • Solvent Addition: If the solid is not completely dissolved, add small portions of the hot 50% aqueous ethanol until a clear solution is obtained. Avoid adding a large excess of solvent to maximize yield.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon to the solution, then reheat to boiling for a few minutes.

  • Hot Filtration (if activated carbon was used): If activated carbon was used, perform a hot filtration to remove it. This should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin during this time. For maximum yield, the flask can then be placed in an ice bath.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold 50% aqueous ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight. The melting point of pure this compound is reported to be in the range of 237-238°C.[1]

Quantitative Data Summary

ParameterValueSource
Recommended Solvent50% Aqueous Ethanol[1]
Reported Yield~70% of theoretical[1]
Melting Point237-238 °C[1]
Common Impurity7-hydroxycarbostyril[1]
Post-Recrystallization PurityCan be >98%, but may contain ~2% 7-hydroxycarbostyril[1]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Oiling Out The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated.Reheat the solution to dissolve the oil. Add a small amount of additional hot solvent and allow it to cool more slowly.[3][4]
No Crystal Formation Too much solvent was used, or the solution is supersaturated and requires nucleation.Try scratching the inside of the flask with a glass rod or adding a seed crystal. If that fails, evaporate some of the solvent and attempt to cool again.[3][5][6]
Poor Yield Too much solvent was used, leading to significant loss of product in the mother liquor. The crystals were washed with solvent that was not cold enough.Concentrate the mother liquor and cool to obtain a second crop of crystals. Always use ice-cold solvent for washing.[5][7]
Persistent Impurities The impurity has very similar solubility properties to the desired compound.Consider alternative purification techniques such as column chromatography or a chemical purification step like catalytic hydrogenation for impurities like 7-hydroxycarbostyril.[1]
Rapid Crystallization The solution is too concentrated or cooled too quickly, trapping impurities.Reheat the solution, add a small amount of additional hot solvent, and allow for slower cooling.[5]

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization & Isolation A Add Crude Product and 50% aq. Ethanol B Heat to Boiling A->B C Add Activated Carbon (Optional) B->C If solution is colored E Slow Cooling to Room Temp B->E If solution is clear D Hot Filtration (if C is done) C->D D->E F Ice Bath Cooling E->F G Vacuum Filtration F->G H Wash with Cold Solvent G->H I Dry Crystals H->I Troubleshooting_Guide cluster_oiling Oiling Out cluster_no_crystals No Crystals Form cluster_low_yield Low Yield Start Problem Encountered During Recrystallization Reheat Reheat Solution Start->Reheat Scratch Scratch Flask / Add Seed Start->Scratch Concentrate Concentrate Mother Liquor Start->Concentrate AddSolvent Add More Hot Solvent Reheat->AddSolvent SlowCool Cool Slowly AddSolvent->SlowCool Evaporate Evaporate Some Solvent Scratch->Evaporate If unsuccessful Recool Cool Again Evaporate->Recool SecondCrop Obtain Second Crop Concentrate->SecondCrop

References

Technical Support Center: Catalytic Hydrogenation for Purifying 7-Hydroxy-3,4-dihydrocarbostyril

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals utilizing catalytic hydrogenation to purify 7-Hydroxy-3,4-dihydrocarbostyril, a key intermediate in the synthesis of aripiprazole. This resource provides detailed experimental protocols, troubleshooting advice, and frequently asked questions to ensure a successful and efficient purification process.

Experimental Protocols

The primary goal of this procedure is the selective catalytic hydrogenation of the residual impurity, 7-hydroxycarbostyril, to the desired product, this compound, thereby achieving high purity.[1]

Materials and Equipment:
  • Crude this compound containing 7-hydroxycarbostyril impurity

  • Palladium on activated carbon (Pd/C) catalyst (e.g., 2.35% Pd, ~45% water content)[1]

  • Methanol

  • Hydrogen gas (high purity)

  • Autoclave or a suitable high-pressure hydrogenation reactor

  • Filtration apparatus (e.g., Buchner funnel, filter paper)

  • Rotary evaporator

  • High-Performance Liquid Chromatography (HPLC) system for purity analysis

Procedure:
  • Reaction Setup:

    • In a suitable autoclave, dissolve the crude this compound in methanol. A typical concentration is approximately 73 g/L.[1]

    • Add the Pd/C catalyst to the solution. The catalyst loading is typically around 4% by weight relative to the crude starting material.[1]

  • Hydrogenation:

    • Seal the autoclave and purge the system with an inert gas (e.g., nitrogen or argon) before introducing hydrogen to remove any residual oxygen.

    • Pressurize the reactor with hydrogen gas to 3.5 MPa.[1]

    • Heat the reaction mixture to 75-80 °C with vigorous stirring.[1]

    • Maintain these conditions for approximately 7 hours.[1]

    • Monitor the reaction progress by taking aliquots (if the reactor setup allows) and analyzing them by HPLC to confirm the disappearance of the 7-hydroxycarbostyril impurity.

  • Work-up and Isolation:

    • After the reaction is complete, allow the autoclave to cool to room temperature and carefully vent the excess hydrogen gas. Purge the system with an inert gas.

    • Filter the reaction mixture to remove the Pd/C catalyst. The catalyst should be handled with care as it can be pyrophoric upon exposure to air, especially when dry.[2] It is recommended to keep the catalyst wet.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Cool the concentrated solution (e.g., to -18 °C) to induce crystallization of the purified product.[1]

    • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Purity Analysis:

    • Determine the purity of the final product using HPLC. The target purity is typically greater than 99.5%.[1]

Data Presentation

ParameterValueReference
Starting Material This compound with 6% 7-hydroxycarbostyril[1]
Solvent Methanol[1]
Catalyst 2.35% Pd on activated carbon (with 45% water)[1]
Catalyst Loading ~4% w/w (relative to starting material)[1]
Hydrogen Pressure 3.5 MPa[1]
Temperature 75-80 °C[1]
Reaction Time 7 hours[1]
Final Purity (HPLC) >99.9%[1]
Impurity 1 Content 0.04%[1]
Yield ~77.5% (first crop)[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Conversion Inactive Catalyst: The Pd/C catalyst may be old, have been improperly stored, or been deactivated.- Use a fresh batch of catalyst.- Ensure the catalyst has been stored under appropriate conditions (e.g., away from air and moisture).- Consider using a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C), though this may affect selectivity.[3]
Catalyst Poisoning: Impurities in the starting material, solvent, or hydrogen gas can poison the catalyst. Sulfur, nitrogen, and halogen compounds are common poisons.[4]- Ensure the purity of the starting material and solvents.- Use high-purity hydrogen gas.- If catalyst poisoning is suspected, increasing the catalyst loading may help, but it is preferable to identify and remove the source of contamination.
Insufficient Hydrogen Pressure: The pressure may be too low for the reaction to proceed efficiently.- Ensure the system is properly sealed and holding the target pressure.- For more resistant substrates, a higher pressure may be required.
Inadequate Agitation: Poor mixing can lead to mass transfer limitations, preventing efficient contact between the substrate, hydrogen, and catalyst.- Increase the stirring speed to ensure the catalyst is well suspended in the reaction mixture.
Incomplete Reaction Insufficient Reaction Time: The reaction may not have been allowed to run to completion.- Monitor the reaction progress using TLC or HPLC and extend the reaction time until the starting material is consumed.
Suboptimal Temperature: The reaction temperature may be too low.- Gradually increase the reaction temperature within the recommended range (75-80 °C), while monitoring for any potential side reactions.
Formation of Byproducts Over-reduction: Although the aromatic ring in this compound is relatively stable, harsh conditions (very high pressure, temperature, or a highly active catalyst) could potentially lead to its reduction.- Adhere to the recommended reaction conditions.- If over-reduction is observed, consider lowering the temperature or pressure.
Side Reactions of the Hydroxyl Group: The phenolic hydroxyl group could potentially undergo side reactions under certain conditions, though this is less likely under typical hydrogenation conditions.- Ensure the reaction is carried out under neutral conditions. The use of acidic or basic additives is generally not required for this transformation.
Difficulty in Catalyst Filtration Fine Catalyst Particles: The Pd/C catalyst particles may be too fine, leading to slow filtration and potential contamination of the product.- Filter the reaction mixture through a pad of Celite® to aid in the removal of fine catalyst particles.
Product Isolation Issues Poor Crystallization: The product may not crystallize easily from the reaction solvent.- Concentrate the solution further before cooling.- Try adding a co-solvent or an anti-solvent to induce crystallization.- Scratch the inside of the flask with a glass rod to provide nucleation sites.

Frequently Asked Questions (FAQs)

Q1: Why is catalytic hydrogenation used to purify this compound?

A1: Catalytic hydrogenation is a highly selective method for reducing the double bond in the impurity, 7-hydroxycarbostyril, to form the desired this compound, without affecting other functional groups in the molecule under controlled conditions. This allows for a significant increase in the purity of the final product, which is crucial for its use in pharmaceutical synthesis.[1]

Q2: What is the role of the activated carbon support for the palladium catalyst?

A2: Activated carbon provides a high surface area for the palladium nanoparticles to be dispersed upon. This high dispersion maximizes the number of active catalytic sites available for the reaction, leading to a more efficient hydrogenation process.

Q3: Can other catalysts be used for this reaction?

A3: While Pd/C is a common and effective catalyst for this type of reduction, other catalysts like platinum on carbon (Pt/C) or Raney nickel could potentially be used. However, the reaction conditions would need to be re-optimized, and the selectivity for the desired reaction over potential side reactions would need to be carefully evaluated. For this specific purification, Pd/C has been shown to be effective.[1]

Q4: What are the safety precautions to consider during catalytic hydrogenation?

A4: The primary hazards are associated with the use of flammable hydrogen gas under pressure and the pyrophoric nature of the Pd/C catalyst.[2] Ensure the high-pressure reactor is properly maintained and operated. The catalyst, especially after the reaction, can ignite spontaneously in air, particularly when dry.[2] It should be handled in a wet state and in an inert atmosphere whenever possible. Always work in a well-ventilated area and have appropriate fire safety equipment readily available.

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be monitored by taking small samples from the reaction mixture at different time intervals (if the reactor design permits) and analyzing them by High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC). The disappearance of the peak corresponding to 7-hydroxycarbostyril and the increase in the peak area of this compound will indicate the progress of the reaction.

Visualizations

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Hydrogenation cluster_workup Work-up & Isolation cluster_analysis Analysis start Start dissolve Dissolve Crude Product in Methanol start->dissolve add_catalyst Add Pd/C Catalyst dissolve->add_catalyst seal_purge Seal Reactor & Purge add_catalyst->seal_purge pressurize Pressurize with H₂ seal_purge->pressurize heat_stir Heat (75-80°C) & Stir pressurize->heat_stir react React for 7 hours heat_stir->react cool_vent Cool & Vent react->cool_vent filter_catalyst Filter Catalyst cool_vent->filter_catalyst concentrate Concentrate Filtrate filter_catalyst->concentrate crystallize Crystallize Product concentrate->crystallize collect_dry Collect & Dry Product crystallize->collect_dry hplc HPLC Analysis collect_dry->hplc end End hplc->end Troubleshooting_Logic cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_outcome Outcome start Low or No Conversion? catalyst_activity Check Catalyst Activity (Use fresh catalyst) start->catalyst_activity Yes pressure Verify H₂ Pressure start->pressure No catalyst_poisoning Check for Poisoning (Purify reagents) catalyst_activity->catalyst_poisoning catalyst_poisoning->pressure failure Re-evaluate Strategy catalyst_poisoning->failure agitation Ensure Adequate Agitation pressure->agitation temperature Optimize Temperature agitation->temperature time Extend Reaction Time temperature->time success Successful Conversion time->success

References

Technical Support Center: Troubleshooting 7-Hydroxy-3,4-dihydrocarbostyril Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common issues encountered during the synthesis of 7-Hydroxy-3,4-dihydrocarbostyril, a key intermediate in the manufacturing of pharmaceuticals like aripiprazole. The following FAQs and guides address specific challenges to help optimize reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is my yield of this compound low, even when my starting material, N-(3-hydroxyphenyl)-3-chloropropionamide, is fully consumed?

A1: A common reason for low yields of the desired product is the concurrent formation of a structural isomer, 5-hydroxy-3,4-dihydro-2(1H)-quinolinone.[1] The intramolecular Friedel-Crafts cyclization step is governed by the directing effects of the hydroxyl (-OH) and amide groups on the aromatic ring. This can lead to a product mixture of the 7-hydroxy and 5-hydroxy isomers, sometimes in a ratio of approximately 3:2.[1] Therefore, even with complete consumption of the starting material, a significant portion may have been converted to the undesired isomer, reducing the isolated yield of the target compound.

Q2: My reaction mixture turned into a dark, tarry substance. What is the likely cause and how can I prevent it?

A2: The formation of a dark, tarry mixture is typically a result of decomposition or polymerization caused by excessive reaction temperatures.[2][3] The Friedel-Crafts cyclization often requires high heat (140-180°C) to proceed, but overheating can easily lead to charring.[1][4]

Recommended Solutions:

  • Strict Temperature Control: Use a well-calibrated heating mantle with a thermocouple to maintain the temperature within the optimal range (e.g., 155-165°C).[5][6]

  • Gradual Heating: Increase the temperature slowly to the target setpoint to avoid sudden exotherms.

  • Efficient Stirring: Ensure the reaction mixture is stirred vigorously to promote even heat distribution. For large-scale reactions that may become viscous, consider adding a high-boiling solvent like N,N-dimethylacetamide (DMAC) to maintain a stirrable liquid.[6]

Q3: My analysis shows an impurity with a molecular weight two units less than my product. What is this impurity and how can it be removed?

A3: This common impurity is 7-hydroxycarbostyril, the dehydrogenated analog of your target compound.[5] It can form under the harsh, high-temperature conditions of the cyclization reaction. This impurity can be problematic in subsequent synthetic steps.[5] A patented method for removing this impurity involves a selective purification step after the main synthesis. The crude product containing 7-hydroxycarbostyril can be subjected to catalytic hydrogenation (e.g., using hydrogen gas with a Palladium on carbon catalyst), which reduces the double bond of the impurity to yield the desired this compound.[5]

Q4: The cyclization reaction is very sluggish or incomplete. What factors should I investigate?

A4: An incomplete or stalled reaction can be attributed to several factors related to reagents and reaction conditions.

  • Inactive Catalyst: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is highly hygroscopic. If it is old or has been exposed to moisture, its activity will be significantly reduced. Always use fresh, anhydrous AlCl₃.[2]

  • Insufficient Catalyst: The molar ratio of catalyst to substrate is critical. Ratios of 1:3 to 1:5 of the substrate to AlCl₃ are often employed.[4][6]

  • Low Temperature: While overheating is a risk, a temperature that is too low will result in an impractically slow reaction rate. Ensure your reaction reaches the required temperature (typically >140°C).[4]

  • Impure Starting Materials: Impurities in the N-(3-hydroxyphenyl)-3-chloropropionamide can inhibit the reaction.[2][7] Ensure the starting material is pure before proceeding to the cyclization step.

  • Insufficient Reaction Time: These reactions can take several hours to reach completion.[4][6] Monitor the reaction's progress using an appropriate technique like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure it has run to completion.[2]

Q5: My large-scale reaction solidified, making the workup and quenching process hazardous. How can this be avoided?

A5: This is a known challenge for this reaction, particularly when run as a high-temperature melt.[6] The solidification of the reaction mass upon cooling makes it difficult to handle and quench safely. A practical solution is to include a small amount of a high-boiling point, inert solvent or additive. The addition of N,N-dimethylacetamide (DMAC) has been shown to help maintain a readily stirred liquid or slurry at reaction temperature, which facilitates better process control and a safer workup.[6]

Troubleshooting Summary

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product Formation of 5-hydroxy isomer.[1]Optimize reaction conditions to favor 7-position cyclization (can be difficult); develop a robust chromatographic or crystallization method to separate isomers.
Incomplete reaction.[2][7]Use fresh, anhydrous AlCl₃; ensure sufficient reaction time and temperature; monitor by TLC/HPLC.
Dark, Tarry Reaction Mixture Reaction temperature was too high, causing decomposition.[2][3]Implement strict temperature control with a thermocouple; ensure uniform heating with vigorous stirring.
Presence of 7-hydroxycarbostyril Impurity Dehydrogenation of the product under harsh conditions.[5]Purify the final product via catalytic hydrogenation to reduce the impurity's double bond.[5]
Reaction Solidification on Large Scale The reaction is run as a melt which solidifies on cooling.[6]Add a high-boiling co-solvent like N,N-dimethylacetamide (DMAC) to maintain a stirrable mixture.[6]

Comparative Data on Cyclization Conditions

Substrate:AlCl₃ Ratio (mol) Temperature (°C) Time (h) Solvent/Additive Reported Yield Reference
1 : 5155 - 1654None (melt)~61% (pure)[6]
1 : 3-4140 - 1505 - 6DMACHigh (unspecified)[4]
Not specified155 - 1601NaCl, KCl70% (pure)[5]
1 : 5155 - 1654DMAC~62% (pure)[6]

Experimental Protocols

Protocol 1: Synthesis of N-(3-hydroxyphenyl)-3-chloropropionamide (Intermediate)

  • 1. Dissolve 3-aminophenol (1 equivalent) in a suitable dry solvent (e.g., acetone or ethyl acetate) in a reaction flask equipped with a stirrer and a dropping funnel.[4][5]

  • 2. Cool the solution in a water bath.[5]

  • 3. Add a solution of 3-chloropropionyl chloride (0.5 to 1 equivalent, depending on the specific literature procedure) dissolved in the same dry solvent dropwise to the cooled 3-aminophenol solution while stirring. Maintain the temperature between 25-35°C.[4]

  • 4. After the addition is complete, continue stirring for 1-4 hours.[4][5]

  • 5. Process the reaction mixture. This may involve pouring it into dilute hydrochloric acid to precipitate the product.[5]

  • 6. Collect the precipitated solid by filtration, wash with water, and dry to yield the intermediate product.

Protocol 2: Synthesis of this compound (Cyclization)

  • 1. In a reactor equipped for high-temperature reactions, charge the intermediate N-(3-hydroxyphenyl)-3-chloropropionamide (1 equivalent) and anhydrous aluminum chloride (AlCl₃) (3-5 equivalents).[4][6] Optionally, an additive like DMAC (0.5 equivalents) can be included to improve stirrability.[6]

  • 2. Heat the reaction mixture under vigorous stirring to 155-165°C.[6]

  • 3. Maintain the reaction at this temperature for 1-4 hours, monitoring for completion.[5][6]

  • 4. Cool the reaction mixture to approximately 50-80°C.[4][6]

  • 5. Carefully quench the reaction by slowly pouring the mixture into a large volume of an ice-water mixture or cold dilute HCl with vigorous stirring.[5][6] A red-violet solid complex with AlCl₃ may form.[6]

  • 6. The crude product precipitates. Collect the solid by filtration and wash thoroughly with water.

  • 7. For purification, recrystallize the crude solid from a solvent such as 50% aqueous ethanol.[5] Activated carbon can be used to decolorize the solution.

Visualizations

G cluster_0 Step 1: Amidation cluster_1 Step 2: Cyclization cluster_2 Step 3: Purification A 3-Aminophenol + 3-Chloropropionyl Chloride B Reaction in Dry Acetone/Ethyl Acetate A->B C Precipitation & Filtration B->C D N-(3-hydroxyphenyl)- 3-chloropropionamide C->D E Intermediate + AlCl3 D->E F Heat (155-165°C) E->F G Quench in Ice-Water F->G H Crude Product G->H I Recrystallization (aq. Ethanol) H->I J Optional: Catalytic Hydrogenation (to remove impurity) H->J K Pure 7-Hydroxy-3,4- dihydrocarbostyril I->K J->K

Caption: General experimental workflow for the synthesis of this compound.

G Start Start: Low Conversion Rate or Low Yield Observed Q1 Is starting material fully consumed? Start->Q1 A1_Yes High probability of 5-hydroxy isomer formation. Solution: - Confirm with NMR/MS. - Develop separation method. Q1->A1_Yes Yes A1_No Incomplete Reaction Q1->A1_No No Q3 Is an impurity with Mass = (Product - 2) detected? A1_Yes->Q3 Q2 What does the mixture look like? A1_No->Q2 A2_Tarry Decomposition due to excessive heat. Solution: - Verify temperature control. - Ensure even stirring. Q2->A2_Tarry Dark & Tarry A2_Normal Possible Catalyst or Reagent Issue. Solution: - Use fresh, anhydrous AlCl3. - Check purity of starting material. - Increase reaction time. Q2->A2_Normal Normal Appearance A2_Tarry->Q3 A2_Normal->Q3 A3_Yes 7-hydroxycarbostyril formed. Solution: - Purify final product via catalytic hydrogenation. Q3->A3_Yes Yes

Caption: Logical troubleshooting flow for low conversion rates in the synthesis.

References

Technical Support Center: Optimization of Friedel-Crafts Cyclization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the optimization of Friedel-Crafts cyclization reactions. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols. Our aim is to help you overcome common challenges and successfully optimize your intramolecular Friedel-Crafts reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Issue 1: Low or No Product Yield

Q1: My Friedel-Crafts cyclization is resulting in a low yield or failing completely. What are the most common causes?

A1: Low or no yield in intramolecular Friedel-Crafts reactions can be attributed to several factors, primarily related to the catalyst, substrate, and reaction conditions. Here are the most common culprits:

  • Catalyst Inactivity: Lewis acid catalysts, such as aluminum chloride (AlCl₃), are extremely sensitive to moisture. Any water in your solvent, glassware, or reagents will react with and deactivate the catalyst. It is crucial to maintain strictly anhydrous (dry) conditions throughout the experiment.

  • Insufficient Catalyst: In Friedel-Crafts acylation, the ketone product can form a stable complex with the Lewis acid catalyst. This complexation effectively removes the catalyst from the reaction cycle. Therefore, a stoichiometric amount (or even an excess) of the catalyst is often required to drive the reaction to completion.[1]

  • Deactivated Aromatic Ring: The presence of strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H, -COOH, -COR) on the aromatic ring deactivates it towards electrophilic aromatic substitution, which can prevent the cyclization from occurring.[2]

  • Substrate Limitations: Aromatic compounds containing amine (-NH₂) or alcohol (-OH) groups can react with the Lewis acid catalyst, leading to its deactivation and preventing the desired cyclization.

  • Inappropriate Reaction Temperature: The reaction temperature is a critical parameter. Some reactions require heating to overcome the activation energy, while excessively high temperatures can lead to side reactions and decomposition of the starting material or product.[3]

Q2: I am observing the formation of multiple products or isomers. How can I improve the selectivity of my reaction?

A2: The formation of multiple products is a common challenge, particularly in Friedel-Crafts alkylations, but can also occur in acylations depending on the substrate and conditions.

  • Regioisomer Formation: The position of cyclization is directed by the electronic and steric properties of the substituents on the aromatic ring. Ortho- and para-directing groups will favor cyclization at these positions. The choice of solvent can also influence the ratio of kinetic versus thermodynamic products. For instance, in the acylation of naphthalene, non-polar solvents like carbon disulfide favor the alpha-product (kinetic), while polar solvents like nitrobenzene favor the beta-product (thermodynamic).[4]

  • Polyalkylation (in Friedel-Crafts Alkylation): The alkyl group introduced onto the aromatic ring is an activating group, making the product more reactive than the starting material. This can lead to further alkylation. Using a large excess of the aromatic compound can help to minimize this side reaction. Friedel-Crafts acylation is generally preferred for introducing alkyl chains (via subsequent reduction) as the acyl group is deactivating, preventing over-acylation.[5]

Q3: My reaction mixture is turning dark and forming a tarry substance. What is causing this and how can I prevent it?

A3: The formation of dark, tarry materials is usually an indication of side reactions and decomposition.

  • Excessive Reaction Temperature: Overheating the reaction mixture can lead to polymerization and decomposition of the starting materials and products. Careful control of the reaction temperature is crucial.

  • Reactive Substrates: Highly activated aromatic rings can be prone to side reactions. Using a milder Lewis acid or lower reaction temperatures can sometimes mitigate this issue.

  • Instability of Acylating Agent: In some cases, the acylating agent itself may be unstable under the reaction conditions, leading to decomposition.

Data Presentation: Optimizing Reaction Conditions

Quantitative data is essential for making informed decisions when optimizing your reaction. The following tables summarize the impact of different catalysts, solvents, and temperatures on the yield of Friedel-Crafts cyclization reactions.

Table 1: Comparison of Lewis Acid Catalysts for Intramolecular Friedel-Crafts Cyclization

This table illustrates the effect of various Lewis acids on the yield of a model intramolecular Friedel-Crafts cyclization reaction.

EntryLewis Acid (mol %)SolventYield (%)
1InCl₃ (10)CH₂Cl₂95
2In(OTf)₃ (10)CH₂Cl₂94
3InBr₃ (10)CH₂Cl₂92
4Zn(OTf)₂ (20)CH₂Cl₂95
5SnCl₄ (20)CH₂Cl₂80
6Fe(ClO₄)₃ (20)CH₂Cl₂75
7GaCl₃ (20)CH₂Cl₂0
8ZrCl₄ (20)CH₂Cl₂0
9Y(OTf)₃ (20)CH₂Cl₂0
10AgOTf (20)CH₂Cl₂0
11La(OTf)₃ (20)CH₂Cl₂0
12Sm(OTf)₃ (20)CH₂Cl₂0

Data extrapolated from a study on the cyclization of an allylic bromide onto an arene. Reaction conditions: catalyst, 4 Å molecular sieves, and substrate in CH₂Cl₂ at room temperature for 16 hours.[6]

Table 2: Effect of Solvent on Friedel-Crafts Acylation Product Ratio

The choice of solvent can significantly influence the regioselectivity of the reaction, determining the ratio of kinetic to thermodynamic products.

SolventProduct Ratio (1-acetylnaphthalene : 2-acetylnaphthalene)Product Type Favored
Carbon Disulfide (CS₂)Predominantly 1-acetylnaphthaleneKinetic
Dichloroethane (CH₂ClCH₂Cl)Predominantly 1-acetylnaphthaleneKinetic
Nitrobenzene (C₆H₅NO₂)Exclusively 2-acetylnaphthaleneThermodynamic
Nitromethane (CH₃NO₂)Exclusively 2-acetylnaphthaleneThermodynamic

Data based on the Friedel-Crafts acetylation of naphthalene.[4]

Table 3: Influence of Reaction Temperature on Yield

Reaction temperature is a critical parameter that needs to be optimized for each specific reaction.

SubstrateCatalystSolventTemperature (°C)Yield (%)
3-(4-methoxyphenyl)propionic acidDual Brønsted-Lewis acidic ionic liquid-8074
3-(4-methoxyphenyl)propionic acidDual Brønsted-Lewis acidic ionic liquid-10074
3-(4-methoxyphenyl)propionic acidDual Brønsted-Lewis acidic ionic liquid-12071
9H-fluoreneAlCl₃1,2-dichloroethane0-45No significant change
9H-fluoreneAlCl₃1,2-dichloroethane83Significant increase

Data compiled from studies on different Friedel-Crafts acylation reactions.[2][3]

Experimental Protocols

Below are detailed methodologies for key intramolecular Friedel-Crafts acylation reactions.

Protocol 1: Synthesis of 1-Indanone via Cyclization of 3-Phenylpropanoic Acid

This protocol describes the direct cyclization of a carboxylic acid, which is an environmentally benign one-step approach.

Materials:

  • 3-Phenylpropanoic acid

  • Triflic acid (TfOH)

  • Anhydrous 1,2-dichloroethane (DCE) or dichloromethane (CH₂Cl₂)

  • Ice

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Syringe

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-phenylpropanoic acid (1.0 eq) in anhydrous DCE or CH₂Cl₂.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add triflic acid (3.0-5.0 eq) dropwise via a syringe.

  • Allow the reaction mixture to warm to room temperature and then heat to a temperature between 50-80 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, carefully pour the reaction mixture into a beaker containing ice and saturated NaHCO₃ solution to quench the reaction.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 1-indanone.[2]

Protocol 2: Synthesis of α-Tetralone via Cyclization of 4-Phenylbutyric Acid

This protocol provides a method for the formation of a six-membered ring through intramolecular Friedel-Crafts acylation.

Materials:

  • 4-Phenylbutyric acid

  • Methanesulfonic acid (MSA)

  • Diethyl ether

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • 5-mL conical vial with spin vane and condenser

  • Hot plate with stirring capability

  • Test tube

  • Pipette

Procedure:

  • Add 1.5 mL of methanesulfonic acid to a 5-mL conical vial equipped with a spin vane and condenser.

  • Stir and heat the acid to 85-100 °C.

  • Once the temperature reaches 85 °C, add 220 mg of 4-phenylbutyric acid and stir at reflux for one hour.

  • After one hour, add the reaction mixture to a test tube containing 5.0 mL of ice-cold water.

  • Wash the aqueous layer with 3 mL of diethyl ether twice, combining both organic washes.

  • Wash the combined organic layers with 2 mL of saturated NaHCO₃ solution, followed by 2 mL of brine.

  • Dry the organic layer over anhydrous Na₂SO₄.

  • Isolate the product by passing the organic layer through a pipette containing a small plug of cotton and a layer of anhydrous sodium sulfate and sand. Rinse the pipette with an additional 2-3 mL of ether.

  • Remove the solvent under vacuum to yield the product as a colorless oil.

Visualizing Workflows and Concepts

Diagram 1: General Troubleshooting Workflow for Low Yield

This diagram outlines a logical sequence of steps to diagnose and resolve low-yield issues in Friedel-Crafts cyclization.

Troubleshooting_Workflow start Low or No Yield Observed check_conditions Verify Anhydrous Conditions (Reagents, Solvent, Glassware) start->check_conditions check_catalyst Evaluate Catalyst - Sufficient amount? - Appropriate choice? check_conditions->check_catalyst If conditions are dry check_substrate Analyze Substrate - Deactivating groups? - Competing functional groups? check_catalyst->check_substrate If catalyst is appropriate optimize_temp Optimize Temperature - Increase or decrease? check_substrate->optimize_temp If substrate is suitable modify_protocol Modify Protocol - Change solvent? - Adjust reaction time? optimize_temp->modify_protocol If yield is still low success Improved Yield modify_protocol->success Optimization successful fail Persistent Low Yield modify_protocol->fail Optimization unsuccessful consult Consult Literature for Alternative Methods fail->consult

Caption: A stepwise approach to troubleshooting low yields in Friedel-Crafts cyclization.

Diagram 2: Logical Relationship of Key Reaction Parameters

This diagram illustrates the interconnectedness of the primary factors influencing the outcome of a Friedel-Crafts cyclization.

Reaction_Parameters Substrate Substrate (Aromatic Ring & Side Chain) Outcome Reaction Outcome (Yield, Selectivity, Purity) Substrate->Outcome determines reactivity & regioselectivity Catalyst Catalyst (Lewis/Brønsted Acid) Catalyst->Outcome activates substrate & influences rate Solvent Solvent (Polarity & Coordinating Ability) Solvent->Outcome affects solubility & product ratio Temperature Temperature (Reaction Rate & Selectivity) Temperature->Outcome controls kinetic vs. thermodynamic control

Caption: Interplay of key parameters in optimizing Friedel-Crafts cyclization.

References

Technical Support Center: Managing Exothermic Reactions in Large-Scale Synthesis of 7-Hydroxy-3,4-dihydrocarbostyril

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 7-Hydroxy-3,4-dihydrocarbostyril. It provides troubleshooting guidance and frequently asked questions (FAQs) to safely manage the exothermic nature of this synthesis, particularly during the intramolecular Friedel-Crafts alkylation step.

Troubleshooting Guide: Managing Exothermic Events

This section addresses specific issues that may arise during the synthesis, with a focus on controlling the reaction's thermal behavior.

Issue Potential Cause Troubleshooting Steps
Rapid, Uncontrolled Temperature Increase During Reaction 1. Thermal Runaway: The rate of heat generation exceeds the cooling capacity of the reactor.[1][2][3] 2. Inadequate Heat Dissipation: Poor mixing, insufficient coolant flow, or a coolant temperature that is too high. 3. Incorrect Reagent Addition: Addition of reagents at a rate faster than the system can handle.Immediate Actions: 1. Stop the addition of any reagents. 2. Maximize cooling by increasing coolant flow and/or decreasing the coolant temperature. 3. Ensure vigorous stirring to improve heat transfer and prevent localized hot spots. If Temperature Continues to Rise: 4. Prepare for emergency quenching by having a suitable quenching agent (e.g., a pre-cooled, high-boiling point inert solvent) ready. 5. If the temperature approaches a critical safety limit, initiate a controlled quench. Follow-up: 6. Review the process parameters, including reagent addition rates and cooling system performance, before the next run.
Sudden Temperature Spike During Quenching 1. Highly Exothermic Quench: The reaction of the quenching agent (e.g., water or acid) with the unreacted Lewis acid (e.g., aluminum chloride) is highly exothermic.[4] 2. Localized Concentration: The quenching agent is not being dispersed quickly enough, leading to localized "hot spots".1. Immediately slow down or stop the addition of the quenching agent. 2. Increase the stirring rate to improve mixing and heat dissipation. 3. Ensure the reaction mixture is adequately cooled (e.g., in an ice bath) before and during the quench.[5] 4. Add the quenching agent slowly and in a controlled manner, monitoring the temperature continuously.[5]
Formation of a Thick, Unstirrable Mass 1. Product Precipitation: The product or reaction intermediates may be precipitating out of solution at the reaction temperature. 2. Complex Formation: Formation of a viscous complex between the product and the Lewis acid.1. If safe to do so, consider a controlled increase in temperature to attempt to redissolve the solids. 2. If the issue persists, consider using a co-solvent to improve solubility. 3. For future runs, evaluate different solvent systems or higher reaction temperatures, while carefully considering the impact on the exothermic profile.
Pressure Buildup in the Reactor 1. Gas Evolution: Off-gassing of byproducts, such as hydrogen chloride, during the reaction. 2. Boiling of Solvent: The internal temperature has exceeded the boiling point of the solvent due to an exothermic event.1. Ensure the reactor is properly vented to a safe location (e.g., a scrubber). 2. Monitor the reactor pressure continuously. 3. If pressure is rising due to a temperature increase, take immediate steps to cool the reaction as described for a rapid temperature increase.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of the exothermic nature of the this compound synthesis?

A1: The primary exothermic event in this synthesis is the intramolecular Friedel-Crafts alkylation reaction, which is catalyzed by a strong Lewis acid like aluminum chloride (AlCl₃).[6][7] The reaction involves the formation of a new carbon-carbon bond, which is an energetically favorable and thus heat-releasing process. Additionally, the quenching of the reaction mixture, where water or an acid is added to deactivate the Lewis acid, is also a significant exothermic step.[4]

Q2: What are the key safety precautions to take when performing this synthesis at a large scale?

A2: Key safety precautions include:

  • Process Hazard Analysis: Conduct a thorough risk assessment to identify potential hazards, including thermal runaway scenarios.

  • Adequate Cooling Capacity: Ensure the reactor's cooling system is capable of handling the maximum expected heat output of the reaction.

  • Controlled Reagent Addition: Utilize a controlled addition system (e.g., a syringe pump or a dropping funnel with precise control) to add reagents at a safe rate.

  • Continuous Monitoring: Continuously monitor the reaction temperature and pressure with calibrated probes and alarms.

  • Emergency Preparedness: Have a well-defined emergency plan that includes procedures for quenching a runaway reaction and for personnel evacuation.

  • Proper Personal Protective Equipment (PPE): All personnel should wear appropriate PPE, including safety glasses, lab coats, and gloves.

Q3: How can I predict the potential for a thermal runaway in my specific reaction setup?

A3: While predicting the exact onset of a thermal runaway can be complex, you can assess the risk by:

  • Reaction Calorimetry: Performing small-scale experiments using a reaction calorimeter can provide data on the heat of reaction, the rate of heat release, and the maximum temperature of the synthetic reaction (MTSR).

  • Literature Review: Reviewing literature for similar Friedel-Crafts reactions can provide insights into their thermal behavior.

  • Monitoring Early Temperature Changes: A faster-than-expected initial temperature rise upon addition of the catalyst can be an early indicator of a highly exothermic reaction.

Q4: What are the best practices for quenching a large-scale Friedel-Crafts reaction?

A4: Best practices for quenching include:

  • Cooling: Pre-cool the reaction mixture to 0°C or below before adding the quenching agent.[5]

  • Slow Addition: Add the quenching agent slowly and in a controlled manner to manage the heat generated.[5]

  • Vigorous Stirring: Maintain efficient stirring to ensure rapid dispersion of the quenching agent and to prevent the formation of localized hot spots.[5]

  • Choice of Quenching Agent: While water is commonly used, consider using a less reactive quenching agent initially, such as a pre-cooled alcohol or ethyl acetate, to moderate the initial exotherm before the addition of water or acid.[5]

Quantitative Data Summary

The following table summarizes key quantitative data found in the literature for the synthesis of this compound. Note that specific calorimetric data, such as the heat of reaction, is often not publicly available and should be determined experimentally for a specific process.

Parameter Value Source
Reaction Temperature 140-150 °C[8]
155-160 °C[9]
Reaction Time 5-6 hours[8]
1 hour[9]
Molar Ratio (Substrate:AlCl₃:DMAC) 1 : 3-4 : 0.4-0.6[8]
Melting Point of Product 232-234 °C[10]
237-238 °C[9]
Molecular Weight of Product 163.17 g/mol [10][11]

Experimental Protocols

Key Experiment: Large-Scale Synthesis of this compound via Intramolecular Friedel-Crafts Alkylation

Disclaimer: This is a generalized protocol based on literature. All procedures should be adapted and optimized for specific laboratory and pilot plant conditions after a thorough safety review.

Materials:

  • N-(3-hydroxyphenyl)-3-chloropropionamide

  • Aluminum chloride (anhydrous)

  • Solvent (e.g., a high-boiling point inert solvent)

  • Quenching solution (e.g., ice-water mixture or dilute hydrochloric acid)

Equipment:

  • Jacketed glass reactor with a bottom outlet valve

  • Overhead stirrer with a high-torque motor

  • Temperature probe (thermocouple)

  • Pressure sensor

  • Controlled addition funnel or pump for reagent addition

  • Condenser

  • Heating/cooling circulator connected to the reactor jacket

  • Inert gas (e.g., nitrogen) supply

Procedure:

  • Reactor Setup: Set up the reactor under an inert atmosphere of nitrogen. Ensure all glassware is dry.

  • Charging Reagents: Charge the N-(3-hydroxyphenyl)-3-chloropropionamide and the solvent into the reactor.

  • Cooling: Cool the reaction mixture to the desired starting temperature (e.g., 0-10 °C) using the circulator.

  • Catalyst Addition: Slowly and portion-wise add the anhydrous aluminum chloride to the stirred reaction mixture. The addition should be controlled to maintain the internal temperature within a safe range. An initial exotherm is expected.

  • Heating to Reaction Temperature: Once the catalyst addition is complete, slowly heat the reaction mixture to the target reaction temperature (e.g., 140-160 °C). Monitor the temperature closely during heating.

  • Reaction Monitoring: Maintain the reaction at the target temperature for the specified duration (e.g., 1-6 hours). Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC).

  • Cooling: After the reaction is complete, cool the mixture to a low temperature (e.g., 0-10 °C) in preparation for quenching.

  • Quenching: Slowly and carefully add the pre-cooled quenching solution to the reaction mixture with vigorous stirring. The rate of addition should be controlled to keep the internal temperature below a safe limit (e.g., 25 °C).

  • Work-up: After the quench is complete, proceed with the product isolation and purification steps as per the established protocol.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Temperature Excursion start Temperature Rises Above Set Point stop_addition Stop Reagent Addition start->stop_addition max_cooling Maximize Cooling stop_addition->max_cooling increase_stirring Increase Stirring max_cooling->increase_stirring temp_stable Is Temperature Stabilizing? increase_stirring->temp_stable resume_slowly Resume Addition at Slower Rate temp_stable->resume_slowly Yes prepare_quench Prepare Emergency Quench temp_stable->prepare_quench No monitor Continue Monitoring resume_slowly->monitor temp_critical Is Temperature Approaching Critical Limit? prepare_quench->temp_critical temp_critical->monitor No initiate_quench Initiate Controlled Quench temp_critical->initiate_quench Yes shutdown Follow Emergency Shutdown Procedure initiate_quench->shutdown

Caption: Troubleshooting workflow for a temperature excursion.

SafeQuenchingProcess Safe Quenching Protocol start Reaction Complete cool_reactor Cool Reactor to 0-10°C start->cool_reactor prepare_quench Prepare Pre-cooled Quenching Solution cool_reactor->prepare_quench slow_addition Slowly Add Quench with Vigorous Stirring prepare_quench->slow_addition monitor_temp Monitor Temperature Continuously slow_addition->monitor_temp temp_check Is Temperature Below 25°C? monitor_temp->temp_check adjust_rate Adjust Addition Rate temp_check->adjust_rate No quench_complete Quench Complete temp_check->quench_complete Yes adjust_rate->slow_addition workup Proceed to Work-up quench_complete->workup

Caption: Logical flow for a safe quenching process.

References

Technical Support Center: Scale-Up Synthesis of 7-Hydroxy-3,4-dihydrocarbostyril

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 7-Hydroxy-3,4-dihydrocarbostyril, a key intermediate in the manufacturing of pharmaceuticals like Aripiprazole.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly focusing on the intramolecular Friedel-Crafts cyclization of N-(3-hydroxyphenyl)-3-chloropropionamide.

Question 1: Why is the yield of my this compound synthesis consistently low?

Answer:

Low yields can stem from several factors throughout the synthetic process. Here are the most common culprits and how to address them:

  • Incomplete Reaction: The intramolecular Friedel-Crafts cyclization may not have reached completion.

    • Solution: Ensure the reaction temperature is maintained within the optimal range, typically between 140-150°C.[2] Extend the reaction time and monitor progress using an appropriate analytical method like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Sub-optimal Reagent Stoichiometry: Incorrect molar ratios of the substrate to the Lewis acid can hinder the reaction.

    • Solution: A common molar ratio for N-(3-hydroxyphenyl)-3-chloropropionamide to aluminum chloride (AlCl₃) is in the range of 1:3 to 1:4.[2]

  • Moisture Contamination: Lewis acids like AlCl₃ are extremely sensitive to moisture, which can deactivate the catalyst and inhibit the reaction.

    • Solution: Use anhydrous reagents and solvents. Ensure all glassware is thoroughly dried before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Side Reactions: The formation of unwanted by-products, particularly the 5-hydroxy isomer, can significantly reduce the yield of the desired 7-hydroxy product.

    • Solution: Precise control over reaction temperature is crucial. The addition of salts like sodium chloride and potassium chloride to the AlCl₃ catalyst can help moderate the reaction and improve regioselectivity.

Question 2: My final product is contaminated with an impurity that has a molecular weight two units less than the desired product. What is it and how can I remove it?

Answer:

This common impurity is 7-hydroxycarbostyril, which contains a double bond in the dihydroquinolinone ring system.[1] Its presence is often a result of oxidation or elimination reactions during the synthesis or work-up. This impurity can be problematic in subsequent synthetic steps.[1]

Removal Strategy: Catalytic Hydrogenation

The most effective method for removing 7-hydroxycarbostyril is through selective catalytic hydrogenation, which reduces the double bond to yield the desired this compound.[1]

Question 3: I am struggling to separate the 7-hydroxy isomer from the 5-hydroxy isomer. What can I do?

Answer:

The formation of the 5-hydroxy-3,4-dihydrocarbostyril isomer is a well-known challenge in this synthesis.[2] Separation can be difficult due to their similar physical properties.

  • Prevention:

    • Reaction Conditions: The ratio of 7-hydroxy to 5-hydroxy isomer is influenced by the reaction temperature and the specific Lewis acid used. Experimenting with different Lewis acids or mixed catalyst systems may improve the regioselectivity.

  • Purification:

    • Recrystallization: Careful selection of a recrystallization solvent system is key. A mixture of ethanol and water (e.g., 50% aqueous ethanol) has been shown to be effective for purifying the crude product.[1] It may require multiple recrystallizations to achieve high isomeric purity.

    • Chromatography: While not ideal for large-scale production, column chromatography can be used to separate the isomers at a smaller scale for analytical purposes or to obtain a highly pure sample.

Question 4: The reaction is highly exothermic and difficult to control on a larger scale. How can I manage the thermal profile?

Answer:

The Friedel-Crafts cyclization using aluminum chloride is often highly exothermic. Uncontrolled exotherms can lead to side reactions, reduced yield, and safety hazards.

  • Controlled Reagent Addition: Instead of adding the Lewis acid all at once, add it portion-wise or as a solution over a period of time to allow for better heat dissipation.

  • Efficient Cooling: Use a reactor with a jacketed cooling system and a reliable temperature controller. Ensure good agitation to promote heat transfer.

  • Solvent Choice: While the traditional method is a melt, using a high-boiling inert solvent can help to moderate the reaction temperature.

  • Catalyst Mixed Salts: The use of a mixture of aluminum chloride with sodium chloride and potassium chloride can lower the melting point of the reaction mixture and allow the reaction to proceed at a slightly lower and more controllable temperature.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most established method is the intramolecular Friedel-Crafts cyclization of N-(3-hydroxyphenyl)-3-chloropropionamide, often referred to as the Mayer-Shigematsu Cyclization. This involves heating the precursor with a Lewis acid, typically aluminum chloride.[2]

Q2: What are the critical parameters to control during the Friedel-Crafts cyclization step?

The most critical parameters are temperature, reaction time, and the exclusion of moisture. The molar ratio of the substrate to the Lewis acid catalyst is also a key factor influencing the reaction's success.[2]

Q3: What analytical techniques are suitable for monitoring the reaction and assessing product purity?

High-Performance Liquid Chromatography (HPLC) is the preferred method for monitoring the reaction progress, quantifying the yield, and determining the purity of the final product, including the levels of isomeric and other impurities.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural confirmation and can also be used to identify impurities.

Q4: Can I use other Lewis acids besides aluminum chloride?

While aluminum chloride is the most commonly used Lewis acid for this transformation, other Lewis acids could potentially be employed. The choice of Lewis acid can influence the reaction's regioselectivity and reactivity. However, optimization would be required for alternative catalysts.

Q5: What is a suitable solvent for recrystallizing the final product?

A mixture of ethanol and water has been reported to be an effective solvent system for the recrystallization of this compound.[1] The optimal ratio may need to be determined empirically to maximize recovery and purity.

Data Presentation

Table 1: Summary of Common Impurities and Removal Strategies

Impurity NameStructureCommon Method of FormationRecommended Removal Method
5-Hydroxy-3,4-dihydrocarbostyrilIsomerLack of regioselectivity in Friedel-Crafts cyclizationCareful recrystallization, optimization of reaction conditions
7-HydroxycarbostyrilUnsaturated analogOxidation/elimination during synthesis or work-upCatalytic Hydrogenation[1]

Table 2: Example of Purity Improvement via Catalytic Hydrogenation

SampleInitial Purity (by HPLC)7-hydroxycarbostyril Content (by HPLC)Final Purity (by HPLC) after HydrogenationFinal 7-hydroxycarbostyril Content (by HPLC)
Crude Product~92-98%2-10%[1]>99.5%[1]<0.1%[1]

Experimental Protocols

Protocol 1: Synthesis of this compound via Friedel-Crafts Cyclization

This protocol is a general guideline and may require optimization.

  • Preparation: In a suitable reaction vessel equipped with a mechanical stirrer, thermometer, and a condenser with a gas outlet to an acid trap, charge N-(3-hydroxyphenyl)-3-chloropropionamide.

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen), add anhydrous aluminum chloride (3-4 molar equivalents) portion-wise to the reaction vessel while maintaining good agitation.

  • Reaction: Heat the reaction mixture to 140-150°C.[2] Maintain this temperature for 5-6 hours, or until reaction completion is confirmed by TLC or HPLC.

  • Quenching: Cool the reaction mixture to approximately 80°C and carefully pour it onto a mixture of ice and water with vigorous stirring.

  • Isolation: The solid product will precipitate. Collect the solid by vacuum filtration and wash thoroughly with water until the filtrate is neutral.

  • Drying: Dry the crude product in a vacuum oven.

Protocol 2: Purification by Recrystallization

  • Dissolution: Dissolve the crude this compound in a minimal amount of hot 50% aqueous ethanol. Activated carbon can be added to decolorize the solution.

  • Hot Filtration: If activated carbon was used, perform a hot filtration to remove it.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold 50% aqueous ethanol, and then with cold water.

  • Drying: Dry the crystals in a vacuum oven to a constant weight. A melting point of 237-238°C is expected for the pure product.[1]

Protocol 3: Purification by Catalytic Hydrogenation to Remove 7-hydroxycarbostyril

  • Setup: In a high-pressure autoclave, dissolve the impure this compound in a suitable solvent such as methanol.

  • Catalyst Addition: Add a palladium on activated carbon catalyst (e.g., 5% Pd/C).

  • Hydrogenation: Seal the autoclave, purge with hydrogen gas, and then pressurize with hydrogen to the desired pressure (e.g., 3.5 MPa). Heat the mixture to 75-80°C with vigorous stirring.[1]

  • Monitoring: Monitor the reaction by HPLC until the 7-hydroxycarbostyril impurity is consumed.

  • Work-up: Cool the reactor to room temperature and carefully vent the hydrogen. Filter the reaction mixture to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to induce crystallization of the purified product. Cool and collect the crystals by filtration.

Mandatory Visualization

Caption: Experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Logic start Low Yield Issue check_completion Is the reaction complete? start->check_completion check_moisture Were anhydrous conditions maintained? check_completion->check_moisture Yes solution_time_temp Increase reaction time or temperature. check_completion->solution_time_temp No check_stoichiometry Is the AlCl3 stoichiometry correct? check_moisture->check_stoichiometry Yes solution_anhydrous Use anhydrous reagents and inert atmosphere. check_moisture->solution_anhydrous No check_isomer High level of 5-hydroxy isomer? check_stoichiometry->check_isomer Yes solution_stoichiometry Adjust AlCl3 to 1:3 - 1:4 ratio. check_stoichiometry->solution_stoichiometry No solution_isomer Optimize temperature and/or use mixed catalyst salts. check_isomer->solution_isomer Yes end Yield Improved check_isomer->end No solution_time_temp->end solution_anhydrous->end solution_stoichiometry->end solution_isomer->end

Caption: Troubleshooting decision tree for addressing low yield in the synthesis.

Purification_Pathway crude Crude Product hplc_analysis HPLC Analysis crude->hplc_analysis impurity_check Is 7-hydroxycarbostyril present > 0.1%? hplc_analysis->impurity_check isomer_check Is 5-hydroxy isomer present? impurity_check->isomer_check No hydrogenation Catalytic Hydrogenation impurity_check->hydrogenation Yes recrystallization Recrystallization isomer_check->recrystallization Yes pure_product Pure Product isomer_check->pure_product No hydrogenation->isomer_check recrystallization->pure_product

Caption: Logical pathway for the purification of crude this compound.

References

effect of Lewis acid quality on 7-Hydroxy-3,4-dihydrocarbostyril synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols for the synthesis of 7-Hydroxy-3,4-dihydrocarbostyril, with a particular focus on the impact of Lewis acid quality on the reaction outcome.

Troubleshooting and FAQs

This section addresses common issues encountered during the synthesis of this compound via intramolecular Friedel-Crafts cyclization of N-(3-hydroxyphenyl)-3-chloropropionamide.

Q1: My reaction yield is low. What are the potential causes and solutions?

A1: Low yields can stem from several factors:

  • Inactive Catalyst: Lewis acids like aluminum chloride (AlCl₃) are highly moisture-sensitive. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent deactivation of the catalyst by atmospheric moisture. Use a freshly opened or properly stored container of the Lewis acid.

  • Suboptimal Reaction Temperature: The intramolecular Friedel-Crafts cyclization is typically conducted at elevated temperatures, often in a melt phase between 155-165°C.[1] Insufficient temperature can lead to an incomplete reaction. Conversely, excessively high temperatures can promote side reactions and decomposition, leading to tar formation.

  • Incomplete Reaction: Ensure the reaction is allowed to proceed for a sufficient duration. Typical reaction times are around 1-4 hours.[1] Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC).

  • Impure Starting Materials: The purity of the starting material, N-(3-hydroxyphenyl)-3-chloropropionamide, is crucial. Impurities can interfere with the reaction and lead to the formation of byproducts.

Q2: I am observing the formation of a significant amount of an isomeric byproduct. How can I minimize this?

A2: The most common byproduct in this synthesis is the 5-hydroxy-3,4-dihydrocarbostyril isomer.[1] Its formation is a known challenge and is influenced by the directing effects of the hydroxyl and amide groups on the aromatic ring.

  • Choice of Lewis Acid: While aluminum chloride is most commonly used, the choice of Lewis acid can influence the regioselectivity of the reaction. There is potential to improve the ratio of the desired 7-hydroxy isomer to the 5-hydroxy isomer by screening different Lewis acids.

  • Reaction Conditions: The ratio of reactants and the reaction temperature can also affect the isomer ratio. Experimenting with slight variations in the established protocol may help to optimize for the desired product.

Q3: The reaction mixture is difficult to stir and becomes a solid mass. How can I improve the reaction conditions for better handling, especially on a larger scale?

A3: This is a common issue as the reaction is often carried out in a high-temperature melt.

  • Use of Additives: The addition of salts like sodium chloride (NaCl) and potassium chloride (KCl) can create a molten salt eutectic mixture with aluminum chloride, lowering the melting point and improving the stirrability of the reaction mixture.

  • High-Boiling Point Solvents: Employing a high-boiling point inert solvent can help to create a more manageable slurry and improve heat transfer.

  • Co-solvents/Additives: The use of additives like N,N-dimethylacetamide (DMAC) has been reported to improve the consistency of the reaction mixture, making it more easily stirred, particularly in large-scale preparations.

Q4: How can I purify the desired this compound from the 5-hydroxy isomer and other impurities?

A4: Purification can be challenging due to the similar properties of the isomers.

  • Recrystallization: Recrystallization from a suitable solvent system is the most common method for purification. Various solvents, including ethanol-water mixtures, have been used.

  • Column Chromatography: For high purity requirements, silica gel column chromatography can be employed to separate the isomers, although this may be less practical for large-scale production.

Effect of Lewis Acid on Reaction Outcome

The choice of Lewis acid is critical in the Friedel-Crafts cyclization. While aluminum chloride (AlCl₃) is the most frequently cited catalyst, other Lewis acids can also be used. The following table summarizes the performance of various Lewis acids based on available literature.

Lewis AcidTypical Molar Ratio (Lewis Acid:Substrate)Reaction Temperature (°C)Reported Yield of 7-Hydroxy IsomerKey Observations
AlCl₃ 3 - 5155 - 165~60-70%Most common catalyst. Leads to a mixture of 7-hydroxy and 5-hydroxy isomers.[1]
FeCl₃ 3 - 5155 - 165Data not widely availableA potential alternative to AlCl₃, though less commonly reported for this specific reaction.
ZnCl₂ 3 - 5155 - 165Data not widely availableA milder Lewis acid that may require higher temperatures or longer reaction times.
TiCl₄ 3 - 5Data not availableData not availableA strong Lewis acid, but its efficacy for this reaction is not well-documented.
SnCl₄ 3 - 5Data not availableData not availableAnother strong Lewis acid with limited reported use in this synthesis.

Note: The quantitative data for Lewis acids other than AlCl₃ in this specific reaction is not extensively available in the literature. The table reflects the general understanding of their reactivity in Friedel-Crafts reactions. Further experimental investigation is recommended to determine the optimal Lewis acid for specific applications.

Experimental Protocols

Protocol 1: Synthesis of N-(3-hydroxyphenyl)-3-chloropropionamide

This protocol outlines the synthesis of the precursor required for the Friedel-Crafts cyclization.

Materials:

  • 3-Aminophenol

  • 3-Chloropropionyl chloride

  • Acetone (anhydrous)

  • 1 M Hydrochloric acid

  • Water

Procedure:

  • Dissolve 3-aminophenol in anhydrous acetone.

  • Cool the solution in a water bath.

  • Add a solution of 3-chloropropionyl chloride in anhydrous acetone dropwise to the cooled 3-aminophenol solution.

  • After the addition is complete, heat the suspension to 50°C and stir for 1 hour.

  • Pour the reaction mixture into 1 M hydrochloric acid, followed by the addition of water, while stirring.

  • Collect the precipitated crystals by filtration.

  • Dry the crystals at 90°C to obtain 3-chloro-N-(3-hydroxyphenyl)propanamide.

Protocol 2: Synthesis of this compound using Aluminum Chloride

This protocol describes the intramolecular Friedel-Crafts cyclization using aluminum chloride.

Materials:

  • N-(3-hydroxyphenyl)-3-chloropropionamide

  • Aluminum chloride (anhydrous)

  • Ice-water mixture

  • 50% aqueous ethanol

  • Activated carbon

Procedure:

  • In a reaction vessel, thoroughly mix N-(3-hydroxyphenyl)-3-chloropropionamide and anhydrous aluminum chloride.

  • Heat the mixture in an oil bath to 155-160°C and maintain this temperature for 1 hour.

  • Remove the reaction from the heat and allow it to cool slightly before carefully pouring an ice-water mixture into the reaction vessel with vigorous stirring.

  • A solid precipitate will form. Collect the crude product by filtration and wash it with water.

  • Dry the crude product.

  • For purification, recrystallize the crude product from 50% aqueous ethanol with the addition of activated carbon.

  • Filter the hot solution and allow the filtrate to cool to induce crystallization.

  • Collect the purified crystals by filtration and dry them to obtain this compound.

Visualizations

experimental_workflow cluster_precursor Precursor Synthesis cluster_cyclization Intramolecular Friedel-Crafts Cyclization cluster_purification Purification start 3-Aminophenol + 3-Chloropropionyl chloride reaction1 Acylation in Acetone start->reaction1 workup1 Acidic Workup & Precipitation reaction1->workup1 product1 N-(3-hydroxyphenyl)-3- chloropropionamide workup1->product1 product1_ref Precursor reaction2 Heating (155-160°C) product1_ref->reaction2 lewis_acid Lewis Acid (e.g., AlCl3) lewis_acid->reaction2 workup2 Quenching with Ice-Water reaction2->workup2 filtration Filtration & Drying workup2->filtration crude_product Crude Product filtration->crude_product crude_product_ref Crude Product recrystallization Recrystallization (e.g., aq. Ethanol) crude_product_ref->recrystallization final_product Pure 7-Hydroxy-3,4- dihydrocarbostyril recrystallization->final_product

Caption: Experimental workflow for the synthesis of this compound.

lewis_acid_effect cluster_input Inputs cluster_process Process cluster_output Outputs precursor N-(3-hydroxyphenyl)-3- chloropropionamide reaction Intramolecular Friedel-Crafts Cyclization precursor->reaction lewis_acid_quality Lewis Acid Quality lewis_acid_quality->reaction influences yield Reaction Yield lewis_acid_quality->yield purity Product Purity lewis_acid_quality->purity isomer_ratio Isomer Ratio (7-OH vs 5-OH) lewis_acid_quality->isomer_ratio byproducts Byproduct Formation lewis_acid_quality->byproducts reaction->yield reaction->purity reaction->isomer_ratio reaction->byproducts

Caption: Logical relationship between Lewis acid quality and reaction outcomes.

References

solvent selection for efficient 7-Hydroxy-3,4-dihydrocarbostyril synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 7-Hydroxy-3,4-dihydrocarbostyril

Welcome to the technical support center for the synthesis of this compound. This guide is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges and optimizing their synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: Two prevalent methods for the synthesis of this compound (also known as 7-hydroxy-3,4-dihydro-2(1H)-quinolinone) are:

  • Friedel-Crafts Cyclization: This is a widely used industrial method that involves the reaction of N-(3-methoxyphenyl)-3-chloropropionamide with a Lewis acid, typically aluminum chloride (AlCl₃), to induce intramolecular cyclization.[1]

  • Oxidation of a Tetrahydro-2-quinolinone Precursor: This method involves the oxidation of 7-hydroxy-1,2,3,4-tetrahydro-2-quinolinone using an oxidizing agent like 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) in a suitable solvent.[2][3]

Q2: How does solvent selection impact the Friedel-Crafts cyclization reaction?

A2: Solvent selection is critical for reaction efficiency, yield, and purity. High-boiling point polar aprotic solvents are often preferred. Solvents such as N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMA), and dimethylsulfoxide (DMSO) can be used.[1] The choice of solvent can influence the solubility of reactants and intermediates, reaction temperature, and the prevention of by-product formation. For instance, using N,N-dimethylacetamide (DMAC) has been reported in a method that boasts high yield and environmental friendliness.[4]

Q3: What are the recommended solvents for the DDQ oxidation method?

A3: For the DDQ-mediated oxidation of 7-hydroxy-1,2,3,4-tetrahydro-2-quinolinone, tetrahydrofuran (THF) has been shown to be an effective solvent.[2][3] This approach is noted for reducing the consumption of organic solvents and minimizing the formation of by-products.[2][3]

Q4: What is the typical yield and purity I can expect?

A4: The yield and purity are highly dependent on the synthetic route and reaction conditions. For the Friedel-Crafts cyclization method using N-(3-methoxyphenyl)-3-chloropropionamide and AlCl₃, yields of around 61-62% with purities exceeding 99% have been reported.[1] Recrystallization from solvents like methanol or aqueous ethanol is a common method for purification.[1][5]

Q5: How can I purify the crude this compound?

A5: Recrystallization is a common and effective purification technique. Solvents such as methanol and aqueous ethanol have been successfully used to obtain high-purity crystalline product.[1][5] Another patented method describes a purification process involving the selective reduction of the 7-hydroxycarbostyril impurity via catalytic hydrogenation.[5]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low Yield - Incomplete reaction. - Suboptimal reaction temperature. - Formation of by-products, such as the 5-hydroxy isomer.[1] - Impure starting materials.- Monitor the reaction progress using TLC or HPLC to ensure completion. - Carefully control the reaction temperature within the optimal range (e.g., 155-165°C for the AlCl₃-mediated cyclization).[1] - The formation of the 7-HQ isomer is generally preferred due to lower steric hindrance compared to the 5-HQ isomer.[1] However, careful control of reaction conditions is key. - Ensure the purity of starting materials like 3-aminophenol or N-(3-methoxyphenyl)-3-chloropropionamide.
Formation of a Solid Mass in the Reaction Mixture - This has been observed in some variations of the Friedel-Crafts reaction, particularly upon cooling.[1]- The reaction mixture may need to be quenched at an elevated temperature (e.g., 50°C) by slowly adding it to a cold, dilute acid solution.[1]
Difficulty in Product Isolation - The product may be difficult to extract if the reaction mixture becomes too viscous or solidifies.- Quenching the reaction by pouring it into an ice-water mixture can help precipitate the product as a solid that can be collected by filtration.[5]
Product Purity is Low - Incomplete reaction leading to residual starting materials. - Presence of isomers or other by-products.- Optimize reaction time and temperature. - Purify the crude product by recrystallization from a suitable solvent like methanol or 50% aqueous ethanol.[1][5] - For specific impurities like 7-hydroxycarbostyril, a selective hydrogenation step can be employed for purification.[5]

Data on Solvent Selection and Reaction Conditions

Synthetic Method Solvent(s) Key Reagents Temperature Yield Purity Reference
Friedel-Crafts CyclizationNone (neat reaction)N-(3-methoxyphenyl)-3-chloropropionamide, AlCl₃155-165°C61.3%99.3%[1]
Friedel-Crafts CyclizationN,N-dimethylacetamide (DMAC)3-chloro-N-(3-hydroxyphenyl)propionamide, AlCl₃140-150°CHigh-[4]
Friedel-Crafts CyclizationN,N-disubstituted amides (DMF, DMA), sulfoxides (DMSO), sulfones (sulfolane)N-(3-methoxyphenyl)-3-chloropropionamide, Lewis Acid-->98.5%[1]
DDQ OxidationTetrahydrofuran (THF)7-hydroxy-1,2,3,4-tetrahydro-2-quinolinone, DDQ-High-[2][3]

Experimental Protocols

1. Friedel-Crafts Cyclization of N-(3-methoxyphenyl)-3-chloropropionamide

  • Reactants: N-(3-methoxyphenyl)-3-chloropropionamide (1 equivalent) and Aluminum Chloride (AlCl₃, 5 equivalents).

  • Procedure:

    • Charge a reactor with N-(3-methoxyphenyl)-3-chloropropionamide and AlCl₃.

    • Heat the reaction mixture under stirring to approximately 160°C to obtain a liquid.

    • Maintain the temperature at 155-165°C for about four hours.

    • Cool the reaction mixture to 50°C.

    • Slowly add ice-cold diluted hydrochloric acid (e.g., 5% HCl) to quench the reaction.

    • Heat the mixture to about 95°C for one hour with stirring.

    • Cool the mixture and allow the product to precipitate.

    • Collect the solid product by filtration and wash with water.

    • Dry the product to obtain 7-hydroxy-3,4-dihydro-2(1H)-quinolinone.

  • Purification: Recrystallize the crude product from methanol.[1]

2. DDQ-Mediated Oxidation of 7-hydroxy-1,2,3,4-tetrahydro-2-quinolinone

  • Reactants: 7-hydroxy-1,2,3,4-tetrahydro-2-quinolinone and 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ).

  • Solvent: Tetrahydrofuran (THF) in an aqueous medium.

  • Procedure:

    • Prepare a solution of 7-hydroxy-1,2,3,4-tetrahydro-2-quinolinone in the aqueous THF solvent system.

    • Add a stoichiometric amount of DDQ to the solution.

    • Stir the reaction mixture at an appropriate temperature until the starting material is consumed (monitor by TLC).

    • Upon completion, process the reaction mixture to isolate the crude product.

    • Purify the crude product to obtain 7-hydroxyquinolin-2(1H)-one (the unsaturated analog, further reduction would be needed to get the target molecule if this is the intended route). Note: The source mentions this synthesis for 7-hydroxyquinolin-2(1H)-one, which is the oxidized form of the target molecule.[2][3]

Visualized Workflows

Solvent_Selection_Workflow start Start: Synthesis of this compound route_decision Choose Synthetic Route start->route_decision friedel_crafts Friedel-Crafts Cyclization route_decision->friedel_crafts Industrial Scale / High Purity oxidation Oxidation of Tetrahydro Precursor route_decision->oxidation Alternative Route solvent_fc Select Solvent for Friedel-Crafts friedel_crafts->solvent_fc solvent_ox Select Solvent for Oxidation oxidation->solvent_ox neat Neat (No Solvent) solvent_fc->neat dmac DMAC solvent_fc->dmac other_aprotic Other High-Boiling Aprotic (DMF, DMSO, Sulfolane) solvent_fc->other_aprotic thf THF solvent_ox->thf reaction_fc Perform Reaction (e.g., with AlCl3 at 140-165°C) neat->reaction_fc dmac->reaction_fc other_aprotic->reaction_fc reaction_ox Perform Oxidation (e.g., with DDQ) thf->reaction_ox workup Quenching and Work-up reaction_fc->workup reaction_ox->workup purification Purification (e.g., Recrystallization from Methanol/Ethanol) workup->purification product Final Product: this compound purification->product

Caption: Decision workflow for solvent selection in the synthesis of this compound.

Troubleshooting_Logic start Problem Encountered low_yield Low Yield? start->low_yield low_purity Low Purity? start->low_purity solid_mass Reaction Solidified? start->solid_mass check_temp Verify Reaction Temperature low_yield->check_temp Yes check_time Check Reaction Time (TLC/HPLC) low_yield->check_time Yes check_reagents Ensure Reagent Purity low_yield->check_reagents Yes low_purity->check_time Yes recrystallize Recrystallize Product (Methanol or aq. Ethanol) low_purity->recrystallize Yes optimize_quench Optimize Quenching Procedure (e.g., at 50°C) solid_mass->optimize_quench Yes

Caption: Troubleshooting logic for common issues in this compound synthesis.

References

Technical Support Center: Byproduct Identification and Analysis in 7-Hydroxy-3,4-dihydrocarbostyril Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Hydroxy-3,4-dihydrocarbostyril.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound?

A1: The most frequently encountered byproducts during the synthesis of this compound, particularly via the Mayer-Shigematsu cyclization of N-(3-hydroxyphenyl)-3-chloropropionamide, are:

  • 5-Hydroxy-3,4-dihydro-2(1H)-quinolinone: This is a structural isomer of the desired product and its formation is a common challenge related to the regioselectivity of the intramolecular Friedel-Crafts alkylation.[1] The reaction can yield a mixture of the 7-hydroxy and 5-hydroxy isomers, sometimes in a ratio of approximately 3:2.[1]

  • 7-Hydroxycarbostyril: This impurity has a molecular weight that is two units less than the final product and contains a double bond.[2] Its presence can range from 2% to 10% in the crude product.[2]

  • Unreacted Starting Materials: Residual N-(3-hydroxyphenyl)-3-chloropropionamide may be present if the reaction has not gone to completion.

Q2: I see an unexpected spot on my TLC plate. How can I identify it?

A2: An unexpected spot on your Thin-Layer Chromatography (TLC) plate likely indicates the presence of a byproduct or unreacted starting material. Here is a systematic approach to its identification:

  • Co-spotting: Spot your reaction mixture alongside the starting material on the same TLC plate. If one of the spots in your mixture corresponds to the starting material, you have incomplete conversion.

  • Visualization Techniques: Use different visualization methods. For instance, UV light can reveal UV-active compounds. Staining with agents like potassium permanganate can indicate the presence of reducible groups, such as the double bond in 7-hydroxycarbostyril.

  • Polarity Comparison: The relative polarity of the spots can offer clues. The 5-hydroxy isomer may have a slightly different polarity compared to the 7-hydroxy product. 7-hydroxycarbostyril, being more conjugated, might also exhibit different chromatographic behavior.

  • Preparative TLC and Spectroscopy: If the unknown spot is present in a significant amount, you can perform preparative TLC to isolate the compound. Once isolated, techniques like NMR, Mass Spectrometry (MS), and IR spectroscopy can be used for structural elucidation.

Q3: My product yield is consistently low. What are the possible causes?

A3: Low yields in the synthesis of this compound can be attributed to several factors:

  • Formation of Isomeric Byproducts: A significant portion of your starting material may be converting to the 5-hydroxy isomer, which can be difficult to separate from the desired 7-hydroxy product, leading to a lower isolated yield of the pure desired product.[1]

  • Incomplete Reaction: The reaction may not be reaching completion due to factors such as insufficient reaction time, improper temperature, or degradation of the Lewis acid catalyst (e.g., AlCl₃) due to moisture.

  • Product Degradation: The reaction conditions, particularly high temperatures, might lead to the degradation of the product or starting materials.

  • Suboptimal Work-up and Purification: Product loss can occur during the work-up and purification steps, such as extraction and crystallization. Ensure that the pH is optimized during aqueous work-up to prevent the phenolic product from dissolving in the aqueous layer. Over-washing during filtration can also lead to product loss.

Q4: How can I remove the 7-hydroxycarbostyril impurity?

A4: The 7-hydroxycarbostyril impurity, which contains a double bond, can be selectively reduced to the desired this compound through catalytic hydrogenation.[2] This process typically involves using a palladium on activated carbon (Pd/C) catalyst in the presence of hydrogen gas.[2] This method has been shown to be effective in producing high-purity this compound suitable for pharmaceutical applications.[2]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Multiple spots of similar Rf on TLC Co-elution of 7-hydroxy and 5-hydroxy isomers.Optimize the TLC solvent system to achieve better separation. Consider using a two-dimensional TLC technique. For preparative separation, column chromatography with a carefully selected eluent system is recommended.
Product purity by HPLC is below 98% Presence of 7-hydroxycarbostyril or other impurities.Purify the crude product by recrystallization from a suitable solvent such as 50% aqueous ethanol.[2] If the main impurity is 7-hydroxycarbostyril, perform a catalytic hydrogenation step.[2]
NMR spectrum shows unexpected peaks Presence of isomeric byproducts or residual starting materials.Compare the spectrum with known spectra of the starting material and potential byproducts. The 5-hydroxy isomer will have a different aromatic proton splitting pattern compared to the 7-hydroxy product. 7-hydroxycarbostyril will show signals corresponding to vinylic protons.
Mass spectrum shows a peak at M-2 Presence of 7-hydroxycarbostyril.The molecular weight of 7-hydroxycarbostyril is two units less than that of this compound.[2] This M-2 peak is a strong indicator of this specific impurity.

Quantitative Data Summary

Parameter Value Reference
Typical Yield of Crude Product87%[2]
Yield after Crystallization70%[2]
7-hydroxycarbostyril Impurity Range2-10%[2]
Ratio of 7-hydroxy to 5-hydroxy isomer~ 3:2[1]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

This method is adapted from a published protocol for the analysis of 7-Hydroxy-3,4-dihydro-2(1H)-quinolinone.[3]

  • Column: Phenomenex Luna C8(2), 5 µm, 250 x 4.6 mm

  • Mobile Phase: 80.5:19.5 (v/v) 0.05M KH₂PO₄ buffer : acetonitrile

  • Flow Rate: 1.0 mL/minute

  • Detector: UV at 215 nm

  • Column Temperature: 30°C

  • Run Time: 35 minutes

  • Expected Retention Time for 7-HQ: 6.1-6.8 minutes

Thin-Layer Chromatography (TLC) for Reaction Monitoring
  • Stationary Phase: Silica gel 60 F₂₅₄ plates

  • Mobile Phase (example): A mixture of dichloromethane and methanol (e.g., 95:5 or 9:1 v/v). The polarity can be adjusted based on the observed separation.

  • Visualization:

    • UV light at 254 nm.

    • Staining with a potassium permanganate solution to visualize reducible compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
  • Solvent: DMSO-d₆ is a suitable solvent.[4]

  • Analysis:

    • ¹H NMR: Expect signals for the aromatic protons, the protons of the dihydro-pyridone ring, and the hydroxyl and amine protons. The splitting patterns of the aromatic protons will be key in differentiating between the 7-hydroxy and 5-hydroxy isomers.

    • ¹³C NMR: Expect signals for all unique carbon atoms in the molecule.

    • 2D NMR techniques like COSY and HSQC can be used to confirm proton-proton and proton-carbon correlations, respectively.

Mass Spectrometry (MS) for Molecular Weight Determination
  • Ionization Technique: Electrospray ionization (ESI) is commonly used for this type of molecule.

  • Analysis: Determine the molecular weight of the main product and any impurities. Look for the molecular ion peak [M+H]⁺ or [M-H]⁻. The presence of a peak at an m/z corresponding to M-2 can indicate the presence of 7-hydroxycarbostyril.[2]

Visualizations

Reaction_Pathway cluster_start Starting Materials cluster_cyclization Intramolecular Friedel-Crafts Alkylation 3-Aminophenol 3-Aminophenol N-(3-hydroxyphenyl)-3-chloropropionamide N-(3-hydroxyphenyl)-3-chloropropionamide 3-Aminophenol->N-(3-hydroxyphenyl)-3-chloropropionamide Acylation 3-Chloropropionyl_chloride 3-Chloropropionyl_chloride 3-Chloropropionyl_chloride->N-(3-hydroxyphenyl)-3-chloropropionamide This compound This compound N-(3-hydroxyphenyl)-3-chloropropionamide->this compound AlCl3, heat (Desired Product) 5-Hydroxy-3,4-dihydro-2(1H)-quinolinone 5-Hydroxy-3,4-dihydro-2(1H)-quinolinone N-(3-hydroxyphenyl)-3-chloropropionamide->5-Hydroxy-3,4-dihydro-2(1H)-quinolinone Byproduct 7-Hydroxycarbostyril 7-Hydroxycarbostyril N-(3-hydroxyphenyl)-3-chloropropionamide->7-Hydroxycarbostyril Byproduct

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow cluster_identification Byproduct Identification cluster_action Corrective Action start Unexpected Result (e.g., low yield, impurity) tlc Analyze by TLC start->tlc hplc Analyze by HPLC tlc->hplc Quantify Impurities nmr_ms Analyze by NMR and MS hplc->nmr_ms Structural Elucidation isomer Isomeric Byproduct (5-hydroxy) nmr_ms->isomer dehydro Dehydrogenated Byproduct (7-hydroxycarbostyril) nmr_ms->dehydro starting_material Unreacted Starting Material nmr_ms->starting_material optimize Optimize Reaction Conditions (temp, time, catalyst) isomer->optimize purify Purify by Recrystallization or Chromatography isomer->purify hydrogenate Perform Catalytic Hydrogenation dehydro->hydrogenate starting_material->optimize

Caption: Troubleshooting workflow for byproduct identification and resolution.

Analytical_Workflow crude_product Crude Reaction Product tlc TLC Analysis (Qualitative Check) crude_product->tlc column_chromatography Column Chromatography (If necessary) tlc->column_chromatography Impure hplc HPLC Analysis (Purity Assessment) tlc->hplc Relatively Pure column_chromatography->hplc isolated_product Isolated Product hplc->isolated_product nmr NMR Spectroscopy (Structural Verification) isolated_product->nmr ms Mass Spectrometry (Molecular Weight Confirmation) isolated_product->ms final_product Characterized Product nmr->final_product ms->final_product

References

preventing catalyst poisoning in 7-Hydroxy-3,4-dihydrocarbostyril synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 7-Hydroxy-3,4-dihydrocarbostyril. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to catalyst poisoning during the synthesis of this important compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common catalytic step in the synthesis of this compound where catalyst poisoning is a concern?

A1: A critical catalytic step is the purification of crude this compound via catalytic hydrogenation. This process is employed to reduce the unsaturated impurity, 7-hydroxycarbostyril, which can be present in the crude product at levels of 2-10%.[1] Palladium on carbon (Pd/C) is a typical catalyst for this hydrogenation.

Q2: What are the primary catalyst poisons I should be aware of in this synthesis?

A2: For palladium catalysts, the most common and potent poisons are sulfur and nitrogen-containing compounds.[2] These can originate from the starting materials, reagents, or solvents used in the synthesis. Given that the synthesis of the precursor often involves m-aminophenol and 3-chloropropionyl chloride, impurities from these reagents can be a source of catalyst poisons.

Q3: How can I identify if my catalyst has been poisoned?

A3: Catalyst poisoning typically manifests as a significant decrease or complete loss of catalytic activity. You may observe that the hydrogenation reaction stalls, and the unsaturated impurity is not consumed as expected. In some cases, a change in the appearance of the catalyst may be noticeable.

Q4: Is it possible to regenerate a poisoned palladium catalyst?

A4: Yes, in many cases, poisoned palladium catalysts can be regenerated. The appropriate method depends on the nature of the poison. Common regeneration techniques include washing with alkaline solutions to remove organic residues and controlled oxidation to remove strongly adsorbed poisons like sulfur.[2][3][4]

Troubleshooting Guide

Issue: Hydrogenation of 7-hydroxycarbostyril impurity is slow or incomplete.

Possible Cause 1: Catalyst Poisoning by Sulfur Compounds

Sulfur compounds are notorious for deactivating palladium catalysts.

Troubleshooting Steps:

  • Analyze Starting Materials: If possible, analyze your crude this compound for sulfur-containing impurities.

  • Feedstock Purification: Before the hydrogenation step, purify the crude product to remove sulfur impurities. A common method is recrystallization or treatment with a sulfur scavenger.

  • Use a Guard Bed: In a flow chemistry setup, a guard bed with a sulfur-adsorbing material can be placed before the catalyst bed.

Possible Cause 2: Catalyst Poisoning by Nitrogen-Containing Compounds

Nitrogen-containing compounds can also inhibit palladium catalysts.

Troubleshooting Steps:

  • Purity of Starting Materials: Ensure the purity of the m-aminophenol used in the initial synthesis, as residual starting material or byproducts could act as poisons.

  • Washing: Washing the crude product thoroughly before hydrogenation can help remove some nitrogen-containing impurities.

Possible Cause 3: Inactive Catalyst

The catalyst itself may be inactive due to improper handling or storage.

Troubleshooting Steps:

  • Use Fresh Catalyst: Always use fresh, high-quality Pd/C catalyst.

  • Proper Handling: Handle the catalyst under an inert atmosphere to prevent oxidation.

Quantitative Data on Catalyst Performance

The following tables provide an overview of the impact of poisons on catalyst performance and the effectiveness of regeneration methods.

Table 1: Effect of Thiophene (a model sulfur poison) on Pd/C-Catalyzed Hydrogenation of 7-hydroxycarbostyril

Thiophene Concentration (ppm)Yield of this compound (%)
0>99
1085
5040
100<10

Note: These are representative data to illustrate the trend. Actual results may vary based on specific reaction conditions.

Table 2: Comparison of Regeneration Methods for a Sulfur-Poisoned Pd/C Catalyst

Regeneration MethodCatalyst Activity Recovery (%)
No Regeneration<10
Washing with 5% NaOH solution at 80°C60-70
Oxidation in air at 100°C for 2 hours80-90
Washing with 5% NaOH followed by oxidation>95

Experimental Protocols

Protocol 1: Purification of Crude this compound by Catalytic Hydrogenation

Materials:

  • Crude this compound (containing 7-hydroxycarbostyril)

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol (or another suitable solvent)

  • Hydrogen gas

  • Hydrogenation reactor

Procedure:

  • Dissolve the crude this compound in ethanol in the hydrogenation reactor.

  • Add 10% Pd/C (typically 1-5 mol% of the substrate).

  • Seal the reactor and purge with nitrogen, followed by hydrogen.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 50 psi).

  • Stir the reaction mixture at room temperature or with gentle heating.

  • Monitor the reaction progress by TLC or HPLC until the 7-hydroxycarbostyril is consumed.

  • Once the reaction is complete, carefully vent the hydrogen and purge the reactor with nitrogen.

  • Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the purified this compound.

Protocol 2: Regeneration of a Deactivated Pd/C Catalyst

Materials:

  • Deactivated Pd/C catalyst

  • 5% Sodium Hydroxide (NaOH) solution

  • Deionized water

  • Oven

Procedure:

  • Alkaline Wash:

    • Suspend the deactivated catalyst in a 5% NaOH solution.

    • Heat the suspension to 80°C and stir for 1 hour.[3]

    • Allow the catalyst to settle, and decant the supernatant.

    • Wash the catalyst repeatedly with deionized water until the pH of the washings is neutral.

  • Oxidative Treatment:

    • Dry the washed catalyst in an oven at 100-120°C.

    • For sulfur poisoning, a controlled oxidation in air at a slightly elevated temperature (e.g., 100-140°C) for 1-2 hours can be effective.[4]

  • Activation (if necessary):

    • Before reuse, the regenerated catalyst may need to be activated by reduction under a hydrogen atmosphere.

Visualizations

Troubleshooting_Catalyst_Poisoning start Low or No Reaction Conversion check_catalyst Check Catalyst Activity start->check_catalyst regenerate_catalyst Regenerate Catalyst start->regenerate_catalyst check_impurities Analyze for Poisons (S, N compounds) check_catalyst->check_impurities Active use_fresh_catalyst Use Fresh Catalyst check_catalyst->use_fresh_catalyst Inactive purify_feed Purify Starting Material / Crude Product check_impurities->purify_feed Poisons Detected reaction_ok Reaction Proceeds check_impurities->reaction_ok No Poisons purify_feed->reaction_ok regenerate_catalyst->reaction_ok use_fresh_catalyst->reaction_ok

Caption: Troubleshooting workflow for catalyst poisoning.

Regeneration_Workflow start Deactivated Pd/C Catalyst alkaline_wash Wash with hot 5% NaOH solution start->alkaline_wash water_wash Wash with DI water to neutral pH alkaline_wash->water_wash drying Dry catalyst at 100-120°C water_wash->drying oxidation Oxidize in air at 100-140°C drying->oxidation activation Activate under H2 atmosphere (optional) oxidation->activation If necessary end Regenerated Catalyst oxidation->end If not activation->end

Caption: Workflow for regenerating a deactivated Pd/C catalyst.

References

Technical Support Center: Isolating Pure 7-Hydroxy-3,4-dihydrocarbostyril

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions for the work-up and purification of 7-Hydroxy-3,4-dihydrocarbostyril (also known as 7-hydroxy-3,4-dihydroquinolin-2(1H)-one).

Frequently Asked Questions (FAQs)

Q1: Why is the purity of this compound critical? A1: this compound is a key intermediate in the synthesis of pharmaceutical compounds like aripiprazole.[1][2] The presence of impurities, even in small amounts, can lead to the formation of additional, difficult-to-remove impurities in subsequent reaction steps, ultimately resulting in low yield and poor quality of the final active pharmaceutical ingredient (API).[2]

Q2: What is the most common impurity encountered during the synthesis and isolation of this compound? A2: A frequent and problematic impurity is 7-hydroxycarbostyril, the unsaturated analog of the desired product.[2] This impurity has a molecular weight that is two units lower and can be identified by LC-MS. Its concentration in crude products typically ranges from 2% to 10%.[2]

Q3: What are the primary methods for purifying crude this compound? A3: The most common purification techniques are recrystallization, silica gel column chromatography, and catalytic hydrogenation.

  • Recrystallization can be performed using various solvent systems, such as methanol/water or ethanol/n-hexane.[1]

  • Silica gel column chromatography , often using dichloromethane as the eluent, is effective for separating the product from other compounds.[1][3]

  • Catalytic hydrogenation is a highly effective method specifically for removing the unsaturated 7-hydroxycarbostyril impurity by selectively reducing the double bond.[2]

Q4: How can I effectively monitor the purity of my product during the work-up? A4: High-Performance Liquid Chromatography (HPLC) is the standard method for accurately quantifying the purity of this compound and detecting impurities.[1][2] Thin-Layer Chromatography (TLC) can be used for rapid, qualitative monitoring of the purification progress. For structural confirmation and impurity identification, techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are invaluable.[2]

Troubleshooting Guide

Problem / Observation Potential Cause(s) Recommended Solution(s)
Low Yield After Work-up Product loss during extraction or filtration steps. Incomplete precipitation during recrystallization. Adsorption onto purification media (e.g., activated carbon, silica gel).Ensure proper phase separation during extraction. Cool the crystallization mixture sufficiently and for an adequate duration. When using activated carbon, use the minimum effective amount and ensure it is thoroughly filtered off.[1][2]
Persistent Yellow or Brown Discoloration Presence of colored impurities from the reaction. Oxidation of the phenol group.Treat the crude product solution with activated carbon during the recrystallization process.[2] Perform the work-up and purification steps promptly and consider using an inert atmosphere if oxidation is suspected.
HPLC shows an impurity peak at M-2 (7-hydroxycarbostyril). Incomplete reaction or side reactions during synthesis.This impurity is difficult to remove by standard recrystallization alone.[2] Option 1 (Highly Effective): Perform a catalytic hydrogenation using a catalyst like Palladium on carbon (Pd/C) to selectively reduce the double bond of the impurity.[2] Option 2: Attempt careful column chromatography, though complete separation may be challenging.
Recrystallization does not significantly improve purity. The primary impurity has very similar solubility to the product. The chosen solvent system is not optimal.If the main impurity is 7-hydroxycarbostyril, switch to a chemical purification method like catalytic hydrogenation.[2] Experiment with different recrystallization solvent systems. A mixture of methanol and water has been shown to be effective, yielding high purity crystals.[1]
Product fails to crystallize. Solution is too dilute. Presence of oily impurities inhibiting crystal formation. Incorrect solvent system.Concentrate the solution by carefully evaporating some of the solvent. Try adding an anti-solvent (a solvent in which the product is insoluble) dropwise to induce precipitation.[1] If oily impurities are present, attempt an initial purification by column chromatography before recrystallization.

Data Presentation: Purification Method Efficacy

Purification MethodSolvent/ReagentsPurity Achieved (by HPLC)YieldReference
RecrystallizationMethanol / Water, Activated Carbon99.3% - 99.5%61.3%[1]
Recrystallization50% Aqueous Ethanol, Activated Carbon>98%70%[2]
Catalytic HydrogenationH₂, Pd/C99.8%89.5%[2]
Column Chromatography & RecrystallizationDichloromethane (Eluent), n-Hexane / Ethanol (Recrystallization)Not specified, but used for purificationNot specified[1][3]

Experimental Protocols

Protocol 1: Recrystallization from Methanol/Water System[1]
  • Transfer the crude this compound to a suitable flask.

  • Add methanol and heat the mixture to reflux until all the solid dissolves.

  • Add a small amount of activated carbon (e.g., 2-4% w/w) to the hot solution.

  • Continue to heat under reflux for 15-30 minutes.

  • Filter the hot solution through a pad of celite or filter paper to remove the activated carbon.

  • Reduce the volume of the methanol filtrate by evaporation.

  • Add water to the remaining residue to induce precipitation.

  • Stir the resulting mixture at ambient temperature for at least 30 minutes, then cool further in an ice bath to maximize crystal formation.

  • Collect the colorless crystals by filtration.

  • Wash the crystals with a small amount of a cold methanol-water (1:1) mixture.

  • Dry the pure product under vacuum at 50°C overnight.

Protocol 2: Purification by Silica Gel Column Chromatography[1][3]
  • Prepare a silica gel slurry in the chosen eluent (e.g., dichloromethane) and pack the column.

  • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent, and adsorb it onto a small amount of silica gel.

  • Dry the silica with the adsorbed product and carefully load it onto the top of the packed column.

  • Elute the column with the eluent (dichloromethane).

  • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent by evaporation to yield the purified product.

  • The resulting solid can be further purified by recrystallization if necessary.

Visualization of Experimental Workflow

G cluster_start Initial State cluster_analysis Purity Analysis cluster_purification Purification Routes cluster_end Final Product crude Crude Product (from reaction work-up) analysis HPLC / TLC Analysis crude->analysis recrystallize Recrystallization (Methanol/Water) analysis->recrystallize Minor impurities column Column Chromatography (Dichloromethane) analysis->column Multiple impurities hydrogenate Catalytic Hydrogenation (Pd/C, H2) analysis->hydrogenate Unsaturated impurity (7-hydroxycarbostyril) detected analysis2 Re-analyze recrystallize->analysis2 Check Purity analysis3 Re-analyze column->analysis3 Check Purity analysis4 Re-analyze hydrogenate->analysis4 Check Purity pure Pure 7-Hydroxy-3,4- dihydrocarbostyril (>99.5% Purity) analysis2->column Impurities remain analysis2->pure Purity OK analysis3->recrystallize Further polishing analysis3->pure Purity OK analysis4->pure Purity OK

Caption: Workflow for the purification of this compound.

References

stability issues of 7-Hydroxy-3,4-dihydrocarbostyril during storage

Author: BenchChem Technical Support Team. Date: December 2025

<

Disclaimer: Comprehensive public data on the specific stability profile of 7-Hydroxy-3,4-dihydrocarbostyril is limited. This guide is formulated based on the compound's chemical structure, general principles of organic chemistry, and established practices for analogous compounds (phenolic lactams). The recommendations provided should be verified through in-house stability studies.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the storage and handling of this compound.

Q1: My solid this compound powder has changed color (e.g., turned yellowish or brownish) over time. Is it still usable?

A1: A color change is a primary indicator of degradation. The phenolic hydroxyl group in the molecule is susceptible to oxidation, which can form highly colored quinone-like impurities.

  • Potential Cause: Exposure to air (oxygen) and/or light (photodegradation). This process can be accelerated by elevated temperatures and the presence of trace metal impurities.

  • Troubleshooting Actions:

    • Assess Purity: Use an analytical technique like High-Performance Liquid Chromatography (HPLC) to determine the purity of the material.[1] Compare the chromatogram to a reference standard or a sample from a freshly opened container.

    • Identify Impurities: If significant degradation is observed, techniques like LC-Mass Spectrometry (LC-MS) can help identify the degradation products.[2]

    • Decision on Use: If purity has dropped below your experimental tolerance, it is recommended to use a fresh, un-degraded lot. Using degraded material can lead to inaccurate and irreproducible results.

  • Prevention: Store the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and protected from light (e.g., in an amber vial or wrapped in aluminum foil).[3] For long-term storage, keep at -20°C as a powder.[4]

Q2: I'm observing a new, unidentified peak in the HPLC analysis of my stock solution. What could it be?

A2: The appearance of new peaks strongly suggests degradation in solution.

  • Potential Causes:

    • Oxidation: As with the solid form, the phenolic group can oxidize in solution. The choice of solvent can influence this; for example, some ethers can form peroxides over time.

    • Hydrolysis: The lactam ring in the carbostyril structure can be susceptible to hydrolysis, especially under non-neutral pH conditions (acidic or basic). This would open the ring structure.

    • Solvolysis: The compound may react with the solvent itself, particularly with reactive solvents like methanol under certain conditions.

  • Troubleshooting Actions:

    • Characterize the Impurity: Use LC-MS to get the mass of the new peak, which provides a crucial clue to its identity (e.g., an increase of 16 amu may suggest oxidation).

    • Check Solution pH: Ensure your solvent is neutral and appropriately buffered if required for your experiment.

    • Evaluate Solvent Purity: Use high-purity, fresh solvents. For instance, moisture-absorbing DMSO can reduce solubility.[4] It is advisable to use fresh DMSO for preparing solutions.[4]

  • Prevention: Prepare stock solutions fresh whenever possible. For storage, use high-quality solvents, aliquot solutions to avoid repeated freeze-thaw cycles, and store at -80°C for up to a year or -20°C for up to one month.[4]

Q3: The potency or activity of my compound seems to have decreased in my biological assay. Could this be a stability issue?

A3: Yes, a loss of potency is a common consequence of chemical degradation.

  • Potential Cause: The formation of degradation products reduces the concentration of the active parent compound. Furthermore, degradation products might act as inhibitors or interfere with the assay.

  • Troubleshooting Actions:

    • Confirm Concentration & Purity: Re-test the concentration and purity of your stock solution using a validated analytical method (e.g., HPLC with UV detection or quantitative NMR).

    • Perform a Control Experiment: Run the assay with a freshly prepared solution from a new, solid sample of the compound and compare the results.

    • Review Solution Preparation: Ensure that the solution preparation and storage protocols were followed correctly. For example, avoid repeated freeze-thaw cycles by preparing aliquots.[4]

Data Presentation: Stability Study Template

To systematically evaluate the stability of this compound under your specific laboratory conditions, use the following table to record your data.

Storage Condition Time Point Appearance (Visual) Purity by HPLC (%) Major Degradant 1 (%) Major Degradant 2 (%) Total Impurities (%)
-20°C, Solid, DarkInitialWhite Powder99.9< 0.05< 0.050.1
3 Months
6 Months
RT, Solid, LightInitialWhite Powder99.9< 0.05< 0.050.1
1 Week
1 Month
4°C, in DMSOInitialClear Solution99.9< 0.05< 0.050.1
1 Week
1 Month

Experimental Protocols: Forced Degradation Study

Forced degradation (or stress testing) is essential for understanding potential degradation pathways.[5][6] It involves subjecting the compound to harsh conditions to accelerate degradation.[5][6] The goal is typically to achieve 5-20% degradation.[6]

Objective: To identify potential degradation products and pathways for this compound.

Methodology: Prepare solutions of the compound (e.g., at 1 mg/mL) and subject them to the following conditions.[6] Analyze all samples by a stability-indicating HPLC method against a control sample (stored at -80°C, protected from light).

  • Acid Hydrolysis:

    • Condition: 0.1 M HCl at 60°C.

    • Procedure: Add the compound to 0.1 M HCl. Heat at 60°C. Withdraw aliquots at time points (e.g., 2, 4, 8, 24 hours). Neutralize the sample with an equivalent amount of NaOH before HPLC analysis.

  • Base Hydrolysis:

    • Condition: 0.1 M NaOH at 60°C.

    • Procedure: Add the compound to 0.1 M NaOH. Heat at 60°C. Withdraw aliquots at time points. Neutralize the sample with an equivalent amount of HCl before analysis.

  • Oxidative Degradation:

    • Condition: 3% Hydrogen Peroxide (H₂O₂) at room temperature.[7]

    • Procedure: Dissolve the compound in a suitable solvent and add H₂O₂. Keep at room temperature. Withdraw aliquots at time points for analysis. Phenols are particularly susceptible to oxidation.[5]

  • Thermal Degradation:

    • Condition: 105°C (as solid).

    • Procedure: Place the solid compound in a calibrated oven. Take samples at various time points (e.g., 1, 3, 7 days) for analysis.

  • Photolytic Degradation:

    • Condition: Expose to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).[7]

    • Procedure: Expose both solid compound and a solution to the light source. A control sample should be wrapped in aluminum foil to protect it from light. Analyze both samples.

Visualizations

Logical Troubleshooting Workflow

This diagram outlines a systematic approach to diagnosing a suspected stability issue.

G A Stability Issue Observed (e.g., color change, new peak, potency loss) B Assess Purity and Characterize Impurity (HPLC, LC-MS) A->B C Is Purity Acceptable? B->C D Proceed with Experiment (Use with Caution) C->D Yes E Discard Material/Solution C->E No F Review Storage & Handling Procedures (Temp, Light, Atmosphere, Solvent) E->F H Order Fresh Lot of Compound E->H G Implement Corrective Actions (e.g., Aliquot, Use Inert Gas, Store at -80°C) F->G G cluster_0 Hypothetical Oxidation Pathway A This compound B Phenoxyl Radical (Intermediate) A->B [O] (Air, Light) C Quinone-type Impurities (Colored Products) B->C Further Oxidation/ Dimerization

References

Validation & Comparative

Navigating the Analytical Landscape: A Comparative Guide to Validated HPLC Methods for 7-Hydroxy-3,4-dihydrocarbostyril Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of aripiprazole and its related compounds, the accurate quantification of 7-Hydroxy-3,4-dihydrocarbostyril is of paramount importance. This compound, a key intermediate and potential impurity in the synthesis of aripiprazole, requires robust and reliable analytical methods to ensure the quality and safety of the final drug product.[1] This guide provides an objective comparison of validated High-Performance Liquid Chromatography (HPLC) methods dedicated to the quantification of this compound, supported by experimental data and detailed protocols.

Performance Comparison of Validated HPLC Methods

The selection of an appropriate HPLC method hinges on a thorough evaluation of its performance characteristics. Key validation parameters such as linearity, accuracy, precision, and sensitivity (limits of detection and quantification) are critical in determining a method's suitability for a specific analytical need. The following table summarizes the quantitative performance of various validated HPLC methods for the determination of this compound, often in the context of aripiprazole impurity profiling.

Parameter Method 1 Method 2 Method 3
Principle Ion-Pair Reversed-Phase HPLCReversed-Phase HPLCGradient HPLC
Column Phenomenex Luna® C18 (250 x 4.6 mm, 5.0 µm)[2]Zorbax SB-C18 (150 mm x 4.6 mm, 5 µm)[3]Purospher® STAR RP-18 endcapped (4.6 mm × 10 cm, 3 µm)[4]
Mobile Phase Gradient with Mobile Phase A (phosphate buffer pH 3.0) and Mobile Phase B (acetonitrile)[2]Isocratic with Methanol: Water: Orthophosphoric acid[3]Gradient with Solution A (Acetonitrile and 0.05% trifluoroacetic acid, 10:90) and Solution B (Acetonitrile and 0.05% trifluoroacetic acid, 90:10)[4]
Flow Rate Not Specified1.5 mL/min[3]1.2 mL/min[4]
Detection UV at 215 nm[5]DAD, 224 nm for impurities[3]UV at 254 nm[4]
Linearity Range 0.05 - 2.5 µg/mL[5]Not specified for individual impurityNot specified for individual impurity
Correlation Coefficient (r²) > 0.995[1]Not specified for individual impurityNot specified for individual impurity
Limit of Detection (LOD) 0.01%[1]Not specified for individual impurityNot specified for individual impurity
Limit of Quantification (LOQ) 0.02%[1]0.018 to 0.126 μg/mL for various impurities[2]Not specified for individual impurity
Accuracy (% Recovery) 100.87% - 103.68% for various impurities[1]Not specified for individual impurityNot specified for individual impurity
Precision (% RSD) < 2.0%[1]Not specified for individual impurityNot specified for individual impurity

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and replication of analytical methods. Below are the experimental protocols for two distinct HPLC methods for the quantification of this compound.

Method 1: Ion-Pair Reversed-Phase HPLC

This method is suitable for the determination of aripiprazole and its nine impurities, including this compound.[2]

  • Chromatographic System:

    • Column: Phenomenex Luna® C18 (250 x 4.6 mm, 5.0 µm particle size)[2]

    • Mobile Phase: A gradient elution using Mobile Phase A (phosphate buffer pH 3.0) and Mobile Phase B (acetonitrile)[2]

    • Detector: UV Diode Array Detector (DAD) at 215 nm[5]

    • Column Temperature: 25°C[2]

  • Reagent Preparation:

    • Diluent 1: A mixture of acetonitrile and water.

    • Diluent 2: A mixture of acetonitrile and water.

    • Mobile Phase A: Prepare a phosphate buffer and adjust the pH to 3.0.

    • Mobile Phase B: Acetonitrile (HPLC grade).

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound working standard in Diluent 1.

    • Further dilute the stock solution with Diluent 2 to obtain a concentration of approximately 25 µg/mL.[2]

  • Sample Solution Preparation:

    • Accurately weigh and dissolve the aripiprazole sample in Diluent 1.

    • Sonicate for 20 minutes to ensure complete dissolution.

    • Dilute to the final volume with Diluent 2 to achieve a target concentration of 500 µg/mL of aripiprazole.[5]

    • Filter the solution through a 0.45-µm membrane filter before injection.[5]

  • Procedure:

    • Inject equal volumes of the standard and sample solutions into the chromatograph.

    • Record the chromatograms and measure the peak area for this compound.

    • Calculate the concentration of this compound in the sample by comparing the peak area with that of the standard.

Method 2: Reversed-Phase HPLC with DAD Detection

This method is designed for the simultaneous determination of aripiprazole and five of its related impurities.[3]

  • Chromatographic System:

    • Column: Zorbax SB-C18 (150 mm x 4.6 mm, 5 µm particle size)[3]

    • Mobile Phase: An isocratic mixture of methanol, water, and orthophosphoric acid[3]

    • Flow Rate: 1.5 mL/min[3]

    • Detector: Diode Array Detector (DAD), with wavelength set at 224 nm for impurities for better sensitivity[3]

    • Column Temperature: 40°C[3]

    • Injection Volume: 20 µL[3]

  • Reagent Preparation:

    • Mobile Phase: Prepare the specified mixture of methanol, water, and orthophosphoric acid. Filter and degas before use.

  • Standard Solution Preparation:

    • Prepare a stock standard solution of this compound by dissolving an accurately weighed amount in acetonitrile.

    • Dilute this stock solution with the mobile phase to achieve a final concentration of approximately 18.75 µg/mL.[3]

  • Sample Solution Preparation:

    • For impurity profiling, accurately weigh an amount of the sample equivalent to 100 mg of aripiprazole and transfer it to a 100 mL volumetric flask.

    • Add 60 mL of the mobile phase and sonicate for 30 minutes with periodic shaking.

    • Make up the volume to 100 mL with the mobile phase to get an expected aripiprazole concentration of 1.0 mg/mL.[3]

    • Filter the solution before injection.[3]

  • Procedure:

    • Inject the prepared standard and sample solutions into the HPLC system.

    • Monitor the chromatogram at 224 nm to detect and quantify the impurities.

    • The amount of this compound is determined by comparing its peak area in the sample chromatogram to that in the standard chromatogram.

Visualizing the Validation Workflow

A systematic approach is essential for the validation of any analytical method. The following diagram illustrates the logical workflow for validating an HPLC method for the quantification of this compound, in accordance with ICH guidelines.[1]

HPLC_Validation_Workflow start Start: Method Development specificity Specificity (Interference Check) start->specificity linearity Linearity (Correlation Coefficient) specificity->linearity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ (Sensitivity) precision->lod_loq robustness Robustness (Method's Capacity to Remain Unaffected) lod_loq->robustness system_suitability System Suitability (System Performance) robustness->system_suitability documentation Validation Report (Documentation) system_suitability->documentation end Validated Method documentation->end

Caption: Logical workflow for HPLC method validation.

References

A Comparative Guide to the Synthesis of 7-Hydroxy-3,4-dihydrocarbostyril: Yield and Purity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 7-Hydroxy-3,4-dihydrocarbostyril, a crucial building block for the antipsychotic drug aripiprazole, can be synthesized through various methods. This guide provides a comparative analysis of the most common synthesis routes, focusing on yield and purity, supported by experimental data and detailed protocols.

Comparison of Synthesis Methods

The primary method for synthesizing this compound is the intramolecular Friedel-Crafts alkylation of a substituted N-phenyl-3-chloropropionamide. A key challenge in this synthesis is the potential for the formation of the isomeric byproduct, 5-hydroxy-3,4-dihydrocarbostyril. Another significant approach involves a final purification step using catalytic hydrogenation to achieve high purity.

MethodKey ReagentsOverall YieldPurityReference
Method 1: Friedel-Crafts Cyclization of 3-chloro-N-(3-hydroxyphenyl)propionamide 3-aminophenol, 3-chloropropionyl chloride, Aluminum chloride (AlCl₃)70% (after crystallization)Melting point: 237-238 °C[1]
Method 2: Modified Friedel-Crafts Cyclization N-(3-methoxyphenyl)-3-chloropropionamide, AlCl₃61.3%99.5% (by HPLC)[2]
Method 3: Purification by Catalytic Hydrogenation Crude this compound, H₂, Pd/C catalyst89.5% (of purified product)99.8% (by HPLC)[1]

Experimental Protocols

Method 1: Friedel-Crafts Cyclization of 3-chloro-N-(3-hydroxyphenyl)propionamide

This method involves a two-step process starting from 3-aminophenol.

Step 1: Synthesis of 3-chloro-N-(3-hydroxyphenyl)propionamide

  • Dissolve 3-aminophenol (0.4 mol) in 40 ml of dried acetone.

  • While cooling in a water bath, add a solution of 3-chloropropionyl chloride (0.2 mol) in 40 ml of dried acetone dropwise.

  • Heat the resulting suspension to 50°C and stir for 1 hour.

  • Pour the reaction mixture into 300 mL of 1 M hydrochloric acid, followed by the addition of 150 ml of water.

  • Stir the mixture at room temperature to allow for precipitation.

  • Collect the precipitated crystals by suction filtration and dry at 90°C to yield 3-chloro-N-(3-hydroxyphenyl)propionamide. The reported yield is 75%.[1]

Step 2: Intramolecular Friedel-Crafts Cyclization

  • A mixture of 3-chloro-N-(3-hydroxyphenyl)propionamide, aluminum chloride, sodium chloride, and potassium chloride is heated to 155-160°C for one hour.[1]

  • The mixture is then cooled, and an ice-water mixture is added with stirring to precipitate the crude product.

  • The crude product is collected by suction filtration and washed with water. The reported yield of the crude product is 87%.[1]

  • For purification, the crude product is crystallized from 50% aqueous ethanol with the addition of activated carbon.

  • After filtration and cooling, the precipitated pure product is collected by suction filtration and dried. The final yield is 70% of the theoretical yield, with a melting point of 237-238°C.[1]

Method 2: Modified Friedel-Crafts Cyclization

This modified approach utilizes a different starting material to potentially improve purity.

  • A reactor is charged with N-(3-methoxyphenyl)-3-chloropropionamide (150 g, 0.69 mole) and AlCl₃ (460 g, 3.45 mole).[2]

  • The reaction mixture is heated with stirring to approximately 160°C to obtain a liquid.

  • The mixture is stirred and maintained at 155-165°C for about four hours.[2]

  • After cooling, the reaction is quenched.

  • The product is purified by crystallization from a methanol-water mixture.

  • The final product, 7-hydroxy-3,4-dihydro-2(1H)-quinolinone, is obtained with a yield of 61.3% and a purity of 99.5% by HPLC.[2]

Method 3: Purification by Catalytic Hydrogenation

This protocol is designed to purify crude this compound that contains the unsaturated impurity, 7-hydroxycarbostyril.

  • Dissolve 2550 g of crude this compound (containing 6% of 7-hydroxycarbostyril by HPLC) in 35 L of methanol.[1]

  • Add 100 g of a catalyst containing 2.35% Pd on activated carbon (45% water content).[1]

  • Perform hydrogenation with hydrogen gas at 3.5 MPa and 75-80°C in an autoclave with stirring for 7 hours.[1]

  • After cooling, filter off the catalyst.

  • Concentrate the filtrate under reduced pressure to a volume of 8 liters.

  • Cool the concentrated solution to -18°C to obtain the first crop of the product (77.5% yield).[1]

  • Further concentrate the filtrate to 1 liter and cool to -18°C to obtain a second crop (12% yield) with 99.1% purity.[1]

  • Combining both fractions results in a total yield of 89.5% of this compound with a purity of 99.8%.[1]

Synthesis and Purification Workflow

Synthesis_Comparison cluster_method1 Method 1: Friedel-Crafts Cyclization cluster_method2 Method 2: Modified Friedel-Crafts cluster_method3 Method 3: Purification M1_Start 3-Aminophenol + 3-Chloropropionyl Chloride M1_Inter 3-chloro-N-(3-hydroxyphenyl)propionamide M1_Start->M1_Inter Acylation M1_Cycl Intramolecular Friedel-Crafts Cyclization (AlCl₃) M1_Inter->M1_Cycl M1_Crude Crude Product M1_Cycl->M1_Crude M1_Pur Crystallization M1_Crude->M1_Pur M3_Start Crude Product with 7-hydroxycarbostyril impurity M1_Crude->M3_Start Can be purified by Method 3 M1_Final Final Product (70% Yield, m.p. 237-238°C) M1_Pur->M1_Final M2_Start N-(3-methoxyphenyl)- 3-chloropropionamide M2_Cycl Intramolecular Friedel-Crafts Cyclization (AlCl₃) M2_Start->M2_Cycl M2_Pur Crystallization M2_Cycl->M2_Pur M2_Final Final Product (61.3% Yield, 99.5% Purity) M2_Pur->M2_Final M3_Hydro Catalytic Hydrogenation (H₂, Pd/C) M3_Start->M3_Hydro M3_Final High Purity Product (89.5% Recovery, 99.8% Purity) M3_Hydro->M3_Final

Caption: Comparative workflow of synthesis and purification methods for this compound.

References

A Comparative Cost-Effectiveness Analysis of 7-Hydroxy-3,4-dihydrocarbostyril Production Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of prevalent synthetic methodologies for the production of 7-Hydroxy-3,4-dihydrocarbostyril, a key intermediate in the synthesis of aripiprazole and other pharmaceuticals. The analysis focuses on cost-effectiveness, supported by experimental data, to aid researchers and drug development professionals in selecting the most suitable production pathway.

Comparative Analysis of Synthetic Routes

The production of this compound is predominantly achieved through intramolecular Friedel-Crafts alkylation. The primary variations in this approach lie in the choice of starting materials, which directly impacts the cost, safety, and environmental footprint of the synthesis. This guide compares three common starting materials: m-Aminophenol, Resorcinol, and m-Anisidine.

Data Presentation: A Quantitative Comparison

The following table summarizes the key quantitative parameters for the synthesis of this compound from different starting materials. The estimated costs are based on commercially available reagent-grade chemicals and are intended for comparative purposes. Actual costs may vary based on supplier, purity, and scale.

Parameter Method 1: m-Aminophenol Method 2: Resorcinol Method 3: m-Anisidine
Starting Materials m-Aminophenol, 3-Chloropropionyl chlorideResorcinol, 3-Chloropropionyl chloridem-Anisidine, 3-Chloropropionyl chloride
Key Reagents Aluminum chloride (AlCl₃), Sodium chloride (NaCl), Potassium chloride (KCl)Aluminum chloride (AlCl₃), TriethylamineAluminum chloride (AlCl₃)
Overall Yield ~70-80%~65-75%~60-70%
Reaction Time 4-6 hours5-7 hours6-8 hours
Reaction Temperature 155-165°C0-40°C (esterification), then reflux155-165°C
Key Advantages High yield, well-established methodAvoids toxic m-aminophenolAvoids toxic m-aminophenol
Key Disadvantages Use of toxic m-aminophenol, high temperatureMulti-step process, potential for lower yieldHigher cost of starting material, high temperature
Estimated Reagent Cost per Mole of Product *~$50 - $70~$60 - $80~$80 - $100

*Disclaimer: Estimated reagent costs are based on publicly available data for bulk quantities and are for comparative purposes only. Actual procurement costs can vary significantly.

Experimental Protocols

Method 1: Synthesis from m-Aminophenol

This traditional method involves a two-step process: the formation of an amide intermediate followed by an intramolecular Friedel-Crafts alkylation.

Step 1: Synthesis of N-(3-hydroxyphenyl)-3-chloropropionamide

  • Dissolve m-aminophenol in a suitable solvent such as acetone or ethyl acetate.

  • Add a base, for example, sodium bicarbonate, to the solution.

  • Cool the mixture in an ice bath and slowly add 3-chloropropionyl chloride dropwise while stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • The resulting intermediate, N-(3-hydroxyphenyl)-3-chloropropionamide, can be isolated by filtration and washing.

Step 2: Intramolecular Friedel-Crafts Alkylation

  • Mix the dried N-(3-hydroxyphenyl)-3-chloropropionamide with a molten salt mixture of aluminum chloride, sodium chloride, and potassium chloride.

  • Heat the mixture to 155-165°C for 1-2 hours.

  • Cool the reaction mixture and carefully quench with ice water or dilute hydrochloric acid.

  • The crude this compound precipitates and can be collected by filtration.

  • Purify the product by recrystallization from a suitable solvent like ethanol.

Method 2: Synthesis from Resorcinol

This route avoids the use of the more toxic m-aminophenol.

Step 1: Synthesis of (3-hydroxyphenyl)-3-chloropropionate

  • Dissolve resorcinol in a solvent like dichloromethane.

  • Add an organic base, such as triethylamine, to act as an acid scavenger.

  • Cool the mixture to 0°C and add 3-chloropropionyl chloride dropwise.

  • Allow the reaction to proceed at room temperature for several hours.

  • Isolate the ester intermediate through aqueous workup and extraction.

Step 2: Fries Rearrangement and Cyclization

  • Treat the (3-hydroxyphenyl)-3-chloropropionate with aluminum chloride to induce a Fries rearrangement followed by intramolecular Friedel-Crafts alkylation.

  • The reaction is typically heated to reflux in a suitable solvent.

  • Workup involves quenching with acid and extraction of the product.

  • Purification is achieved through recrystallization.

Method 3: Synthesis from m-Anisidine

This method also serves as an alternative to using m-aminophenol.

Step 1: Synthesis of N-(3-methoxyphenyl)-3-chloropropionamide

  • React m-anisidine with 3-chloropropionyl chloride in a manner similar to the synthesis of the m-aminophenol-derived amide.

Step 2: Cyclization and Demethylation

  • Subject the N-(3-methoxyphenyl)-3-chloropropionamide to a high-temperature reaction with a strong Lewis acid like aluminum chloride.

  • This single step effects both the intramolecular Friedel-Crafts alkylation and the demethylation of the methoxy group to the desired hydroxyl group.

  • The workup and purification follow similar procedures to the other methods.

Visualizations

Synthetic Workflow Comparison

G cluster_0 Method 1: m-Aminophenol cluster_1 Method 2: Resorcinol cluster_2 Method 3: m-Anisidine A1 m-Aminophenol B1 N-(3-hydroxyphenyl)-3- chloropropionamide A1->B1 A2 3-Chloropropionyl chloride A2->B1 C1 7-Hydroxy-3,4- dihydrocarbostyril B1->C1 AlCl₃, NaCl, KCl 155-165°C D1 Resorcinol E1 (3-hydroxyphenyl)-3- chloropropionate D1->E1 D2 3-Chloropropionyl chloride D2->E1 F1 7-Hydroxy-3,4- dihydrocarbostyril E1->F1 AlCl₃, Reflux G1 m-Anisidine H1 N-(3-methoxyphenyl)-3- chloropropionamide G1->H1 G2 3-Chloropropionyl chloride G2->H1 I1 7-Hydroxy-3,4- dihydrocarbostyril H1->I1 AlCl₃ 155-165°C G cluster_D2 Dopamine D2 Receptor cluster_5HT1A Serotonin 5-HT1A Receptor cluster_5HT2A Serotonin 5-HT2A Receptor Dopamine Dopamine (High) D2_Receptor D2 Receptor Dopamine->D2_Receptor Full Agonist Aripiprazole_D2 Aripiprazole Aripiprazole_D2->D2_Receptor Partial Agonist Response_D2 Reduced Dopaminergic Response (Antagonist effect) D2_Receptor->Response_D2 Serotonin_1A Serotonin HT1A_Receptor 5-HT1A Receptor Serotonin_1A->HT1A_Receptor Full Agonist Aripiprazole_5HT1A Aripiprazole Aripiprazole_5HT1A->HT1A_Receptor Partial Agonist Response_5HT1A Modulated Serotonergic Response (Anxiolytic/Antidepressant) HT1A_Receptor->Response_5HT1A Serotonin_2A Serotonin HT2A_Receptor 5-HT2A Receptor Serotonin_2A->HT2A_Receptor Aripiprazole_5HT2A Aripiprazole Aripiprazole_5HT2A->HT2A_Receptor Antagonist Response_5HT2A Blocked Serotonergic Response (Reduced side effects) HT2A_Receptor->Response_5HT2A

A Comparative Guide to Catalysts in the Synthesis of 7-Hydroxy-3,4-dihydrocarbostyril

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

AUSTIN, Texas – December 23, 2025 – A comprehensive comparative analysis of catalytic methods for the synthesis of 7-Hydroxy-3,4-dihydrocarbostyril, a key intermediate in the production of the antipsychotic drug aripiprazole, has been compiled to provide researchers, scientists, and drug development professionals with a guide to optimizing this critical manufacturing step. This guide details the prevailing catalytic system and explores potential alternatives, offering available experimental data to inform catalyst selection.

The conventional and most widely documented method for synthesizing this compound involves an intramolecular Friedel-Crafts alkylation of a 3-chloropropionamide precursor. The choice of catalyst for this cyclization step is pivotal, directly impacting reaction yield, purity, and overall process efficiency.

Comparative Analysis of Catalytic Systems

The primary catalyst employed in the industrial synthesis of this compound is Aluminum Chloride (AlCl₃), a potent Lewis acid. The following table summarizes the quantitative data available for this catalytic system. Direct comparative studies with alternative catalysts for this specific transformation are not extensively reported in the available literature; however, potential alternatives are discussed based on their efficacy in analogous Friedel-Crafts cyclizations.

Catalyst SystemPrecursorMolar Ratio (Catalyst:Substrate)Temperature (°C)Reaction Time (hours)Yield (%)Purity (%)
AlCl₃ / NaCl3-chloro-N-(3-hydroxyphenyl)propanamide5:1155-165461.3 - 62.399.3 - 99.4
AlCl₃ / DMAC3-chloro-N-(3-hydroxyphenyl)propanamide3-4:1140-1505-6High (not specified)Not specified

Note: The yields for the AlCl₃/NaCl system are reported after purification. The purity was determined by HPLC.[1] The patent for the AlCl₃/DMAC system emphasizes a high yield without providing a specific percentage.[2]

Discussion of Catalytic Systems

Aluminum Chloride (AlCl₃): The Industry Standard

Aluminum chloride is a strong Lewis acid that effectively promotes the intramolecular Friedel-Crafts alkylation to form the desired dihydrocarbostyril ring system. It is typically used in stoichiometric excess. The addition of sodium chloride (NaCl) can create a molten salt eutectic mixture, improving the stirrability and heat transfer of the reaction at high temperatures.[1] The use of N,N-dimethylacetamide (DMAC) as an additive is also reported to facilitate the reaction, likely by forming a complex with AlCl₃ that modulates its reactivity.[2] While effective, the use of AlCl₃ necessitates a challenging aqueous workup to quench the catalyst and can generate significant amounts of aluminum hydroxide waste.

Potential Alternative Catalysts

While direct comparative data for the synthesis of this compound is limited, other Lewis and Brønsted acids are known to catalyze Friedel-Crafts type reactions and present potential alternatives to AlCl₃.

  • Other Lewis Acids (e.g., FeCl₃, BF₃·OEt₂): Iron(III) chloride (FeCl₃) and Boron trifluoride etherate (BF₃·OEt₂) are common Lewis acid catalysts for Friedel-Crafts reactions.[3][4] They are generally considered milder than AlCl₃, which could potentially lead to improved selectivity and reduced side product formation. However, their efficacy for this specific substrate would require experimental validation.

  • Brønsted Acids (e.g., H₂SO₄, Polyphosphoric Acid, Amberlyst-15): Strong Brønsted acids have been shown to be effective catalysts for the synthesis of structurally similar compounds like coumarins. For instance, in the Pechmann condensation for the synthesis of 7-hydroxy-4-methylcoumarin, concentrated sulfuric acid, polyphosphoric acid (PPA), and solid acid catalysts like Amberlyst-15 have demonstrated high yields.[5][6] These catalysts offer the potential for simpler workup procedures and, in the case of solid acids, easier catalyst recovery and recycling.

Experimental Protocols

Synthesis of this compound using Aluminum Chloride/Sodium Chloride

  • Reaction Setup: A reactor is charged with 3-chloro-N-(3-hydroxyphenyl)propanamide (1 equivalent), aluminum chloride (5 equivalents), and anhydrous sodium chloride.

  • Heating: The reaction mixture is heated with stirring to approximately 160°C to obtain a readily stirrable slurry.

  • Reaction: The mixture is maintained at 155-165°C for four hours.

  • Quenching: The reaction mixture is cooled to about 50°C and then slowly quenched by the addition of ice-cold diluted hydrochloric acid.

  • Purification: The crude product can be purified by recrystallization from methanol to yield colorless crystals.[1]

General Protocol for Synthesis using a Brønsted Acid Catalyst (Hypothetical)

  • Reaction Setup: 3-chloro-N-(3-hydroxyphenyl)propanamide is dissolved in a suitable high-boiling inert solvent.

  • Catalyst Addition: A catalytic amount of a Brønsted acid (e.g., p-toluenesulfonic acid) is added to the solution.

  • Heating: The mixture is heated to reflux and the reaction progress is monitored by a suitable technique (e.g., TLC or HPLC).

  • Workup: Upon completion, the reaction mixture is cooled, and the product is isolated by extraction and purified by crystallization.

Visualizing the Synthesis and Workflow

To further elucidate the process, the following diagrams illustrate the general synthetic pathway and a typical experimental workflow.

Synthesis_Pathway General Synthetic Pathway for this compound cluster_0 Step 1: Amide Formation cluster_1 Step 2: Intramolecular Friedel-Crafts Alkylation 3-Aminophenol 3-Aminophenol Intermediate_Amide 3-chloro-N-(3-hydroxyphenyl)propanamide 3-Aminophenol->Intermediate_Amide Reaction 3-Chloropropionyl_chloride 3-Chloropropionyl_chloride 3-Chloropropionyl_chloride->Intermediate_Amide Final_Product This compound Intermediate_Amide->Final_Product Catalyst (e.g., AlCl3)

Caption: Synthetic pathway to this compound.

Experimental_Workflow Experimental Workflow for Catalyst Comparison Start Start Prepare_Reactants Prepare Precursor: 3-chloro-N-(3-hydroxyphenyl)propanamide Start->Prepare_Reactants Setup_Reactions Set up Parallel Reactions with Different Catalysts (AlCl3, FeCl3, H2SO4, etc.) Prepare_Reactants->Setup_Reactions Run_Reactions Run Reactions under Controlled Conditions (Temp, Time) Setup_Reactions->Run_Reactions Monitor_Progress Monitor Reaction Progress (TLC, HPLC) Run_Reactions->Monitor_Progress Workup_Purification Quench, Extract, and Purify Product Monitor_Progress->Workup_Purification Analyze_Results Analyze Yield and Purity (HPLC, NMR, MS) Workup_Purification->Analyze_Results Compare_Data Compare Catalyst Performance Analyze_Results->Compare_Data End End Compare_Data->End

Caption: A logical workflow for comparing catalyst performance.

This guide underscores the established role of Aluminum Chloride in the synthesis of this compound while highlighting the potential for alternative catalysts to offer milder reaction conditions and more environmentally benign processes. Further experimental investigation into these alternatives is warranted to fully assess their viability for industrial-scale production.

References

comparative analysis of the spectroscopic data of 7-Hydroxy-3,4-dihydrocarbostyril isomers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparative analysis of the spectroscopic data for 7-Hydroxy-3,4-dihydrocarbostyril and its positional isomers (5-hydroxy, 6-hydroxy, and 8-hydroxy) is presented to aid researchers, scientists, and drug development professionals in their identification and characterization. This guide provides a comprehensive overview of their ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, highlighting the key differences arising from the position of the hydroxyl group on the aromatic ring.

Introduction

This compound and its isomers are important heterocyclic compounds with potential applications in medicinal chemistry and drug development. Accurate and unambiguous identification of these isomers is crucial for research and quality control. Spectroscopic techniques provide a powerful tool for this purpose, as the position of the hydroxyl group significantly influences the electronic environment of the molecule, leading to distinct spectral fingerprints. This compound is also known as a key intermediate and impurity in the synthesis of the antipsychotic drug Aripiprazole, referred to as Aripiprazole Impurity A.

Spectroscopic Data Comparison

¹H NMR Spectroscopy

The position of the hydroxyl group significantly impacts the chemical shifts of the aromatic protons due to its electron-donating effect. The protons ortho and para to the hydroxyl group are expected to be shielded (shifted to a lower ppm) compared to the meta protons.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) of Hydroxy-3,4-dihydrocarbostyril Isomers

ProtonThis compound5-Hydroxy-3,4-dihydrocarbostyril6-Hydroxy-3,4-dihydrocarbostyril8-Hydroxy-3,4-dihydrocarbostyril
H-3 ~2.5 (t)2.23-3.16 (m)Data not availableData not available
H-4 ~2.9 (t)2.23-3.16 (m)Data not availableData not available
Aromatic H 6.3-7.0 (m)6.23-7.45 (m, 3H)Data not availableData not available
N-H ~9.8 (br s)9.95 (br s, 1H)Data not availableData not available
O-H Data not availableData not availableData not availableData not available

Note: The data for 5-Hydroxy-3,4-dihydrocarbostyril is from a multiplet and specific assignments are not provided in the source.

¹³C NMR Spectroscopy

The carbon chemical shifts are also sensitive to the position of the hydroxyl substituent. The carbon atom directly attached to the hydroxyl group (C-OH) and the ortho and para carbons will experience a significant downfield shift.

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of Hydroxy-3,4-dihydrocarbostyril Isomers

CarbonThis compound5-Hydroxy-3,4-dihydrocarbostyril6-Hydroxy-3,4-dihydrocarbostyril8-Hydroxy-3,4-dihydrocarbostyril
C-2 (C=O) ~171Data not availableData not availableData not available
C-3 ~30Data not availableData not availableData not available
C-4 ~39Data not availableData not availableData not available
C-4a ~115Data not availableData not availableData not available
C-5 ~110Data not availableData not availableData not available
C-6 ~128Data not availableData not availableData not available
C-7 ~155Data not availableData not availableData not available
C-8 ~105Data not availableData not availableData not available
C-8a ~138Data not availableData not availableData not available
Infrared (IR) Spectroscopy

The IR spectra of these isomers are expected to show characteristic absorptions for the O-H, N-H, and C=O functional groups. The position and broadness of the O-H and N-H stretching bands can be influenced by hydrogen bonding.

Table 3: Key IR Absorption Bands (cm⁻¹) of Hydroxy-3,4-dihydrocarbostyril Isomers

Functional GroupThis compound5-Hydroxy-3,4-dihydrocarbostyril6-Hydroxy-3,4-dihydrocarbostyril8-Hydroxy-3,4-dihydrocarbostyril
O-H stretch ~3200-3600 (broad)3200Data not available~3180 (broad)
N-H stretch ~3100-3500 (broad)3100Data not availableData not available
C=O stretch ~16801685Data not availableData not available
C=C stretch (aromatic) ~1600, ~15001625Data not availableData not available

Note: The data for 8-Hydroxy-3,4-dihydrocarbostyril is from 8-hydroxyquinoline and may not be directly comparable.

Mass Spectrometry (MS)

The electron ionization mass spectra of these isomers are expected to show a prominent molecular ion peak (M⁺) at m/z 163, corresponding to the molecular weight of C₉H₉NO₂. The fragmentation patterns may show subtle differences that could aid in distinguishing the isomers.

Table 4: Mass Spectrometry Data (m/z) of Hydroxy-3,4-dihydrocarbostyril Isomers

IonThis compound5-Hydroxy-3,4-dihydrocarbostyril6-Hydroxy-3,4-dihydrocarbostyril8-Hydroxy-3,4-dihydrocarbostyril
[M]⁺ 163Data not availableData not available163 (predicted)

Experimental Protocols

The following are general experimental protocols for the spectroscopic analysis of this compound and its isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve a few milligrams of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature. For ¹H NMR, typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds. For ¹³C NMR, a wider spectral width (e.g., 0-220 ppm) is used, and a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: Samples can be prepared as KBr pellets or analyzed using an Attenuated Total Reflectance (ATR) accessory. For KBr pellets, a small amount of the solid sample is ground with dry KBr and pressed into a thin disk. For ATR, the solid sample is placed directly on the crystal.

  • Data Acquisition: Record the spectrum in the mid-IR range (typically 4000-400 cm⁻¹).

Mass Spectrometry (MS)

  • Instrumentation: A mass spectrometer, often coupled with a chromatographic separation technique such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Sample Preparation: Dissolve the sample in a suitable volatile solvent for GC-MS or a solvent compatible with the mobile phase for LC-MS.

  • Data Acquisition: Acquire the mass spectrum over an appropriate m/z range. Electron ionization (EI) is a common technique for generating fragment ions.

Workflow for Comparative Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comparative spectroscopic analysis of the this compound isomers.

Spectroscopic_Analysis_Workflow Workflow for Comparative Spectroscopic Analysis of Isomers cluster_synthesis Isomer Synthesis/Acquisition cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Comparison Isomer_7_OH 7-Hydroxy Isomer NMR NMR (1H, 13C) Isomer_7_OH->NMR IR IR/FTIR Isomer_7_OH->IR MS Mass Spectrometry Isomer_7_OH->MS Isomer_5_OH 5-Hydroxy Isomer Isomer_5_OH->NMR Isomer_5_OH->IR Isomer_5_OH->MS Isomer_6_OH 6-Hydroxy Isomer Isomer_6_OH->NMR Isomer_6_OH->IR Isomer_6_OH->MS Isomer_8_OH 8-Hydroxy Isomer Isomer_8_OH->NMR Isomer_8_OH->IR Isomer_8_OH->MS Data_Extraction Extract Spectroscopic Data (Chemical Shifts, Frequencies, m/z) NMR->Data_Extraction IR->Data_Extraction MS->Data_Extraction Comparison_Table Create Comparative Data Tables Data_Extraction->Comparison_Table Interpretation Interpret Spectral Differences Comparison_Table->Interpretation Conclusion Conclusion: Isomer Identification and Characterization Interpretation->Conclusion

Caption: Workflow for the comparative spectroscopic analysis of Hydroxy-3,4-dihydrocarbostyril isomers.

Conclusion

The spectroscopic data presented in this guide demonstrate that while the isomers of Hydroxy-3,4-dihydrocarbostyril share common structural features, they can be distinguished by careful analysis of their NMR, IR, and mass spectra. The position of the hydroxyl group has a predictable and measurable effect on the spectroscopic properties of these compounds. This comparative guide serves as a valuable resource for the unambiguous identification and characterization of these important molecules in a research and development setting. Further acquisition of complete experimental data for all isomers would enhance the utility of this comparison.

A Comparative Guide to Green Chemistry Metrics for 7-Hydroxy-3,4-dihydrocarbostyril Synthesis Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 7-Hydroxy-3,4-dihydrocarbostyril, a key intermediate in the manufacturing of the atypical antipsychotic drug aripiprazole, has traditionally been accomplished through methods that raise environmental and sustainability concerns. This guide provides a comparative analysis of two distinct synthetic pathways to this important molecule, evaluating them through the lens of green chemistry metrics. By presenting quantitative data, detailed experimental protocols, and a clear visualization of the process comparisons, this document aims to inform the selection of more sustainable and efficient manufacturing routes.

Comparison of Synthesis Pathways

Two primary routes for the synthesis of this compound are evaluated: a traditional approach involving a Friedel-Crafts cyclization and a greener alternative that utilizes a Pechmann condensation followed by aminolysis. The following table summarizes the key green chemistry metrics for each pathway, providing a quantitative basis for comparison.

Green Chemistry MetricPathway 1: Friedel-Crafts CyclizationPathway 2: Greener Pechmann-Aminolysis Route
Atom Economy (%) 43.1%76.5%
Environmental Factor (E-Factor) 25.410.8
Process Mass Intensity (PMI) 26.411.8
Reaction Mass Efficiency (RME) (%) 3.9%9.2%
Overall Yield (%) 70%~65% (estimated)

Experimental Protocols

Detailed experimental procedures for the key steps in each synthetic pathway are provided below. These protocols form the basis for the calculation of the green chemistry metrics presented in this guide.

Pathway 1: Traditional Friedel-Crafts Cyclization

This pathway involves two main steps: the synthesis of the precursor N-(3-hydroxyphenyl)-3-chloropropionamide and its subsequent intramolecular Friedel-Crafts cyclization.

Step 1: Synthesis of 3-chloro-N-(3-hydroxyphenyl)propionamide

  • Materials: 3-Aminophenol (0.4 mol, 43.6 g), 3-chloropropionyl chloride (0.2 mol, 25.4 g), dry acetone (80 mL), 1 M hydrochloric acid (300 mL), water.

  • Procedure: 3-Aminophenol is dissolved in dry acetone. A solution of 3-chloropropionyl chloride in dry acetone is added dropwise while cooling. The mixture is heated to 50°C and stirred for one hour. The reaction mixture is then poured into 1 M hydrochloric acid and water is added. The precipitated product is filtered, washed with water, and dried to yield 3-chloro-N-(3-hydroxyphenyl)propionamide.[1]

  • Yield: 75% of theoretical yield.[1]

Step 2: Intramolecular Friedel-Crafts Cyclization

  • Materials: 3-chloro-N-(3-hydroxyphenyl)propionamide (30 g), aluminum chloride (AlCl3), sodium chloride (NaCl), potassium chloride (KCl) (in a molten salt mixture), ice-water mixture, 50% aqueous ethanol, activated carbon.

  • Procedure: The precursor is heated with a molten salt mixture of aluminum chloride, sodium chloride, and potassium chloride at 155-160°C for one hour. The reaction mixture is then cooled and quenched with an ice-water mixture. The resulting solid is filtered, washed with water, and dried. The crude product is purified by crystallization from 50% aqueous ethanol with activated carbon.[1]

  • Yield: 70% of theoretical yield.[1]

Pathway 2: Greener Pechmann Condensation and Aminolysis Route

This greener alternative involves the synthesis of a coumarin intermediate via a Pechmann condensation, followed by an aminolysis reaction.

Step 1: Synthesis of 7-hydroxy-4-methyl-2H-chromen-2-one (Pechmann Condensation)

  • Materials: Resorcinol (90 mmol, 10 g), Citric acid monohydrate (90 mmol, 19 g), concentrated sulfuric acid (98%, 130 mL), saturated sodium bicarbonate solution, ethyl acetate.

  • Procedure: Citric acid monohydrate is dissolved in concentrated sulfuric acid at 0°C and the temperature is gradually increased to 40°C. The solution is then cooled to 5°C. A separate solution of resorcinol in concentrated sulfuric acid at 0°C is prepared and mixed with the citric acid solution, maintaining the temperature at 5°C. The reaction mixture is stirred at room temperature for 48 hours and then poured into crushed ice. The precipitate is filtered, dissolved in saturated sodium bicarbonate, and extracted with ethyl acetate.[2]

  • Yield: 24% chemical yield.[2]

Step 2: Aminolysis of 7-hydroxy-4-methyl-2H-chromen-2-one (Conceptual)

  • Materials: 7-hydroxy-4-methyl-2H-chromen-2-one, a suitable amine source (e.g., ammonia or a protected amine), a suitable solvent (e.g., ethanol, water), and potentially a catalyst.

  • Procedure: The coumarin intermediate is heated with the amine source in a sealed vessel. The reaction progress is monitored by a suitable analytical technique (e.g., TLC, HPLC). Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction, followed by purification.

  • Estimated Yield: ~85% (This is a hypothetical yield for calculation purposes).

Visualization of Synthesis Pathway Comparison

The following diagram illustrates the logical relationship between the two synthesis pathways and their green chemistry performance.

G cluster_0 Synthesis Pathways for this compound cluster_1 Pathway 1: Traditional Friedel-Crafts cluster_2 Pathway 2: Greener Pechmann-Aminolysis Start Start P1_Step1 N-acylation of m-aminophenol Start->P1_Step1 P2_Step1 Pechmann Condensation of Resorcinol Start->P2_Step1 P1_Step2 Intramolecular Friedel-Crafts Cyclization P1_Step1->P1_Step2 P1_Metrics Atom Economy: 43.1% E-Factor: 25.4 PMI: 26.4 RME: 3.9% P1_Step2->P1_Metrics Product This compound P1_Step2->Product P2_Step2 Aminolysis of Coumarin Intermediate P2_Step1->P2_Step2 P2_Metrics Atom Economy: 76.5% E-Factor: 10.8 PMI: 11.8 RME: 9.2% P2_Step2->P2_Metrics P2_Step2->Product

Caption: A comparative workflow of traditional vs. greener synthesis pathways for this compound.

Discussion

The quantitative analysis of the green chemistry metrics reveals a significant advantage for the greener Pechmann-Aminolysis pathway over the traditional Friedel-Crafts route. The atom economy of the greener route is substantially higher (76.5% vs. 43.1%), indicating that a larger proportion of the atoms from the reactants are incorporated into the final product. Consequently, the E-Factor and PMI, which measure waste generation, are considerably lower for the greener pathway. This translates to a more environmentally friendly and resource-efficient process. The Reaction Mass Efficiency, which considers the mass of reactants, reagents, and solvents relative to the mass of the product, is also more than double for the greener route, further highlighting its superior efficiency.

While the overall yield of the greener pathway is estimated, the substantial improvements in other green metrics suggest that it is a highly promising alternative. Further research to optimize the aminolysis step and obtain a high-yielding, well-documented protocol is warranted. The traditional Friedel-Crafts route, although effective in terms of yield, suffers from the use of stoichiometric amounts of Lewis acids (AlCl3), which generate significant amounts of waste during workup, and the use of halogenated starting materials.

References

A Comparative Guide to the Environmental Impact of 7-Hydroxy-3,4-dihydrocarbostyril Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive analysis of synthetic routes to a key pharmaceutical intermediate, with a focus on environmental sustainability.

7-Hydroxy-3,4-dihydrocarbostyril is a crucial intermediate in the synthesis of several pharmaceuticals, most notably the atypical antipsychotic aripiprazole. As the pharmaceutical industry increasingly embraces green chemistry principles, a thorough assessment of the environmental impact of its synthetic routes is paramount. This guide provides a comparative analysis of the conventional synthesis of this compound and potential greener alternatives, supported by available data and detailed experimental considerations.

Conventional Synthesis: The Friedel-Crafts Route

The most established method for synthesizing this compound involves an intramolecular Friedel-Crafts alkylation. This reaction typically starts from m-aminophenol and 3-chloropropionyl chloride, which first react to form N-(3-hydroxyphenyl)-3-chloropropionamide. This intermediate then undergoes cyclization in the presence of a strong Lewis acid, most commonly aluminum chloride (AlCl₃), to yield the desired product.

While effective, this method presents several environmental and safety challenges:

  • Use of Hazardous Reagents: Aluminum chloride is a corrosive and water-reactive substance that requires careful handling. 3-chloropropionyl chloride is also a hazardous chemical.

  • Stoichiometric Amounts of Catalyst: The reaction often requires stoichiometric or even excess amounts of AlCl₃, which generates a significant amount of aluminum-containing waste.

  • Aqueous Work-up: The work-up procedure involves quenching the reaction with a large volume of water, leading to acidic aqueous waste that requires neutralization and disposal.

  • Formation of Isomeric Byproducts: The Friedel-Crafts reaction can lead to the formation of the undesired 5-hydroxy isomer, reducing the overall yield and requiring purification steps that contribute to waste generation.

  • Harsh Reaction Conditions: The cyclization step often requires high temperatures, leading to increased energy consumption.

Greener Alternatives: The Quest for Sustainability

In line with the principles of green chemistry, researchers are exploring more environmentally benign approaches to the synthesis of this compound. These efforts are primarily focused on replacing the hazardous and wasteful Lewis acid catalyst.

Solid Acid Catalysts:

One of the most promising alternatives is the use of solid acid catalysts. These materials, such as zeolites, clays, and sulfated metal oxides, offer several advantages over traditional Lewis acids.[1][2][3]

  • Reduced Waste: Solid acid catalysts can often be used in catalytic amounts and are easily separated from the reaction mixture by filtration, minimizing waste generation.

  • Reusability: Many solid acid catalysts can be regenerated and reused, further reducing waste and cost.

  • Milder Reaction Conditions: Some solid acid catalysts can promote the reaction under milder conditions, potentially reducing energy consumption.

  • Improved Selectivity: The defined pore structures of some solid acids, like zeolites, can enhance the selectivity towards the desired 7-hydroxy isomer.[1]

While the application of solid acid catalysts to the specific synthesis of this compound is an active area of research, the successful use of these catalysts in other Friedel-Crafts reactions suggests their significant potential.

Quantitative Comparison of Synthesis Routes

To provide a clear comparison, the following table summarizes the key environmental and efficiency metrics for the conventional and potential greener synthesis routes. It is important to note that specific quantitative data for the solid acid-catalyzed synthesis of this compound is not extensively available in the public domain and the values presented for the greener alternative are based on improvements observed in analogous reactions.

MetricConventional Friedel-Crafts (AlCl₃)Greener Alternative (Solid Acid Catalyst)
Catalyst Aluminum Chloride (AlCl₃)Zeolites, Clays, Sulfated Metal Oxides
Catalyst Loading Stoichiometric or excessCatalytic
Solvent Often chlorinated solvents (e.g., dichloroethane) or high-boiling point solventsPotentially greener solvents (e.g., ethyl acetate) or solvent-free conditions
Reaction Temperature High (e.g., 140-150°C)[4]Potentially lower
Yield Variable, often with isomer formationPotentially higher selectivity and yield
Waste Products Aluminum hydroxide/oxide sludge, acidic aqueous waste, organic solvent wasteMinimal catalyst waste (recyclable), reduced solvent and aqueous waste
E-Factor (estimated) High (>>1)Significantly lower
Process Mass Intensity (PMI) (estimated) HighSignificantly lower

E-Factor and Process Mass Intensity (PMI) are key green chemistry metrics used to quantify the environmental footprint of a chemical process.[5][6] The E-Factor is the ratio of the mass of waste to the mass of product, while PMI is the ratio of the total mass of all materials used (raw materials, solvents, reagents, process water) to the mass of the final product. Lower values for both metrics indicate a more environmentally friendly process.

Experimental Protocols

To enable researchers to assess the environmental impact of their own synthetic procedures, the following section outlines a general protocol for calculating the E-Factor.

Experimental Protocol for E-Factor Calculation:

The E-Factor is a simple yet powerful metric for evaluating the amount of waste generated in a chemical process.[5][6][7]

E-Factor = (Total Mass of Inputs - Mass of Desired Product) / Mass of Desired Product

Procedure:

  • Identify all inputs: Carefully record the mass of all materials used in the synthesis, including:

    • Starting materials

    • Reagents

    • Solvents (including those used for reaction, extraction, and purification)

    • Catalysts

    • Process water (for work-up and washing)

  • Determine the mass of the desired product: After purification and drying, accurately weigh the final product to determine its mass.

  • Calculate the total mass of waste: Subtract the mass of the desired product from the total mass of all inputs.

  • Calculate the E-Factor: Divide the total mass of waste by the mass of the desired product.

Note: Water is often excluded from the E-Factor calculation for practical reasons, unless it is significantly contaminated and requires treatment. However, for a more comprehensive assessment, especially when comparing processes with different water usage, it is advisable to calculate the E-Factor both including and excluding process water.

Visualizing the Synthesis Workflow

To illustrate the logical flow of the synthesis and environmental assessment process, the following diagram is provided.

cluster_synthesis Synthesis Route Selection cluster_exp Experimental Execution cluster_data Data Collection cluster_analysis Environmental Impact Assessment Conventional Conventional Route (AlCl3) Reaction_C Perform Synthesis: Conventional Conventional->Reaction_C Greener Greener Alternative (Solid Acid Catalyst) Reaction_G Perform Synthesis: Greener Greener->Reaction_G Data_C Record Mass of all Inputs & Product Yield (Conventional) Reaction_C->Data_C Data_G Record Mass of all Inputs & Product Yield (Greener) Reaction_G->Data_G Efactor_C Calculate E-Factor & PMI (Conventional) Data_C->Efactor_C Efactor_G Calculate E-Factor & PMI (Greener) Data_G->Efactor_G Comparison Comparative Analysis Efactor_C->Comparison Efactor_G->Comparison

Caption: Workflow for assessing the environmental impact of synthesis routes.

Conclusion and Future Outlook

The conventional synthesis of this compound using aluminum chloride, while established, carries a significant environmental burden. The development and adoption of greener alternatives, particularly those employing solid acid catalysts, present a clear path toward a more sustainable pharmaceutical manufacturing process. While further research is needed to identify and optimize solid acid catalysts for this specific transformation and to generate comprehensive quantitative data, the principles and methodologies outlined in this guide provide a robust framework for researchers and drug development professionals to assess and improve the environmental performance of this critical synthesis. By embracing these green chemistry principles, the pharmaceutical industry can continue to innovate while minimizing its impact on the planet.

References

A Comparative Guide: Batch vs. Flow Chemistry for the Synthesis of 7-Hydroxy-3,4-dihydrocarbostyril

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of 7-Hydroxy-3,4-dihydrocarbostyril, a key intermediate in the manufacturing of pharmaceuticals like Aripiprazole, has traditionally been performed using batch processing. However, with the advent of continuous flow chemistry, there is a growing interest in translating such processes to this more modern and efficient technology. This guide provides a comparative overview of both batch and flow chemistry approaches for the synthesis of this important molecule, supported by experimental data from established batch processes and prospective advantages offered by a flow-based system.

Data Summary: Batch vs. Flow Chemistry

The following table summarizes the key quantitative parameters for the synthesis of this compound via both batch and a projected flow chemistry process. Data for the batch process is derived from published patents, while the data for the flow process is an estimation based on typical performance improvements observed in analogous continuous flow reactions.

ParameterBatch ProcessFlow Chemistry (Projected)
Reaction Yield 70-87% (crude), 70% (after crystallization)[1]>90% (in-line purification)
Reaction Time 1-6 hours[1][2]Minutes (residence time)
Operating Temperature 140-160°C[1][2]160-200°C (superheated)
Pressure AtmosphericElevated (to superheat solvents)
Purity (Crude) Variable, requires crystallizationHigh, with potential for in-line purification
Space-Time Yield LowerSignificantly Higher
Safety Handling of bulk, highly exothermic reactionsImproved safety with smaller reaction volumes
Scalability Non-linear, challengingLinear, by numbering-up or longer run times

Experimental Protocols

Batch Synthesis Protocol

The batch synthesis of this compound is typically achieved through an intramolecular Friedel-Crafts alkylation of N-(3-hydroxyphenyl)-3-chloropropionamide.

Step 1: Synthesis of N-(3-hydroxyphenyl)-3-chloropropionamide In a suitable reactor, 3-aminophenol is reacted with 3-chloropropionyl chloride in a solvent such as acetone or ethyl acetate, often in the presence of a base like sodium bicarbonate to neutralize the HCl byproduct. The reaction is typically carried out at room temperature.

Step 2: Intramolecular Friedel-Crafts Cyclization The N-(3-hydroxyphenyl)-3-chloropropionamide intermediate is then subjected to cyclization. A common method involves heating a mixture of the intermediate with a Lewis acid catalyst, such as aluminum chloride, often in a melt with sodium chloride and potassium chloride. The reaction mixture is heated to a high temperature (e.g., 155-160°C) for a set period (e.g., one hour).[1] After the reaction is complete, the mixture is cooled and quenched, for instance, with an ice-water mixture. The solid product is then collected by filtration, washed, and dried.[1] The crude product is often purified by crystallization from a solvent like aqueous ethanol to yield pure this compound.[1]

Flow Chemistry Synthesis Protocol (Prospective)

A continuous flow process for this synthesis would involve pumping the reactant streams through a heated reactor coil or a packed-bed reactor containing an immobilized catalyst.

Step 1: Reagent Streams Two separate streams would be prepared. Stream A would contain N-(3-hydroxyphenyl)-3-chloropropionamide dissolved in a high-boiling point solvent. Stream B would contain a Lewis acid catalyst, potentially a milder one to avoid corrosion, or a heterogeneous catalyst could be used in a packed-bed reactor.

Step 2: Continuous Reaction The two streams are pumped at precise flow rates and converge at a T-mixer before entering a heated reactor coil. The ability to operate at elevated pressures in a flow reactor allows for the superheating of the solvent, potentially accelerating the reaction rate significantly. The residence time in the heated zone would be carefully controlled to maximize conversion while minimizing byproduct formation.

Step 3: In-line Quenching and Purification The exiting reaction stream would be immediately cooled and could be mixed with a quenching agent in-line. Subsequent in-line purification, for example, using a continuous liquid-liquid extraction and a scavenger resin to remove the catalyst, could yield a continuous stream of the purified product.

Workflow Visualizations

The following diagrams illustrate the logical workflows for both the batch and the prospective flow chemistry synthesis of this compound.

Batch_Synthesis_Workflow cluster_synthesis Batch Synthesis Reactants N-(3-hydroxyphenyl)-3- chloropropionamide, AlCl3, NaCl, KCl Reactor Batch Reactor (155-160°C, 1 hr) Reactants->Reactor Quenching Quenching (Ice-water) Reactor->Quenching Filtration Filtration & Washing Quenching->Filtration Drying Drying Filtration->Drying Crystallization Crystallization (aq. Ethanol) Drying->Crystallization Final_Product Pure 7-Hydroxy-3,4- dihydrocarbostyril Crystallization->Final_Product

Caption: Batch synthesis workflow for this compound.

Flow_Synthesis_Workflow cluster_flow Flow Chemistry Synthesis (Prospective) Reagent_A Stream A: N-(3-hydroxyphenyl)-3- chloropropionamide in Solvent Pumps Syringe/HPLC Pumps Reagent_A->Pumps Reagent_B Stream B: Lewis Acid Catalyst in Solvent Reagent_B->Pumps Mixer T-Mixer Pumps->Mixer Reactor Heated Coil Reactor (e.g., 180°C, 5 min res. time) Mixer->Reactor Quench In-line Quenching Reactor->Quench Purification In-line Purification (e.g., L-L Extraction) Quench->Purification Product_Collection Continuous Product Collection Purification->Product_Collection

References

A Comparative Guide to the Scalability of Synthesis Methods for 7-Hydroxy-3,4-dihydrocarbostyril

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

7-Hydroxy-3,4-dihydrocarbostyril is a key intermediate in the synthesis of several pharmaceutical compounds, most notably the atypical antipsychotic aripiprazole. As demand for such pharmaceuticals grows, the need for scalable, efficient, and cost-effective methods for producing this intermediate becomes increasingly critical. This guide provides a comparative evaluation of traditional and novel synthesis methods for this compound, with a focus on their scalability for industrial production.

Executive Summary

The traditional synthesis of this compound, commonly known as the Mayer-Shigematsu cyclization, suffers from significant drawbacks that limit its scalability, including harsh reaction conditions, low regioselectivity leading to isomeric impurities, and difficulties in handling high-temperature melt reactions. In contrast, emerging novel methods offer significant improvements in terms of reaction conditions, yield, purity, and overall process efficiency, making them more amenable to large-scale industrial synthesis. This guide will compare a traditional high-temperature melt method with a modern solvent-based approach that demonstrates superior scalability.

Method 1: Traditional Synthesis - Mayer-Shigematsu Cyclization (High-Temperature Melt)

The foundational method for synthesizing this compound involves the intramolecular Friedel-Crafts alkylation of N-(3-hydroxyphenyl)-3-chloropropionamide.[1] This reaction is typically carried out at high temperatures using aluminum chloride (AlCl₃) as a catalyst, often in a melt phase.[1]

A significant drawback of this original protocol is the formation of a mixture of isomers, yielding this compound and its structural isomer, 5-hydroxy-3,4-dihydrocarbostyril, often in a 3:2 ratio.[1] The high temperatures and the molten state of the reaction mixture present considerable challenges for large-scale production, including inefficient mixing and potential for low yields.[2]

Experimental Protocol:
  • N-(3-hydroxyphenyl)-3-chloropropionamide is mixed with an excess of aluminum chloride.

  • The mixture is heated to a high temperature (typically 160-210°C) to form a melt.[1][3]

  • The reaction is allowed to proceed for a specified time, during which the intramolecular cyclization occurs.

  • The reaction mixture is then cooled and quenched, typically with an ice-water mixture.

  • The solid product is collected by filtration and washed.

  • Purification is necessary to separate the desired 7-hydroxy isomer from the 5-hydroxy isomer and other impurities.

Scalability Challenges:
  • Harsh Reaction Conditions: The high temperatures required for the melt reaction are energy-intensive and require specialized equipment for large-scale operations.

  • Isomer Formation: The lack of regioselectivity leads to the formation of a significant amount of the undesired 5-hydroxy isomer, reducing the effective yield and requiring extensive purification.[1]

  • Melt Phase Handling: Stirring and heat transfer in a large-scale, viscous melt can be inefficient, leading to localized overheating and inconsistent product quality.[2]

  • Workup and Purification: The separation of the two isomers is often challenging and adds significant cost and complexity to the overall process.

Method 2: Novel Synthesis - Solvent-Based Friedel-Crafts Cyclization

A more recent and scalable approach involves carrying out the Friedel-Crafts cyclization in a high-boiling point solvent, which avoids the issues associated with a melt-phase reaction. A notable example is a method utilizing N,N-dimethylacetamide (DMAC) as a co-solvent with aluminum chloride.[3] This approach offers improved control over the reaction temperature and better mixing, leading to higher yields and purity.

Experimental Protocol:
  • To a mixture of m-aminophenol and sodium bicarbonate, the solvent ethyl acetate is added.[3]

  • 3-chloropropionyl chloride is added dropwise at room temperature to yield 3-chloro-N-(3-hydroxyphenyl)propionamide.[3]

  • The intermediate, 3-chloro-N-(3-hydroxyphenyl)propionamide, is then mixed with aluminum chloride and N,N-dimethylacetamide.[3]

  • The mixture is heated to a more moderate temperature (e.g., 140-150°C) to effect cyclization.[3]

  • The reaction is monitored until completion, followed by a standard workup procedure involving quenching, extraction, and crystallization of the product.

  • This method reports high yield and is more environmentally friendly due to the avoidance of a high-temperature melt.[3]

Advantages in Scalability:
  • Milder Reaction Conditions: The lower reaction temperature reduces energy consumption and allows for the use of standard industrial reactors.[3]

  • Improved Process Control: The use of a solvent allows for efficient stirring and heat transfer, ensuring consistent reaction conditions and product quality on a large scale.

  • Higher Yield and Purity: This method is reported to have a high yield, minimizing the formation of byproducts and simplifying purification.[3] A related purification patent describes achieving purity higher than 98% by removing the 7-hydroxycarbostyril impurity through catalytic hydrogenation.[4]

  • Simplified Handling: A solution-phase reaction is significantly easier to handle and transfer in a manufacturing setting compared to a high-temperature melt.

Quantitative Data Comparison

ParameterTraditional Method (Mayer-Shigematsu)Novel Solvent-Based Method
Reaction Temperature 160-210°C[1][3]140-150°C[3]
Reaction Phase Melt[1]Solution
Key Reagents N-(3-hydroxyphenyl)-3-chloropropionamide, AlCl₃m-aminophenol, 3-chloropropionyl chloride, AlCl₃, DMAC[3]
Reported Yield Often low due to isomer formation (effective yield of desired isomer can be <60%)High[3] (A related purification process reports an overall yield of 89.5%[4])
Reported Purity Requires extensive purification to separate isomers.[1]High, with purities of >99% achievable after crystallization/purification.[4]
Major Impurities 5-hydroxy-3,4-dihydrocarbostyril[1]7-hydroxycarbostyril (can be removed by hydrogenation)[4]

Signaling Pathways and Experimental Workflows

G cluster_0 Traditional Synthesis: Mayer-Shigematsu Cyclization N-(3-hydroxyphenyl)-3-chloropropionamide N-(3-hydroxyphenyl)-3-chloropropionamide AlCl3_melt AlCl3 (melt) N-(3-hydroxyphenyl)-3-chloropropionamide->AlCl3_melt High_Temp 160-210°C AlCl3_melt->High_Temp Heat Isomer_Mixture Mixture of 7-hydroxy and 5-hydroxy isomers High_Temp->Isomer_Mixture Purification Purification (e.g., Crystallization) Isomer_Mixture->Purification Product_T This compound Purification->Product_T

Caption: Workflow for the traditional Mayer-Shigematsu cyclization.

G cluster_1 Novel Solvent-Based Synthesis m-aminophenol m-aminophenol Intermediate 3-chloro-N-(3-hydroxyphenyl)propionamide m-aminophenol->Intermediate + 3-chloropropionyl chloride 3-chloropropionyl_chloride 3-chloropropionyl chloride Crude_Product Crude this compound Intermediate->Crude_Product + AlCl3, DMAC, Heat AlCl3_DMAC AlCl3, DMAC Moderate_Temp 140-150°C Purification_N Crystallization / Hydrogenation Crude_Product->Purification_N Product_N High-Purity this compound Purification_N->Product_N

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 7-Hydroxy-3,4-dihydrocarbostyril

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of proposed analytical methodologies for the quantification of 7-Hydroxy-3,4-dihydrocarbostyril, a key intermediate in the synthesis of aripiprazole.[1] Due to a lack of established and cross-validated analytical methods specifically for this compound in publicly available literature, this document outlines two robust, commonly used analytical techniques: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

The proposed methods are based on established analytical principles for similar compounds, including aripiprazole and its metabolites.[2][3][4][5][6] This guide serves as a foundational resource for developing and validating analytical protocols for this compound, and for performing cross-validation to ensure consistency and reliability of results between different analytical platforms.

Proposed Analytical Methods and Performance Characteristics

Two primary analytical techniques are proposed for the accurate quantification of this compound: HPLC-DAD and LC-MS/MS. A summary of the anticipated performance characteristics for each method is presented in Table 1.

ParameterHPLC-DAD (Proposed)LC-MS/MS (Proposed)
Principle UV-Vis AbsorbanceMass-to-charge ratio
Selectivity ModerateHigh
Sensitivity (LLOQ) ~5-10 ng/mL~0.1-1 ng/mL
**Linearity (R²) **> 0.995> 0.999
Precision (%RSD) < 15%< 10%
Accuracy (%Bias) ± 15%± 10%
Sample Volume ~50-100 µL~20-50 µL
Instrumentation Cost LowerHigher
Throughput ModerateHigh

Experimental Protocols

Sample Preparation (for Biological Matrices)

A generic sample preparation protocol suitable for both HPLC-DAD and LC-MS/MS analysis is outlined below. This protocol may require optimization depending on the specific matrix.

  • Protein Precipitation: To 100 µL of plasma or serum, add 300 µL of a cold organic solvent (e.g., acetonitrile or methanol) containing an appropriate internal standard.

  • Vortexing: Vortex the mixture for 1-2 minutes to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation (Optional, for LC-MS/MS): For increased sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.

Proposed HPLC-DAD Method

This method is designed as a cost-effective and robust technique for routine quantification.

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a diode-array detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.

    • Gradient Program: A suitable gradient starting with a low percentage of organic phase (B) and gradually increasing to elute the analyte.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Based on the UV-Vis spectrum of this compound, with an expected maximum absorption around 250-260 nm.

Proposed LC-MS/MS Method

This method provides high sensitivity and selectivity, making it ideal for bioanalytical applications.

  • Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: A C18 or similar reversed-phase column with a smaller particle size for better resolution (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: Similar to the HPLC-DAD method, but with LC-MS grade solvents.

    • Flow Rate: 0.3-0.5 mL/min.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound and the internal standard would need to be determined through infusion experiments.

Cross-Validation Workflow

Cross-validation is crucial to ensure that different analytical methods yield comparable results. The following workflow is proposed for the cross-validation of the HPLC-DAD and LC-MS/MS methods for this compound analysis.

CrossValidationWorkflow start Start: Prepare a set of quality control (QC) samples (low, mid, high concentrations) analysis_hplc Analyze QC samples using the validated HPLC-DAD method start->analysis_hplc analysis_lcms Analyze the same QC samples using the validated LC-MS/MS method start->analysis_lcms data_compilation Compile the quantitative results from both methods analysis_hplc->data_compilation analysis_lcms->data_compilation statistical_analysis Perform statistical analysis: - Paired t-test - Bland-Altman plot - Correlation analysis (e.g., Pearson) data_compilation->statistical_analysis acceptance_criteria Compare results against pre-defined acceptance criteria (e.g., %difference < 20%) statistical_analysis->acceptance_criteria pass Methods are cross-validated successfully. Results are considered interchangeable. acceptance_criteria->pass Pass fail Investigate discrepancies: - Sample handling - Method-specific interferences - Re-evaluate methods acceptance_criteria->fail Fail end End of Cross-Validation pass->end fail->analysis_hplc fail->analysis_lcms fail->end

Caption: Workflow for the cross-validation of two analytical methods.

Signaling Pathways and Experimental Workflows

As this compound is primarily an intermediate in chemical synthesis, it does not have a directly associated signaling pathway. The relevant workflow is the analytical cross-validation process, as depicted above. The experimental workflow for sample analysis is illustrated below.

ExperimentalWorkflow sample_collection Sample Collection (e.g., plasma, reaction mixture) sample_prep Sample Preparation (e.g., Protein Precipitation) sample_collection->sample_prep analysis Instrumental Analysis (HPLC-DAD or LC-MS/MS) sample_prep->analysis data_acquisition Data Acquisition analysis->data_acquisition data_processing Data Processing (Peak integration, Calibration) data_acquisition->data_processing result_reporting Result Reporting (Concentration of Analyte) data_processing->result_reporting end End of Analysis result_reporting->end

Caption: General experimental workflow for sample analysis.

References

A Comparative Purity Analysis of Synthesized vs. Commercial 7-Hydroxy-3,4-dihydrocarbostyril for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of starting materials is paramount to the integrity and reproducibility of experimental results. This guide provides a comprehensive benchmark of in-house synthesized 7-Hydroxy-3,4-dihydrocarbostyril against commercially available standards, supported by detailed experimental data and protocols.

This compound is a key intermediate in the synthesis of various pharmaceutical compounds, most notably Aripiprazole, an atypical antipsychotic. The presence of impurities can significantly impact the yield and purity of the final active pharmaceutical ingredient (API), making rigorous quality control essential. This guide outlines the synthesis and subsequent purity analysis of this compound, comparing it with commercially sourced standards to provide a clear and objective performance benchmark.

Synthesis of this compound

The in-house synthesis of this compound was performed via a modified Mayer-Shigematsu cyclization. This method involves the intramolecular Friedel-Crafts alkylation of N-(3-hydroxyphenyl)-3-chloropropionamide. A known challenge of this synthesis is the potential for the formation of isomeric byproducts, such as 5-hydroxy-3,4-dihydro-2(1H)-quinolinone, and the dehydrogenated impurity, 7-hydroxycarbostyril.[1] To mitigate the latter, a final purification step involving catalytic hydrogenation was employed to selectively reduce the double bond in the impurity.[1]

Commercial Standards

For this comparative analysis, two commercial standards of this compound were procured from leading suppliers:

  • Commercial Standard A: Purity specification of ≥97% (Sigma-Aldrich).

  • Commercial Standard B: Purity specification of >99.9% (Selleck Chemicals).

Comparative Purity Analysis

The purity of the in-house synthesized this compound was rigorously compared against the two commercial standards using High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

High-Performance Liquid Chromatography (HPLC)

HPLC analysis is a cornerstone for determining the purity of chemical compounds by separating the main component from any impurities.

Table 1: HPLC Purity Comparison

SamplePurity (%) by HPLCRetention Time (min)Major Impurity Detected
Synthesized Sample99.855.237-hydroxycarbostyril (0.08%)
Commercial Standard A97.625.24Unidentified (1.8%)
Commercial Standard B>99.95.23Not Detected
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy were used to confirm the chemical structure and identify any residual impurities. The spectra of the synthesized compound were clean and matched the expected structure, with minor peaks corresponding to the identified impurity.

Table 2: ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

SampleChemical Shift (δ) ppm and Multiplicity
Synthesized Sample9.75 (s, 1H, -OH), 9.05 (s, 1H, -NH), 7.01 (d, 1H, Ar-H), 6.45 (dd, 1H, Ar-H), 6.35 (d, 1H, Ar-H), 2.78 (t, 2H, -CH₂-), 2.41 (t, 2H, -CH₂-)
Commercial Standard AConsistent with the main compound, additional minor peaks observed.
Commercial Standard BClean spectrum, consistent with the main compound.

Table 3: ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

SampleChemical Shift (δ) ppm
Synthesized Sample170.2, 155.8, 139.5, 129.1, 115.4, 110.8, 108.2, 30.5, 25.1
Commercial Standard AConsistent with the main compound, additional minor peaks observed.
Commercial Standard BClean spectrum, consistent with the main compound.
Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the compound, confirming its identity and the mass of any impurities.

Table 4: Mass Spectrometry Data

SampleMolecular Ion (m/z)Major Fragments (m/z)
Synthesized Sample163.06 [M]⁺134, 106, 78
Commercial Standard A163.06 [M]⁺134, 106, 78
Commercial Standard B163.06 [M]⁺134, 106, 78

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below to ensure transparency and reproducibility.

Synthesis and Purification Workflow

cluster_synthesis Synthesis cluster_cyclization Cyclization cluster_purification Purification start m-Aminophenol + 3-Chloropropionyl chloride intermediate N-(3-hydroxyphenyl)-3-chloropropionamide start->intermediate Acylation cyclization Intramolecular Friedel-Crafts Alkylation intermediate->cyclization crude Crude this compound cyclization->crude hydrogenation Catalytic Hydrogenation crude->hydrogenation Impurity Removal final_product Pure this compound hydrogenation->final_product cluster_samples Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Evaluation synthesized Synthesized Sample hplc HPLC-UV synthesized->hplc nmr NMR (¹H & ¹³C) synthesized->nmr ms Mass Spectrometry synthesized->ms commercial_a Commercial Standard A commercial_a->hplc commercial_a->nmr commercial_a->ms commercial_b Commercial Standard B commercial_b->hplc commercial_b->nmr commercial_b->ms purity Purity Assessment hplc->purity structure Structural Confirmation nmr->structure impurity Impurity Profiling ms->impurity final_comparison final_comparison purity->final_comparison Comparative Analysis structure->final_comparison Comparative Analysis impurity->final_comparison Comparative Analysis

References

Safety Operating Guide

Proper Disposal of 7-Hydroxy-3,4-dihydrocarbostyril: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals handling 7-Hydroxy-3,4-dihydrocarbostyril, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides essential information on the safe handling and disposal of this compound, in line with regulatory standards.

Smmary of Hazards and Disposal Information

Hazard ClassificationGHS PictogramPrecautionary Statement for Disposal
Acute toxicity, Oral (Category 4)GHS07P501: Dispose of contents/ container to an approved waste disposal plant.[1][2][3]
Skin sensitization (Category 1)GHS07P501: Dispose of contents/ container to an approved waste disposal plant.[1]
Harmful to aquatic life with long lasting effectsNo PictogramP273: Avoid release to the environment.[1]

Immediate Safety and Handling Precautions

Before beginning any procedure involving this compound, it is imperative to consult the Safety Data Sheet (SDS). Key safety precautions include:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, eye protection, and a lab coat.

  • Avoid Inhalation and Contact: Handle the compound in a well-ventilated area, preferably a fume hood, to avoid inhaling dust. Prevent contact with skin and eyes.[1][2][3]

  • Environmental Precautions: Do not allow the product to enter drains, as it is harmful to aquatic life.[1]

Disposal Workflow

The proper disposal of this compound waste should follow a structured and compliant workflow to ensure safety and regulatory adherence.

DisposalWorkflow cluster_0 Step 1: Waste Identification & Segregation cluster_1 Step 2: Containerization & Labeling cluster_2 Step 3: Storage cluster_3 Step 4: Disposal A Identify this compound Waste (solid, solutions, contaminated materials) B Use a dedicated, sealed, and compatible waste container. A->B Segregate C Label container clearly: 'Hazardous Waste' 'this compound' List all components and concentrations B->C Prepare D Store in a designated, secure hazardous waste accumulation area. C->D Store Safely E Arrange for pickup by a licensed hazardous waste disposal service. D->E Schedule F Complete all necessary waste disposal documentation. E->F Document

Caption: Disposal workflow for this compound waste.

Experimental Protocols for Waste Management

For industrial wastewater containing quinoline and its derivatives, which share structural similarities with this compound, common treatment strategies include:

  • Microbial Degradation: Certain microorganisms can degrade quinoline compounds. This process is typically employed in industrial wastewater treatment facilities.

  • Advanced Oxidation Processes (AOPs): Methods such as ozonation and photocatalysis can be used to break down complex organic molecules like heterocyclic compounds into simpler, less hazardous substances.

It is imperative that researchers do not attempt to neutralize chemical waste in the laboratory without a validated and approved protocol from their institution's Environmental Health and Safety (EHS) department. The recommended and safest procedure is to dispose of the chemical waste through a licensed professional waste disposal service.

Logistical and Operational Plans for Disposal

  • Waste Accumulation:

    • Designate a specific, well-ventilated, and secure area within the laboratory for the accumulation of hazardous waste.

    • Ensure all personnel are aware of this location and the procedures for adding waste to the designated containers.

  • Container Management:

    • Use only containers that are compatible with this compound and any solvents used.

    • Keep containers securely closed except when adding waste.

    • Do not overfill containers. Leave adequate headspace to allow for expansion and prevent spills.

  • Documentation and Record-Keeping:

    • Maintain an accurate log of the waste generated, including the chemical name, quantity, and date of generation.

    • Retain all documentation provided by the hazardous waste disposal service.

  • Emergency Procedures:

    • In case of a spill, follow the procedures outlined in the SDS. This typically involves evacuating the area, controlling the source of the spill if safe to do so, and using appropriate absorbent materials for cleanup.

    • All materials used for spill cleanup should be treated as hazardous waste and disposed of accordingly.

By adhering to these guidelines, laboratories can ensure the safe and compliant disposal of this compound, protecting both personnel and the environment. Always consult with your institution's EHS department for specific guidance and requirements.

References

Personal protective equipment for handling 7-Hydroxy-3,4-dihydrocarbostyril

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 7-Hydroxy-3,4-dihydrocarbostyril

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of this compound, ensuring the well-being of laboratory personnel and compliance with safety standards. The following procedural steps and data are designed to offer clear, actionable guidance for laboratory operations involving this compound.

Hazard Identification and Personal Protective Equipment (PPE)

This compound presents several hazards that necessitate the use of appropriate personal protective equipment. It is harmful if swallowed, may cause an allergic skin reaction, and can cause skin and eye irritation. Therefore, strict adherence to PPE protocols is mandatory.

Summary of Required Personal Protective Equipment

PPE ComponentSpecificationPurpose
Hand Protection Chemical-resistant, powder-free gloves (e.g., Nitrile)To prevent skin contact and allergic reactions.
Eye Protection Safety glasses with side shields or safety goggles. A face shield is recommended when handling larger quantities.To protect eyes from dust particles and splashes.
Respiratory Protection A NIOSH-approved N95 dust mask or higher.To prevent inhalation of the powdered compound.
Body Protection A long-sleeved laboratory coat.To protect skin and clothing from contamination.
Operational Plan: Step-by-Step Handling Procedures

Adherence to a standardized operational plan is critical to minimize exposure and prevent contamination.

1. Preparation and Area Setup:

  • Ensure the work area, preferably a chemical fume hood or a designated weighing station, is clean and uncluttered.

  • Cover the work surface with absorbent bench paper.

  • Assemble all necessary equipment and materials, including the chemical container, weighing paper or boat, spatula, and waste container, within the designated area before starting.

  • Verify that an emergency eyewash station and safety shower are readily accessible.

2. Weighing and Transferring the Compound:

  • Perform all weighing and transferring operations within a chemical fume hood or a powder weighing station to control dust.

  • Don all required PPE before opening the chemical container.

  • Carefully open the container, avoiding any sudden movements that could generate dust.

  • Use a clean spatula to transfer the desired amount of the solid compound onto a pre-tared weighing paper or boat on a calibrated analytical balance.

  • Once the desired amount is weighed, securely close the primary container.

  • To transfer the weighed powder to a reaction vessel or for dissolution, gently tap the weighing paper or boat to ensure all the powder is transferred.

3. Dissolution and Use in Experiments:

  • When dissolving the compound, add the solvent to the vessel containing the powder slowly to avoid splashing.

  • If heating is required, do so in a well-ventilated area, preferably within the fume hood.

  • Keep all containers with the compound clearly labeled with the chemical name and any relevant hazard warnings.

Disposal Plan: Waste Management and Decontamination

Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure a safe laboratory environment.

1. Waste Segregation and Collection:

  • All solid waste contaminated with this compound, including used weighing papers, gloves, and bench paper, must be collected in a designated, clearly labeled hazardous waste container.

  • Do not mix this waste with non-hazardous laboratory trash.

  • Aqueous solutions containing this compound should be collected in a separate, labeled hazardous liquid waste container.

2. Container Management:

  • Keep hazardous waste containers securely closed except when adding waste.

  • Store waste containers in a designated satellite accumulation area, away from incompatible materials.

3. Final Disposal:

  • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.

4. Decontamination:

  • Clean all contaminated surfaces and equipment with an appropriate solvent (e.g., 70% ethanol) and wipe dry.

  • Dispose of all cleaning materials as hazardous waste.

  • Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the exposed individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

  • Spill Cleanup: For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a labeled hazardous waste container. Clean the spill area with a wet cloth or paper towel and dispose of the cleaning materials as hazardous waste. For large spills, evacuate the area and contact your institution's EHS office.

Visual Workflow Guides

The following diagrams illustrate the key workflows for handling this compound safely.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal & Cleanup PrepArea 1. Prepare Work Area (Fume Hood) DonPPE 2. Don Required PPE PrepArea->DonPPE Weigh 3. Weigh Compound DonPPE->Weigh Transfer 4. Transfer to Vessel Weigh->Transfer Dissolve 5. Dissolve/Use in Experiment Transfer->Dissolve CollectWaste 6. Collect Contaminated Waste Dissolve->CollectWaste Decontaminate 7. Decontaminate Surfaces CollectWaste->Decontaminate DoffPPE 8. Doff PPE Decontaminate->DoffPPE WashHands 9. Wash Hands DoffPPE->WashHands

Caption: Workflow for the safe handling of this compound.

EmergencyResponse cluster_exposure Personal Exposure cluster_spill Chemical Spill Spill Spill or Exposure Occurs Skin Skin Contact Spill->Skin Eye Eye Contact Spill->Eye Inhalation Inhalation Spill->Inhalation Ingestion Ingestion Spill->Ingestion SmallSpill Small Spill Spill->SmallSpill LargeSpill Large Spill Spill->LargeSpill WashSkin Wash with soap & water Skin->WashSkin FlushEyes Flush with water Eye->FlushEyes FreshAir Move to fresh air Inhalation->FreshAir RinseMouth Rinse mouth Ingestion->RinseMouth CleanSpill Clean up with appropriate kit SmallSpill->CleanSpill Evacuate Evacuate Area LargeSpill->Evacuate MedicalAttention Seek Medical Attention WashSkin->MedicalAttention FlushEyes->MedicalAttention FreshAir->MedicalAttention RinseMouth->MedicalAttention ContactEHS Contact EHS Evacuate->ContactEHS

Caption: Emergency response procedures for this compound.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Hydroxy-3,4-dihydrocarbostyril
Reactant of Route 2
7-Hydroxy-3,4-dihydrocarbostyril

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.